molecular formula C25H31ClF2O5 B1429409 11-Propionate 21- chloro diflorasone CAS No. 181527-42-4

11-Propionate 21- chloro diflorasone

货号: B1429409
CAS 编号: 181527-42-4
分子量: 485 g/mol
InChI 键: GFVRBARAKYZKQQ-BZMPXQBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-Propionate 21- chloro diflorasone is a useful research compound. Its molecular formula is C25H31ClF2O5 and its molecular weight is 485 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF2O5/c1-5-21(31)33-20-11-23(4)15(8-13(2)25(23,32)19(30)12-26)16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,20)28/h6-7,9,13,15-16,18,20,32H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,20-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVRBARAKYZKQQ-BZMPXQBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC2(C(CC(C2(C(=O)CCl)O)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@@H]([C@@]2(C(=O)CCl)O)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171161
Record name 11-Propionate 21- chloro diflorasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181527-42-4
Record name 11-Propionate 21- chloro diflorasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181527424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Propionate 21- chloro diflorasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-PROPIONATE 21- CHLORO DIFLORASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T2132Q01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Diflorasone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of diflorasone, with a specific focus on the requested "11-Propionate 21-chloro diflorasone" and the clinically significant "diflorasone diacetate." The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key pathways.

Introduction to Diflorasone and its Derivatives

Diflorasone is a synthetic glucocorticoid corticosteroid.[1] While diflorasone itself has not been marketed, its esterified derivatives are utilized for their potent anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions.[1][2] The most common and well-documented derivative is diflorasone diacetate.

The compound "11-Propionate 21-chloro diflorasone" is a recognized chemical entity, often classified as an impurity or a related compound of other corticosteroids, such as Halobetasol Propionate.[3][4] Its chemical name is 21-Chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-propionate.[3] Due to the limited availability of in-depth technical data on "11-Propionate 21-chloro diflorasone," this guide will primarily focus on the extensively studied and clinically relevant diflorasone diacetate to provide a thorough understanding of the diflorasone core structure's therapeutic applications.

Chemical and Physical Properties

A clear distinction between "11-Propionate 21-chloro diflorasone" and "diflorasone diacetate" is crucial for understanding their respective properties. The following table summarizes their key chemical identifiers and properties.

Property11-Propionate 21-chloro diflorasoneDiflorasone Diacetate
IUPAC Name (6S,8S,9R,10S,11S,13S,14S,16S,17R)-21-chloro-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one 11-propionate[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate[5]
CAS Number 181527-42-4[3]33564-31-7[5]
Molecular Formula C25H31ClF2O5[4]C26H32F2O7[5]
Molecular Weight 485.0 g/mol [4]494.5 g/mol [6]
Synonyms 11-O-Propionyl Halobetasol, Halobetasol Propionate USP Related Compound B[3]Florone, Psorcon[7]

Mechanism of Action

Diflorasone diacetate, like other topical corticosteroids, exerts its therapeutic effects through multiple mechanisms. The primary mode of action involves its function as a corticosteroid hormone receptor agonist.[8]

Genomic Pathway:

  • Cellular Entry and Receptor Binding: Diflorasone diacetate diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.[5][9]

  • Nuclear Translocation: This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.[10]

  • Gene Transcription Modulation: Within the nucleus, the GR-diflorasone complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either activate or repress gene transcription.[5][10]

  • Anti-inflammatory Protein Synthesis: A key action is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[2][6] These proteins control the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.[2][6]

Non-Genomic Pathway: Topical corticosteroids can also elicit rapid, non-genomic effects that are independent of gene transcription. These are thought to be mediated by membrane-bound GRs and interactions with various signal transduction pathways.[11]

The following diagram illustrates the genomic signaling pathway of diflorasone diacetate.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diflorasone Diflorasone Diacetate GR Glucocorticoid Receptor (GR) Diflorasone->GR Binds to GR_Complex Activated GR-Diflorasone Complex GR->GR_Complex GR_Complex_N Activated GR-Diflorasone Complex GR_Complex->GR_Complex_N Translocates to Nucleus GRE Glucocorticoid Response Element (GRE) Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Lipocortin Increased Synthesis of Lipocortin Gene_Transcription->Lipocortin Inflammation Inhibition of Inflammatory Mediators Lipocortin->Inflammation GR_Complex_N->GRE Binds to

Genomic Signaling Pathway of Diflorasone Diacetate.

Pharmacokinetics

The pharmacokinetic profile of topically applied diflorasone diacetate is influenced by several factors.

ParameterDescription
Absorption The extent of percutaneous absorption is determined by the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[12] Inflammation and other skin diseases can increase absorption.[12]
Distribution Once absorbed, it is handled by pharmacokinetic pathways similar to systemically administered corticosteroids.[2] It binds to plasma proteins to varying degrees.[2][12]
Metabolism Primarily metabolized in the liver.[2][12]
Excretion Excreted by the kidneys.[2][12] Some metabolites are also excreted in the bile.[12]

Clinical Efficacy

Diflorasone diacetate is a high-potency corticosteroid indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as psoriasis and eczema.[6][13]

Study DesignComparisonIndicationKey FindingsReference
Double-blind, multicenter, 2-week study (n=100)0.05% diflorasone diacetate cream vs. 0.05% fluocinonide creamPsoriasisDiflorasone diacetate showed significantly lower mean total scores for erythema, scaling, and induration at days 7 and 14.[14]J Dermatol Treat (1995)
Double-blind comparison (n=384)0.05% diflorasone diacetate cream vs. 0.05% fluocinonide creamPsoriasis or atopic/neurodermatitisDiflorasone diacetate was as effective as fluocinonide.[15]J Int Med Res (1976)
3-week study (n=60)0.05% diflorasone diacetate cream and ointmentEczematous dermatosis or dermatitisBoth formulations showed an efficacy of 95% over the 21-day treatment period with rare side effects.[16]Z Hautkr (1984)

Experimental Protocols

Vasoconstrictor Assay for Potency Determination

This assay is a standard method used to compare and predict the potencies of topical corticosteroids.[12]

G cluster_protocol Vasoconstrictor Assay Workflow Start Healthy Volunteers Selection Application Application of Diflorasone Diacetate and Reference Steroids in 95% Alcohol Start->Application Observation Visual Assessment of Skin Blanching (Vasoconstriction) at Specified Time Points Application->Observation Scoring Grading of Blanching Response on a Standardized Scale Observation->Scoring Analysis Comparison of Potency Based on the Degree and Duration of Vasoconstriction Scoring->Analysis End Potency Determination Analysis->End

Workflow for a Vasoconstrictor Assay.

Protocol Details:

  • Subject Selection: Healthy volunteers with no history of skin diseases are recruited.

  • Drug Application: A specified amount of the test compound (e.g., diflorasone diacetate) and reference standards are dissolved in a vehicle like 95% alcohol and applied to designated sites on the forearm.[15]

  • Occlusion: In some protocols, the application sites may be covered with an occlusive dressing for a defined period to enhance penetration.[6]

  • Observation and Scoring: At predetermined time points after application, the sites are visually assessed for the degree of skin blanching (vasoconstriction). The blanching is typically graded on a scale (e.g., 0-4).

  • Data Analysis: The potency of the test compound is determined by comparing its vasoconstrictor response to that of the reference standards.

Clinical Trial Protocol for Psoriasis

The following is a generalized workflow for a clinical trial evaluating the efficacy of diflorasone diacetate cream in patients with psoriasis.

G cluster_protocol Psoriasis Clinical Trial Workflow Start Patient Recruitment (Moderate to Severe Psoriasis) Baseline Baseline Assessment (Erythema, Induration, Scaling Scores) Start->Baseline Randomization Randomized, Double-blind Assignment to Treatment Groups (e.g., Diflorasone vs. Comparator) Baseline->Randomization Treatment Twice Daily Application of Assigned Cream for 2 Weeks Randomization->Treatment FollowUp1 Follow-up Assessment at Day 7 Treatment->FollowUp1 Safety Adverse Event Monitoring Treatment->Safety FollowUp2 Follow-up Assessment at Day 14 FollowUp1->FollowUp2 Efficacy Evaluation of Efficacy (Change in Scores, Investigator and Patient Global Assessments) FollowUp2->Efficacy End Data Analysis and Conclusion Efficacy->End Safety->End

Workflow for a Psoriasis Clinical Trial.

Protocol Details:

  • Patient Population: Patients with moderate to severe psoriasis, with target lesions exhibiting specific baseline scores for erythema, induration, and scaling.[14]

  • Study Design: A randomized, double-blind, multicenter, bilateral-paired comparison design is often employed.[14]

  • Treatment Regimen: Patients apply the assigned cream (e.g., 0.05% diflorasone diacetate) to the target lesions twice daily for a specified duration (e.g., 2 weeks).[14]

  • Efficacy Assessments: The severity of erythema, induration, and scaling are rated by investigators at baseline and follow-up visits.[14] Global assessments of improvement by both the investigator and the patient are also collected.[14]

  • Safety Assessments: Monitoring and recording of any adverse events throughout the study.

Synthesis and Analytical Methods

The synthesis of diflorasone and its derivatives can be achieved through multi-step chemical processes. For instance, a 6α-fluorinated betamethasone 9,11-oxido 21-acetate can be converted to a 17,21-diacetate, which upon reaction with hydrofluoric acid yields diflorasone diacetate.[17]

A variety of analytical methods are employed for the characterization and quality control of diflorasone diacetate and its formulations, including:

  • High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS)[18]

  • Electrophoresis[18]

  • Spectrophotometry[18]

  • Voltammetry[18]

  • Chemiluminescence[18]

  • Radioimmunoassay[18]

Conclusion

While "11-Propionate 21-chloro diflorasone" is a recognized chemical entity, the bulk of scientific and clinical research has focused on diflorasone diacetate. This potent topical corticosteroid has a well-established mechanism of action, pharmacokinetic profile, and clinical efficacy in the management of corticosteroid-responsive dermatoses. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of research, drug development, and clinical practice.

References

11-Propionate 21-chloro diflorasone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Corticosteroid Derivative: 11-Propionate 21-chloro diflorasone

This guide provides a detailed overview of the chemical structure, properties, and putative biological mechanism of 11-Propionate 21-chloro diflorasone. Given the limited publicly available data for this specific molecule, which is identified as a related substance or impurity of the potent corticosteroid Halobetasol Propionate, this document leverages data from the parent compound, Diflorasone, and its well-studied derivative, Diflorasone Diacetate, to provide a comprehensive technical context for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

11-Propionate 21-chloro diflorasone is a synthetic corticosteroid derivative. Its chemical identity is established with a unique CAS number and a defined molecular structure, indicating specific substitutions on the diflorasone backbone.

Chemical Name: [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate[1] Synonyms: 11-O-Propionyl Halobetasol, Halobetasol Propionate Impurity B[2] CAS Number: 181527-42-4[1][3][4]

The structure features a propionate group at the C11 position and a chloroacetyl group at the C21 position of the diflorasone steroid nucleus.

Chemical Structure

Caption: 2D structure of 11-Propionate 21-chloro diflorasone.

Physicochemical and Pharmacological Properties

Quantitative experimental data for 11-Propionate 21-chloro diflorasone is scarce. The table below summarizes its computed properties alongside experimentally determined properties of the related, well-characterized corticosteroids, Diflorasone and Diflorasone Diacetate, for comparison.

Property11-Propionate 21-chloro diflorasoneDiflorasoneDiflorasone Diacetate
Molecular Formula C25H31ClF2O5[1][3][5]C22H28F2O5[6]C26H32F2O7[7][8]
Molecular Weight 484.96 g/mol [3][4][5]410.45 g/mol [9]494.53 g/mol [8]
LogP (Octanol/Water) 3.7 (Computed)[1]2.1 (Experimental)[6]Not Available
Water Solubility Not Available0.0853 mg/mL or 8.53e-02 g/L[10]Not Available
Pharmacological Class Corticosteroid (inferred)Corticosteroid, Anti-inflammatory Agent[6][7]Corticosteroid, Anti-inflammatory Agent[7]
Mechanism of Action Glucocorticoid Receptor Agonist (inferred)Glucocorticoid Receptor Agonist[6][11]Glucocorticoid Receptor Agonist[7]

Mechanism of Action: Glucocorticoid Receptor Signaling

Like all corticosteroids, 11-Propionate 21-chloro diflorasone is presumed to exert its effects by acting as an agonist for the glucocorticoid receptor (GR). This intracellular receptor modulates gene expression to produce anti-inflammatory, antipruritic, and vasoconstrictive effects.[6][10][11] The signaling cascade can be broadly divided into genomic and non-genomic pathways.

Classical Genomic Pathway

The primary mechanism involves the binding of the corticosteroid to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins like heat shock protein 90 (hsp90).[12] The activated GR-ligand complex then translocates to the nucleus.[12]

In the nucleus, the complex can act in several ways:

  • Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortins.[13][14]

  • Transrepression: The activated GR can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by protein-protein interaction, thereby repressing the expression of cytokines, chemokines, and other inflammatory mediators.[7][15]

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus substance substance protein protein location location effect effect repression repression GC Corticosteroid (Ligand) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active Activates & Dissociates Hsp90 GR_dimer GR Dimer GR_active->GR_dimer Translocates & Dimerizes GRE GRE (DNA) GR_dimer->GRE Binds (Transactivation) TF NF-κB / AP-1 GR_dimer->TF Tethers (Transrepression) Anti_inflammatory_genes Anti-inflammatory Genes GRE->Anti_inflammatory_genes Promotes Transcription Pro_inflammatory_genes Pro-inflammatory Genes TF->Pro_inflammatory_genes Blocks Activation Inflammation_repression Inflammation Repressed Pro_inflammatory_genes->Inflammation_repression Anti_inflammation_activation Anti-inflammation Activated Anti_inflammatory_genes->Anti_inflammation_activation

Caption: Genomic signaling pathway of glucocorticoid receptors.

Non-Genomic Pathways

Corticosteroids can also elicit rapid cellular responses that do not depend on gene transcription.[12][13] These effects are often mediated by membrane-bound glucocorticoid receptors (mGR) or through the cytoplasmic GR's interaction with intracellular signaling kinases like PI3K, AKT, and MAPKs.[12][13][16]

Experimental Protocols

While specific protocols for 11-Propionate 21-chloro diflorasone are not available, a standard methodology for evaluating the anti-inflammatory potency of a novel topical corticosteroid is the Vasoconstrictor Assay (VCA) , also known as the skin blanching assay.

General Protocol: Vasoconstrictor Assay

Objective: To assess the topical anti-inflammatory potency of a test compound by measuring its ability to cause cutaneous vasoconstriction (skin blanching).

Methodology:

  • Subject Recruitment: Healthy volunteers with normal skin on their forearms are enrolled.

  • Compound Preparation: The test compound (e.g., 11-Propionate 21-chloro diflorasone) and a reference standard (e.g., Diflorasone Diacetate) are formulated into a suitable vehicle (e.g., cream or ointment) at various concentrations. A vehicle-only control is also prepared.

  • Application: A small, standardized amount of each formulation is applied to marked, distinct sites on the volar aspect of the subjects' forearms.

  • Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance percutaneous absorption.[6][10]

  • Evaluation: After the occlusion period, the dressings are removed, and the sites are cleaned. Skin blanching at each site is visually assessed by trained evaluators at predetermined time points (e.g., 2, 4, 6, and 24 hours post-removal).

  • Scoring: The degree of blanching (vasoconstriction) is scored on a standardized scale (e.g., 0 = no blanching, 4 = maximal blanching).

  • Data Analysis: The scores for the test compound are compared with those of the reference standard and the vehicle control to determine its relative potency.

vca_workflow start_end start_end process process decision decision output output A Subject Recruitment B Prepare Formulations (Test, Reference, Vehicle) A->B C Apply to Marked Skin Sites B->C D Apply Occlusive Dressing (6-16 hours) C->D E Remove Dressing & Clean Sites D->E F Visual Assessment (Skin Blanching) E->F G Score Blanching (Scale 0-4) F->G H Data Analysis & Potency Determination G->H

Caption: Experimental workflow for the Vasoconstrictor Assay.

Conclusion

11-Propionate 21-chloro diflorasone is a structurally defined derivative of the potent corticosteroid diflorasone. While direct experimental data on its biological activity is lacking, its structure strongly implies that it functions as a glucocorticoid receptor agonist, sharing the well-established anti-inflammatory signaling pathways of other corticosteroids. Its identification as an impurity in Halobetasol Propionate preparations suggests it is likely pharmacologically active. Further investigation, potentially using established protocols such as the vasoconstrictor assay, is necessary to fully characterize its potency and therapeutic potential.

References

Synthesis of 11-Propionate 21-chloro diflorasone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 11-Propionate 21-chloro diflorasone, a complex corticosteroid. The synthesis of this molecule presents unique challenges, particularly in achieving selective functionalization at the C11 and C21 positions. This document provides a plausible multi-step approach, including detailed hypothetical experimental protocols, based on established methodologies in steroid chemistry. The proposed route involves a strategic sequence of protection, esterification, deprotection, and chlorination reactions starting from a readily available diflorasone derivative.

Proposed Synthetic Pathway

The synthesis of 11-Propionate 21-chloro diflorasone can be envisioned to proceed through a four-step sequence starting from Diflorasone (6α,9-difluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione). The key challenge in this synthesis is the selective propionylation of the sterically hindered 11β-hydroxyl group in the presence of the 17α- and 21-hydroxyl groups. To address this, a protection strategy is proposed, followed by deprotection and final functionalization.

Synthesis_Pathway start Diflorasone step1 Step 1: Protection (17,21-Acetonide Formation) start->step1 intermediate1 Diflorasone 17,21-acetonide step1->intermediate1 step2 Step 2: Esterification (11-Propionylation) intermediate1->step2 intermediate2 11-Propionate Diflorasone 17,21-acetonide step2->intermediate2 step3 Step 3: Deprotection (Acetonide Cleavage) intermediate2->step3 intermediate3 11-Propionate Diflorasone step3->intermediate3 step4 Step 4: Chlorination (21-Chlorination) intermediate3->step4 end 11-Propionate 21-chloro diflorasone step4->end

Proposed multi-step synthesis of 11-Propionate 21-chloro diflorasone.

Experimental Protocols

The following are proposed, detailed experimental protocols for each step of the synthesis. These are based on analogous reactions reported in the literature for structurally similar corticosteroids.

Step 1: Protection of the 17,21-Dihydroxy Groups as a Cyclic Acetonide

To enable selective esterification of the 11β-hydroxyl group, the more reactive 17α- and 21-hydroxyl groups are first protected as a cyclic acetonide.

  • Reaction: Diflorasone is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), to form the 17,21-acetonide.

  • Protocol:

    • Suspend Diflorasone (1.0 eq) in a mixture of acetone and 2,2-dimethoxypropane (1.5 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Diflorasone 17,21-acetonide.

Step 2: Selective Esterification of the 11β-Hydroxyl Group

With the 17- and 21-hydroxyls protected, the sterically hindered 11β-hydroxyl group can be esterified with propionyl chloride.

  • Reaction: The protected diflorasone derivative is reacted with propionyl chloride in the presence of a non-nucleophilic base, such as pyridine, to yield the 11-propionate ester.

  • Protocol:

    • Dissolve Diflorasone 17,21-acetonide (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

    • Slowly add propionyl chloride (1.2 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude 11-Propionate Diflorasone 17,21-acetonide can be purified by crystallization or column chromatography.

Step 3: Deprotection of the 17,21-Acetonide

The acetonide protecting group is removed under acidic conditions to regenerate the 17α- and 21-hydroxyl groups.

  • Reaction: The 17,21-acetonide is hydrolyzed using aqueous acid.

  • Protocol:

    • Dissolve the 11-Propionate Diflorasone 17,21-acetonide (1.0 eq) in a mixture of acetic acid and water (e.g., 80% acetic acid).

    • Heat the solution to 50-60 °C for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 11-Propionate Diflorasone.

Step 4: Regioselective Chlorination of the 21-Hydroxyl Group

The final step involves the selective chlorination of the primary 21-hydroxyl group. A common method for this transformation is via a mesylate intermediate.

  • Reaction: The 21-hydroxyl group is first converted to a good leaving group, such as a mesylate, which is then displaced by a chloride ion.

  • Protocol:

    • Mesylation: Dissolve 11-Propionate Diflorasone (1.0 eq) in anhydrous pyridine at 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise. Stir the reaction at 0 °C for 2-3 hours.

    • Chlorination: To the reaction mixture containing the 21-mesylate, add lithium chloride (3.0 eq). Heat the mixture to 80-90 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain 11-Propionate 21-chloro diflorasone.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of 11-Propionate 21-chloro diflorasone. These values are estimates based on typical yields for similar reactions in steroid chemistry.

StepReactantReagentsSolventTemp. (°C)Time (h)ProductEstimated Yield (%)
1Diflorasone2,2-Dimethoxypropane, p-TSAAcetoneRT4-6Diflorasone 17,21-acetonide85-95
2Diflorasone 17,21-acetonidePropionyl chloride, PyridinePyridine0 to RT12-1611-Propionate Diflorasone 17,21-acetonide70-85
311-Propionate Diflorasone 17,21-acetonideAcetic acid, WaterAcetic Acid50-601-211-Propionate Diflorasone90-98
411-Propionate DiflorasoneMsCl, Pyridine; LiClPyridine0 to 906-911-Propionate 21-chloro diflorasone60-75

Experimental Workflow Visualization

The following diagram illustrates the key workflow for the protection-esterification-deprotection sequence, which is crucial for achieving the selective synthesis of the target molecule.

Experimental_Workflow cluster_protection Protection cluster_esterification Esterification cluster_deprotection Deprotection p1 Dissolve Diflorasone in Acetone/2,2-DMP p2 Add p-TSA catalyst p1->p2 p3 Stir at RT, Monitor by TLC p2->p3 p4 Quench with NaHCO3 p3->p4 p5 Extract and Purify p4->p5 e1 Dissolve protected steroid in Pyridine at 0°C p5->e1 Protected Intermediate e2 Add Propionyl Chloride e1->e2 e3 Stir at RT, Monitor by TLC e2->e3 e4 Acidic Workup e3->e4 e5 Extract and Purify e4->e5 d1 Dissolve esterified steroid in Acetic Acid/Water e5->d1 Esterified Intermediate d2 Heat to 50-60°C d1->d2 d3 Monitor by TLC d2->d3 d4 Neutralize and Extract d3->d4 d5 Purify d4->d5

Workflow for the protection, esterification, and deprotection steps.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of 11-Propionate 21-chloro diflorasone. The successful execution of this synthesis would require careful optimization of each step, particularly concerning reaction conditions and purification methods. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel corticosteroids.

In-Depth Technical Guide: The In Vitro Mechanism of Action of 11-Propionate 21-Chloro Diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflorasone diacetate, a potent topical corticosteroid, exerts its anti-inflammatory effects through a well-defined intracellular signaling pathway. This technical guide delineates the in vitro mechanism of action of 11-Propionate 21-chloro diflorasone, focusing on its interaction with the glucocorticoid receptor and the subsequent downstream effects on inflammatory mediators. This document provides a comprehensive overview of its molecular interactions, supported by available data and detailed experimental methodologies, to serve as a valuable resource for researchers in dermatology and pharmacology.

Introduction

Diflorasone diacetate is a high-potency synthetic corticosteroid utilized for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses.[1] Its therapeutic efficacy is intrinsically linked to its molecular mechanism of action at the cellular level. Understanding this mechanism is paramount for the development of novel anti-inflammatory agents and for optimizing the clinical application of existing therapies. This guide will provide a detailed exploration of the in vitro pharmacology of diflorasone diacetate.

Glucocorticoid Receptor Binding and Activation

The primary mechanism of action of diflorasone diacetate is initiated by its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Receptor Binding Affinity

Table 1: Glucocorticoid Receptor Binding Affinities of Select Corticosteroids

Compound Receptor Source Binding Affinity (Kd/Ki) Reference
Dexamethasone Human Lung Kd = 9.36 nM [2]
Mometasone Furoate Human Lung RRA* = 2200 [2]
Fluticasone Propionate Human Lung RRA* = 1800 [2]

*Relative Receptor Affinity (RRA) compared to dexamethasone (RRA = 100).

Experimental Protocol: Competitive Radioligand Binding Assay

A standard method to determine the binding affinity of a compound to the glucocorticoid receptor is the competitive radioligand binding assay.

Objective: To determine the relative binding affinity of diflorasone diacetate for the glucocorticoid receptor.

Materials:

  • Human recombinant glucocorticoid receptor or cytosol extract from a cell line expressing GR (e.g., A549 cells).

  • Radiolabeled ligand (e.g., [3H]dexamethasone).

  • Unlabeled diflorasone diacetate and a reference compound (e.g., dexamethasone).

  • Binding buffer (e.g., Tris-HCl buffer with molybdate and dithiothreitol).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled diflorasone diacetate and the reference compound.

  • Incubate the glucocorticoid receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compounds.

  • After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.

  • Calculate the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Downstream Signaling Pathways

Upon binding to diflorasone diacetate, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. In the nucleus, the activated receptor-ligand complex modulates gene transcription, leading to the observed anti-inflammatory effects.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diflorasone Diflorasone Diacetate GR_complex GR-Hsp90 Complex Diflorasone->GR_complex Binding Activated_GR Activated GR-Diflorasone Complex GR_complex->Activated_GR Conformational Change & Hsp90 Dissociation GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocation & Binding Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_inflammatory_proteins ↑ Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription_Modulation->Anti_inflammatory_proteins Pro_inflammatory_mediators ↓ Pro-inflammatory Mediators (Cytokines, Prostaglandins) Transcription_Modulation->Pro_inflammatory_mediators

Figure 1. Glucocorticoid Receptor Signaling Pathway Activated by Diflorasone Diacetate.

Inhibition of Pro-inflammatory Cytokine Production

A key anti-inflammatory action of diflorasone diacetate is the suppression of pro-inflammatory cytokine production. Glucocorticoids are known to inhibit the expression of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3] This is achieved through the transcriptional repression of the genes encoding these cytokines. While specific IC50 values for diflorasone diacetate are not widely published, data for other corticosteroids provide a reference for the expected potency (Table 2).

Table 2: In Vitro Inhibition of Cytokine Production by Corticosteroids

Compound Cell Type Stimulant Cytokine Inhibited IC50 Reference

| Dexamethasone | Human PBMC | LPS | TNF-α | ~2 µM |[4] |

Experimental Protocol: Cytokine Inhibition Assay

Objective: To quantify the in vitro inhibition of pro-inflammatory cytokine production by diflorasone diacetate.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS) or another pro-inflammatory stimulus.

  • Diflorasone diacetate.

  • ELISA kits for the target cytokines (e.g., human IL-1β, IL-6, TNF-α).

  • Cell viability assay (e.g., MTT or trypan blue exclusion).

Procedure:

  • Culture the cells to the desired density.

  • Pre-treat the cells with various concentrations of diflorasone diacetate for a specified period (e.g., 1 hour).

  • Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce cytokine production.

  • Incubate for an appropriate time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of the target cytokines in the supernatants using ELISA.

  • Perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.

  • Plot the percentage of cytokine inhibition against the concentration of diflorasone diacetate to determine the IC50 value.

G start Isolate and Culture Immune Cells (e.g., PBMCs) pretreat Pre-treat with Diflorasone Diacetate start->pretreat stimulate Stimulate with Pro-inflammatory Agent (e.g., LPS) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatants incubate->collect viability Assess Cell Viability incubate->viability elisa Measure Cytokine Levels (ELISA) collect->elisa calculate Calculate IC50 elisa->calculate

Figure 2. Experimental Workflow for an In Vitro Cytokine Inhibition Assay.

Inhibition of Prostaglandin Synthesis

Diflorasone diacetate also suppresses the production of prostaglandins, potent mediators of inflammation. This is primarily achieved through the induction of lipocortin-1 (also known as annexin A1).[1] Lipocortin-1 inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes. Arachidonic acid is the precursor for the synthesis of prostaglandins and leukotrienes.

Induction of Lipocortin-1

The upregulation of lipocortin-1 is a key mechanism by which glucocorticoids exert their anti-inflammatory effects. Studies with other glucocorticoids, such as hydrocortisone, have demonstrated a significant increase in lipocortin-1 levels in monocytes following treatment.[5]

Table 3: Induction of Lipocortin-1 by Hydrocortisone

Cell Type Treatment Time Fold Increase in Lipocortin-1 Reference

| Human Monocytes | Hydrocortisone (100 mg IV) | 120 min | ~2.25-fold (intracellular) |[5] |

Experimental Protocol: Quantification of Lipocortin-1 Expression

Objective: To measure the induction of lipocortin-1 expression by diflorasone diacetate in vitro.

Materials:

  • Human monocytes or a relevant cell line.

  • Cell culture medium and supplements.

  • Diflorasone diacetate.

  • Reagents for Western blotting (antibodies against lipocortin-1 and a loading control) or an ELISA kit for lipocortin-1.

  • Lysis buffer for protein extraction.

Procedure (Western Blotting):

  • Treat cells with various concentrations of diflorasone diacetate for different time points.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody specific for lipocortin-1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensity and normalize to a loading control to determine the relative increase in lipocortin-1 expression.

Vasoconstrictor Activity

The vasoconstrictor activity of topical corticosteroids is a well-established in vivo bioassay that correlates with their anti-inflammatory potency. Diflorasone diacetate has been shown to be a potent vasoconstrictor, generally more potent than other high-potency reference standards such as fluocinonide and betamethasone 17-valerate.[6][7]

Conclusion

The in vitro mechanism of action of 11-Propionate 21-chloro diflorasone is a multifaceted process centered on its high-affinity binding to the glucocorticoid receptor. This interaction initiates a cascade of genomic events that collectively suppress the inflammatory response by downregulating pro-inflammatory cytokines and prostaglandins, and upregulating anti-inflammatory proteins like lipocortin-1. The detailed experimental protocols provided in this guide offer a framework for the further quantitative characterization of diflorasone diacetate's pharmacological profile, which is crucial for both basic research and the development of next-generation anti-inflammatory therapies. While specific quantitative data for diflorasone diacetate remains to be fully elucidated in publicly accessible literature, the comparative data and methodologies presented herein provide a robust foundation for its continued investigation.

References

An In-depth Technical Guide to the Biological Activity of Diflorasone Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Diflorasone diacetate is a synthetic glucocorticoid characterized by its high potency and is primarily used in dermatology to manage inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2][3] Its biological activity is mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and the subsequent suppression of inflammatory and immune responses.[4][5] This technical guide provides a comprehensive overview of the biological activity of diflorasone diacetate, including its mechanism of action, signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Diflorasone diacetate exerts its pharmacological effects as an agonist of the glucocorticoid receptor.[6] The mechanism involves a cascade of molecular events that ultimately alter the transcription of target genes.

Upon topical application, diflorasone diacetate penetrates the skin and binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated receptor-ligand complex then translocates into the nucleus.[4]

Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This interaction can either upregulate or downregulate gene transcription. A key anti-inflammatory action is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[2][7] These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[2][7]

Furthermore, diflorasone diacetate represses the expression of pro-inflammatory cytokines, including interleukin-1 (IL-1), IL-2, and IL-6.[5]

Signaling Pathway

The anti-inflammatory effects of diflorasone diacetate are primarily mediated through the glucocorticoid receptor signaling pathway. The following diagram illustrates the key steps in this pathway.

Diflorasone Diacetate Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Diflorasone_Diacetate Diflorasone Diacetate GR_HSP90 GR-HSP90 Complex Active_GR_Complex Active GR-Diflorasone Complex GR Glucocorticoid Receptor (GR) HSP90 HSP90 Active_GR_Complex->GR_HSP90 Dissociation GRE Glucocorticoid Response Element (GRE) Active_GR_Complex->GRE Translocation & Binding Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-1, IL-6) Active_GR_Complex->Proinflammatory_Genes Binding & Repression GRHSP90 GRHSP90 GR_HSP90Diflorasone_Diacetate GR_HSP90Diflorasone_Diacetate GR_HSP90Diflorasone_Diacetate->Active_GR_Complex Binding & Activation Gene_Transcription Gene Transcription GRE->Gene_Transcription Upregulation mRNA mRNA Gene_Transcription->mRNA Lipocortin1 Lipocortin-1 (Annexin A1) mRNA->Lipocortin1 Translation PLA2 Phospholipase A2 Lipocortin1->PLA2 Inhibition Gene_Repression Gene Repression Proinflammatory_Genes->Gene_Repression Inflammation_Reduction Reduced Inflammation Gene_Repression->Inflammation_Reduction Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Inhibition of release Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Synthesis Prostaglandins_Leukotrienes->Inflammation_Reduction Decreased production leads to Vasoconstrictor Assay Workflow Subject_Selection 1. Subject Selection Healthy volunteers with no skin diseases on the forearms. Site_Marking 2. Site Marking Grid of application sites marked on the volar aspect of the forearms. Subject_Selection->Site_Marking Baseline_Measurement 3. Baseline Measurement Chromameter readings of each site are taken to establish baseline skin color. Site_Marking->Baseline_Measurement Product_Application 4. Product Application A standardized amount of the test and reference formulations is applied to the designated sites. Baseline_Measurement->Product_Application Occlusion 5. Occlusion (Optional) Sites may be covered with an occlusive dressing for a specified period. Product_Application->Occlusion Product_Removal 6. Product Removal Formulations are carefully removed after the designated application time. Occlusion->Product_Removal Blanching_Assessment 7. Blanching Assessment Skin blanching is assessed visually and/or with a chromameter at specified time points post-removal. Product_Removal->Blanching_Assessment Data_Analysis 8. Data Analysis The degree of vasoconstriction is quantified and compared between formulations. Blanching_Assessment->Data_Analysis

References

An In-Depth Technical Guide to Halobetasol Propionate and its Related Compound, 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the super-potent topical corticosteroid, Halobetasol Propionate. It delves into the historical context of its development, its intricate mechanism of action through the glucocorticoid receptor signaling pathway, and its synthesis. The guide also presents a detailed examination of its physicochemical properties, potency, and pharmacokinetic profile, with quantitative data summarized for clarity. Furthermore, this document outlines detailed experimental protocols for key assays relevant to the evaluation of topical corticosteroids, including the vasoconstrictor assay, glucocorticoid receptor binding assays, and in vitro cytokine release assays. The related compound, 11-Propionate 21-chloro diflorasone, is also discussed in the context of its relationship to Halobetasol Propionate. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of dermatology and corticosteroid research.

Discovery and Historical Background

The development of topical corticosteroids revolutionized dermatology, offering potent anti-inflammatory and immunosuppressive effects for a wide range of skin conditions. The journey began with the first successful use of topical hydrocortisone in 1952.[1] Subsequent research focused on modifying the basic steroid structure to enhance potency and therapeutic benefit.[1] This led to the development of fluorinated corticosteroids in the early 1960s, which were significantly more potent than their predecessors.[1]

Halobetasol Propionate, a super-high potency Class I corticosteroid, emerged from this era of intensive research and development.[2][3] It was patented in 1975 and received approval for medical use in 1990.[2] Its development represented a significant advancement in the quest for highly effective topical anti-inflammatory agents.

The related compound, 11-Propionate 21-chloro diflorasone , also known as 11-O-Propionyl Halobetasol, is recognized as a related compound and potential impurity in the synthesis of Halobetasol Propionate. Its presence and characterization are important for the quality control and regulatory aspects of Halobetasol Propionate manufacturing.

Chemical Synthesis

The synthesis of Halobetasol Propionate is a multi-step process that typically starts from diflorasone. A general synthetic pathway involves the following key steps:

  • Esterification of Diflorasone: Diflorasone is first reacted with an alkyl orthopropionate reagent to form diflorasone 17-propionate.[4]

  • Mesylation: The resulting diflorasone 17-propionate is then reacted with methanesulfonyl chloride to produce diflorasone 17-propionate-21-mesylate.[4]

  • Halogenation: Finally, the mesylate intermediate is reacted with a chloride source, such as lithium chloride, to yield Halobetasol Propionate.[4][5]

The formation of 11-Propionate 21-chloro diflorasone can occur as a byproduct during these synthetic steps, potentially through side reactions or incomplete conversions. Its presence is monitored during quality control procedures to ensure the purity of the final Halobetasol Propionate active pharmaceutical ingredient.

Physicochemical Properties

PropertyValue
Chemical Name 21-chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate
Molecular Formula C₂₅H₃₁ClF₂O₅
Molecular Weight 484.96 g/mol
CAS Number 66852-54-8
Appearance White to off-white crystalline powder
Solubility Insoluble in water

Mechanism of Action: Glucocorticoid Receptor Signaling

Halobetasol Propionate exerts its potent anti-inflammatory, antipruritic, and vasoconstrictive effects by acting as an agonist for the glucocorticoid receptor (GR).[6] The mechanism of action involves a cascade of molecular events that ultimately modulate the expression of inflammatory genes.

The key steps in the glucocorticoid receptor signaling pathway are:

  • Ligand Binding: Being lipophilic, Halobetasol Propionate diffuses across the cell membrane and binds to the glucocorticoid receptor located in the cytoplasm. The GR, in its inactive state, is part of a multiprotein complex that includes heat shock proteins (HSPs).

  • Conformational Change and Translocation: Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the heat shock proteins. This exposes a nuclear localization signal on the receptor.

  • Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.

  • Gene Regulation: Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes.

  • Transactivation and Transrepression:

    • Transactivation: The GR-DNA binding can recruit coactivator proteins, leading to the increased expression of anti-inflammatory proteins such as lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.

    • Transrepression: The activated GR can also interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This transrepression leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.

GR_Signaling_Pathway HBP Halobetasol Propionate GR_complex GR-HSP Complex HBP->GR_complex Binds to GR_HBP Activated GR-HBP Complex GR_complex->GR_HBP HSP Dissociation GR_dimer GR Dimer GR_HBP->GR_dimer Nuclear Translocation and Dimerization GRE GRE (DNA) GR_dimer->GRE Binds to Pro_Inflammatory_TFs Pro-inflammatory Transcription Factors (NF-κB, AP-1) GR_dimer->Pro_Inflammatory_TFs Inhibits Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Genes (Cytokines, etc.) Pro_Inflammatory_TFs->Pro_Inflammatory_Genes Activates

Glucocorticoid Receptor Signaling Pathway

Quantitative Potency and Pharmacokinetics

Halobetasol Propionate is classified as a super-potent topical corticosteroid.[7] Its high potency is attributed to its strong binding affinity for the glucocorticoid receptor and its chemical structure, which includes fluorine substitutions that enhance its activity.

ParameterValueReference
Glucocorticoid Receptor Binding Affinity (IC₅₀) ≈ 0.4–0.8 nM[6]
Potency Comparison Superior to clobetasol 17-propionate in anti-inflammatory, vasoconstrictive, and anti-proliferative effects.[8]
Percutaneous Absorption <6% of the applied dose enters circulation within 96 hours.[2]

A clinical study demonstrated that a fixed-combination lotion of halobetasol propionate (0.01%) and tazarotene (0.045%) significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-17A in psoriatic lesions.[9]

Experimental Protocols

Vasoconstrictor Assay

The vasoconstrictor assay is a standard method for determining the bioequivalence and relative potency of topical corticosteroid formulations.[10][11] The principle of the assay is that corticosteroids cause vasoconstriction of the small blood vessels in the upper dermis, leading to visible skin blanching. The intensity of the blanching is proportional to the potency of the corticosteroid.

Protocol:

  • Subject Selection: Healthy volunteers with no history of skin diseases are recruited. Subjects should avoid using any topical or systemic corticosteroids for a specified period before the study.

  • Site Application: The volar aspect of the forearms is typically used. The area is cleaned, and a template with multiple application sites is placed on the skin.

  • Product Application: A standardized amount of the test and reference corticosteroid formulations is applied to the designated sites. Untreated sites serve as controls.

  • Occlusion (Optional): In some protocols, the application sites are covered with an occlusive dressing for a specified duration to enhance penetration.

  • Application Duration: The formulations are left on the skin for a predetermined period (e.g., 6-16 hours).[12]

  • Removal: The formulations are carefully removed at the end of the application period.

  • Evaluation: Skin blanching is assessed at specified time points after removal (e.g., 2, 4, 6, and 24 hours).[10]

  • Scoring: The degree of blanching is scored visually by trained observers using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching). Alternatively, a chromameter can be used for objective color measurement.[10]

  • Data Analysis: The scores are plotted over time, and the area under the effect curve (AUEC) is calculated to compare the potency of the formulations.

Vasoconstrictor_Assay_Workflow cluster_preparation Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Data Analysis Subject_Selection Subject Selection Site_Preparation Forearm Site Preparation Subject_Selection->Site_Preparation Product_Application Apply Test and Reference Formulations Site_Preparation->Product_Application Occlusion Occlusion (Optional) Product_Application->Occlusion Removal Remove Formulations Occlusion->Removal Blanching_Assessment Assess Skin Blanching at Multiple Time Points Removal->Blanching_Assessment Scoring Visual Scoring or Chromameter Measurement Blanching_Assessment->Scoring Data_Analysis Calculate Area Under the Effect Curve (AUEC) Scoring->Data_Analysis

Vasoconstrictor Assay Workflow
Glucocorticoid Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound for the glucocorticoid receptor. It is a competitive assay where the test compound competes with a radiolabeled or fluorescently labeled ligand for binding to the receptor.[13][14]

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution suitable for the binding assay.

    • Prepare a solution of purified recombinant human glucocorticoid receptor.

    • Prepare a stock solution of a high-affinity radiolabeled or fluorescently labeled GR ligand (e.g., [³H]dexamethasone or a fluorescently tagged glucocorticoid).

    • Prepare serial dilutions of the test compound (e.g., Halobetasol Propionate) and a known unlabeled competitor (for control).

  • Assay Setup (in a 96-well plate):

    • To each well, add the assay buffer.

    • Add the radiolabeled/fluorescently labeled ligand at a fixed concentration (typically at or below its Kd).

    • Add the serially diluted test compound or control competitor.

    • Initiate the binding reaction by adding the glucocorticoid receptor preparation to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Method: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound ligand will be retained on the filter, while the unbound ligand will pass through.

    • Scintillation Proximity Assay (SPA): If using SPA beads coated with a receptor-capturing molecule, the binding of the radiolabeled ligand to the receptor on the bead will bring it in close proximity to the scintillant in the bead, generating a light signal.

  • Detection:

    • Filtration Method: The radioactivity on the filters is measured using a scintillation counter.

    • SPA Method: The light signal is measured using a microplate scintillation counter.

    • Fluorescence Polarization: If a fluorescent ligand is used, the change in fluorescence polarization upon binding is measured.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Cytokine Release Assay

This assay is used to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.[15][16][17]

Protocol:

  • Cell Culture:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or use a relevant immune cell line (e.g., macrophages or T-cells).

    • Culture the cells in a suitable medium in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., Halobetasol Propionate) and a vehicle control.

    • Add the compound dilutions to the cell cultures and pre-incubate for a specified period (e.g., 1-2 hours).

  • Stimulation:

    • Stimulate the cells with a pro-inflammatory agent to induce cytokine production. Common stimulants include lipopolysaccharide (LPS) for macrophages or phytohemagglutinin (PHA) for T-cells.

  • Incubation: Incubate the stimulated cells in the presence of the test compound for a defined period (e.g., 24-48 hours) to allow for cytokine secretion.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • Cytokine Measurement:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value for the inhibition of each cytokine.

Topical Corticosteroid Drug Development Workflow

The development of a new topical corticosteroid like Halobetasol Propionate is a long and complex process that involves several stages, from initial discovery to market approval.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_formulation Formulation Development cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market Target_ID Target Identification (e.g., Glucocorticoid Receptor) Lead_Generation Lead Generation & Optimization Target_ID->Lead_Generation In_Vitro_Screening In Vitro Screening (Binding & Potency Assays) Lead_Generation->In_Vitro_Screening Animal_Models Preclinical Animal Models (Efficacy & Safety) In_Vitro_Screening->Animal_Models Formulation Formulation Development (Cream, Ointment, etc.) Animal_Models->Formulation Stability_Testing Stability Testing Formulation->Stability_Testing Phase_I Phase I (Safety & Pharmacokinetics in Healthy Volunteers) Stability_Testing->Phase_I Phase_II Phase II (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety Studies) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission FDA_Review FDA Review & Approval NDA_Submission->FDA_Review Post_Market Phase IV & Post-Market Surveillance FDA_Review->Post_Market

Topical Corticosteroid Development Workflow

Conclusion

Halobetasol Propionate stands as a testament to the advancements in medicinal chemistry and dermatological therapy. Its high potency, mediated through the glucocorticoid receptor signaling pathway, makes it a valuable therapeutic option for severe inflammatory dermatoses. This technical guide has provided a detailed overview of its discovery, synthesis, mechanism of action, and methods for its evaluation. A thorough understanding of these aspects is crucial for the continued development of new and improved topical corticosteroids with enhanced efficacy and safety profiles. The information presented herein serves as a foundational resource for scientists and researchers dedicated to advancing the field of dermatological drug development.

References

An In-Depth Technical Guide to the Physicochemical Properties of CAS Number 181527-42-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 181527-42-4. This substance is chemically known as 21-Chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-propionate, and is also recognized as Halobetasol Propionate USP Related Compound C or 11-O-Propionyl Halobetasol.[1] As a derivative of the potent corticosteroid Halobetasol Propionate, understanding its physicochemical characteristics is crucial for its identification, purification, formulation, and for assessing its potential biological activity and stability.

This document presents a compilation of available experimental and computed data, detailed experimental protocols for property determination, and a visualization of the relevant biological signaling pathway associated with the parent compound, Halobetasol Propionate.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. The following tables summarize the key identifiers and a mix of experimental and computed physicochemical data for CAS number 181527-42-4 and its parent compound, Halobetasol Propionate.

Table 1: Compound Identification
IdentifierValue
CAS Number 181527-42-4
IUPAC Name (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-Chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-11-yl Propionate
Synonyms 11-Propionate 21-chloro diflorasone, Halobetasol Propionate USP Related Compound C, 11-O-Propionyl Halobetasol
Molecular Formula C₂₅H₃₁ClF₂O₅[1]
Molecular Weight 484.96 g/mol [1]
Appearance White Solid[2]
Table 2: Experimental and Computed Physicochemical Data
PropertyExperimental Value (Halobetasol Propionate)Computed Value (Halobetasol Propionate)
Melting Point 200-216 °C (with decomposition)[3]Not Available
Boiling Point Not Available570.7 ± 50.0 °C[4]
Water Solubility Insoluble[3]Not Available
Solubility in Organic Solvents Soluble in ethanol (37%), DMSO (>50%), diesters (e.g., dibutyl adipate); Slightly soluble in long-chain monoesters (e.g., isopropyl myristate)[3]Not Available
pKa Not Available12.55 ± 0.70[4]
LogP (Octanol-Water Partition Coefficient) Not Available3.7[5]
Topological Polar Surface Area Not Available80.7 Ų[5]

Note: Experimental data for CAS 181527-42-4 is limited. The data for the parent compound, Halobetasol Propionate (CAS 66852-54-8), is provided as a close structural analog.

Experimental Protocols

This section outlines detailed methodologies for determining key physicochemical properties of corticosteroids like CAS 181527-42-4. These protocols are based on standard pharmacopeial and analytical chemistry practices.

Melting Point Determination

Method: Capillary Melting Point Method using a digital apparatus (e.g., Mel-Temp).

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The apparatus is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a substance that decomposes, the temperature at which decomposition is observed is noted.

Solubility Determination

Method: Shake-Flask Method.

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in units of mg/mL or mol/L.

pKa Determination

Method: Potentiometric Titration.

Procedure:

  • A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

  • The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve. For compounds with very low water solubility, co-solvents and specialized software may be necessary for accurate pKa determination.

Signaling Pathway

As a corticosteroid, the biological activity of Halobetasol Propionate and its related compounds is mediated through the glucocorticoid receptor (GR). The following diagram illustrates the primary signaling pathway.

Glucocorticoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HP Halobetasol Propionate (HP) GR_complex Inactive Glucocorticoid Receptor (GR) Complex (with HSP90/HSP70) HP->GR_complex Binds HP_GR Active HP-GR Complex GR_complex->HP_GR Conformational Change & Activation Lipocortin Lipocortin-1 (Annexin A1) HP_GR->Lipocortin Upregulates (Genomic Effect) HP_GR_n Active HP-GR Complex HP_GR->HP_GR_n Translocates PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases from membrane Lipocortin->PLA2 Inhibits Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Converted to GRE Glucocorticoid Response Elements (GRE) on DNA HP_GR_n->GRE Binds to NFkB_AP1 NF-κB & AP-1 (Pro-inflammatory Transcription Factors) HP_GR_n->NFkB_AP1 Inhibits Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Activates

Caption: Glucocorticoid Receptor Signaling Pathway of Halobetasol Propionate.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of CAS number 181527-42-4, a key related compound of the potent corticosteroid Halobetasol Propionate. While experimental data for this specific impurity is not extensively available in the public domain, the provided data for the parent compound offers a reliable reference point for research and development activities. The outlined experimental protocols serve as a practical guide for the in-house characterization of this and similar molecules. Furthermore, the visualized signaling pathway of the parent compound provides essential context for its biological mechanism of action, which is anticipated to be shared by its related compounds. This compilation of data and methodologies is intended to be a valuable resource for scientists and professionals in the pharmaceutical field.

References

An In-depth Technical Guide to Halobetasol Propionate and its Related Compound 11-O-Propionyl Halobetasol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Halobetasol Propionate, a super-potent topical corticosteroid, with a focus on its chemical characteristics, mechanism of action, efficacy, and safety profile based on available clinical data. Additionally, it addresses the related compound, 11-O-Propionyl Halobetasol, identified as an impurity in the synthesis of the active pharmaceutical ingredient.

Core Compound Characteristics: Halobetasol Propionate

Halobetasol propionate is a synthetic corticosteroid utilized for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions, particularly corticosteroid-responsive dermatoses such as plaque psoriasis.[1][2][3] It is structurally related to clobetasol and is considered one of the most potent topical steroids available for clinical use.[4]

Chemical and Physical Properties

Halobetasol propionate is a white crystalline powder that is insoluble in water.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoatePubChem
Molecular Formula C25H31ClF2O5[5][6]
Molecular Weight 484.96 g/mol [5][6][7]
CAS Number 66852-54-8[5][8]
Melting Point 220-221°C (with decomposition)[9][10]
Solubility Insoluble in water; soluble in ethanol, dimethyl sulfoxide, and diesters.[9]
Formulations

Halobetasol propionate is available in various topical formulations to suit different treatment areas and patient preferences, including creams, ointments, lotions, and foams, typically at a concentration of 0.05% or 0.01%.[2][3][11][12] A fixed-combination lotion containing 0.01% halobetasol propionate and 0.045% tazarotene has also been developed, leveraging polymeric emulsion technology for enhanced delivery and hydration.[13]

Mechanism of Action

The therapeutic effects of halobetasol propionate are mediated through multiple pathways at the cellular and molecular levels.[1] As a corticosteroid, its primary mechanism involves binding to intracellular glucocorticoid receptors (GRs).[1][2]

  • Genomic Pathway : Upon application, halobetasol propionate penetrates the skin and binds to cytoplasmic GRs. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[1][2] Inside the nucleus, the GR-ligand complex acts as a transcription factor, modulating the expression of target genes.

    • Upregulation of Anti-inflammatory Proteins : The complex promotes the synthesis of anti-inflammatory proteins such as lipocortins (annexins).[1][5] These proteins inhibit phospholipase A2, an enzyme critical for the release of arachidonic acid from cell membranes. By blocking this step, halobetasol propionate effectively curtails the production of potent inflammatory mediators like prostaglandins and leukotrienes.[1][3][5]

    • Suppression of Pro-inflammatory Genes : The activated GR complex also suppresses the transcription of pro-inflammatory genes by interfering with key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][4] This leads to a reduction in the production of various cytokines, chemokines, and other inflammatory mediators.[1][11]

  • Non-Genomic and Cellular Effects :

    • Immunosuppression : Halobetasol propionate reduces the activity and proliferation of immune cells, including T-lymphocytes and macrophages, which are key players in the pathophysiology of inflammatory skin disorders.[1][2]

    • Vasoconstriction : The compound's vasoconstrictive action helps to reduce erythema (redness) and edema (swelling) at the site of application.[3][5][12]

    • Antipruritic Effect : It alleviates itching by suppressing the release of histamine and other itch-inducing substances from mast cells and basophils.[1]

The following diagram illustrates the primary signaling pathway of Halobetasol Propionate.

Halobetasol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Epidermal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Therapeutic Effects HP Halobetasol Propionate (HP) GR Glucocorticoid Receptor (GR) HP->GR Diffuses & Binds HP_GR HP-GR Complex GR->HP_GR Activation DNA DNA HP_GR->DNA Translocation to Nucleus Gene_Transcription Modulation of Gene Transcription DNA->Gene_Transcription Anti_Inflammatory Anti-inflammatory Proteins (Lipocortin) ↑ Gene_Transcription->Anti_Inflammatory Upregulation Pro_Inflammatory Pro-inflammatory Cytokines (NF-κB, AP-1) ↓ Gene_Transcription->Pro_Inflammatory Suppression Inflammation_Reduction Reduced Inflammation, Redness, Itching Anti_Inflammatory->Inflammation_Reduction Pro_Inflammatory->Inflammation_Reduction

Caption: Signaling pathway of Halobetasol Propionate in an epidermal cell.

Efficacy in Plaque Psoriasis: A Summary of Clinical Data

The efficacy of halobetasol propionate, particularly the 0.01% lotion formulation, has been rigorously evaluated in multiple Phase 3 clinical trials for the treatment of moderate to severe plaque psoriasis.

Quantitative Efficacy Data

The following tables summarize the key efficacy outcomes from pooled analyses of two Phase 3 studies involving 430 participants.

Table 1: Treatment Success at Week 8 Treatment success was defined as achieving an Investigator Global Assessment (IGA) score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline.

Treatment GroupStudy 1 Success RateStudy 2 Success RatePooled Success Rate
Halobetasol Propionate 0.01% Lotion36.5%38.4%~37.5%
Vehicle8.1%12.0%~10.1%
Statistical Significance p < 0.001 p < 0.001 p < 0.001
Source:[14]

Table 2: Additional Efficacy Outcomes

AssessmentResultNote
Early Efficacy Statistically significant superiority over vehicle as early as Week 2.[14][15][16]
Psoriasis Signs and Symptoms Superior reduction in signs and symptoms (e.g., erythema, plaque elevation, scaling).[14][15][17]
Body Surface Area (BSA) Superior reduction in BSA involvement compared to vehicle.[14][15]
Quality of Life Demonstrated improvement in patient-reported quality of life.[14]

A Phase 2 study comparing the 0.01% lotion to the 0.05% cream found comparable efficacy in achieving treatment success and reducing psoriasis signs after two weeks of daily treatment.[17]

Experimental Protocols: Clinical Trial Methodology

The primary evidence for the efficacy and safety of halobetasol propionate lotion comes from two multicenter, randomized, double-blind, vehicle-controlled Phase 3 studies.

Study Design
  • Objective : To investigate the safety and efficacy of once-daily halobetasol propionate 0.01% lotion in subjects with moderate to severe plaque psoriasis.[14][15][16]

  • Participants : 430 subjects with moderate to severe plaque psoriasis.[14][15]

  • Randomization : Subjects were randomized in a 2:1 ratio to receive either halobetasol propionate 0.01% lotion or a matching vehicle.[14][15][16]

  • Treatment Regimen : Medication was applied once daily for 8 weeks.[15][16]

  • Follow-up : A 4-week post-treatment follow-up period was included to assess safety.[14][15][16]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint : The primary outcome was treatment success at Week 8, defined by the IGA score.[14][15][16]

  • Secondary Endpoints : Included improvements in individual psoriasis signs (erythema, scaling, plaque elevation), change in Body Surface Area (BSA) affected, and a composite score of IGA×BSA.[15][16]

  • Safety Evaluation : Safety and treatment-emergent adverse events (AEs) were monitored throughout the 12-week study duration.[14][15]

The workflow for these clinical trials is depicted in the diagram below.

Clinical_Trial_Workflow Start Patient Screening (Moderate-to-Severe Plaque Psoriasis) Randomization Randomization (2:1) Start->Randomization Treatment_HP Treatment Group: HP 0.01% Lotion (Once Daily for 8 Weeks) Randomization->Treatment_HP 2/3 of Patients Treatment_Vehicle Control Group: Vehicle Lotion (Once Daily for 8 Weeks) Randomization->Treatment_Vehicle 1/3 of Patients Assessments Efficacy & Safety Assessments (Baseline, Wk 2, Wk 4, Wk 8) Treatment_HP->Assessments Treatment_Vehicle->Assessments Follow_Up Post-Treatment Follow-Up (4 Weeks) Assessments->Follow_Up End End of Study (Data Analysis) Follow_Up->End

Caption: Workflow of Phase 3 clinical trials for Halobetasol Propionate lotion.

Safety and Tolerability Profile

Halobetasol propionate is a super-high potency corticosteroid, and its use requires careful monitoring to minimize potential side effects.[3]

  • Local Adverse Events : The most common side effects are application site reactions, including stinging, burning, pruritus, dryness, and folliculitis.[9][11] Skin atrophy, striae, and hypopigmentation are potential risks with long-term use of potent corticosteroids.[9]

  • Systemic Absorption : Systemic absorption can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, and hyperglycemia.[9][11] To mitigate this risk, treatment is typically limited to two consecutive weeks, and the total weekly dosage should not exceed 50 grams.[3]

  • Clinical Trial Safety : In the Phase 3 trials of the 0.01% lotion, the formulation was well-tolerated, with no treatment-related adverse events occurring in more than 1% of subjects.[14] This suggests a favorable safety profile for the lower concentration formulation, even with an 8-week treatment duration.[14]

Related Compound: 11-O-Propionyl Halobetasol

11-O-Propionyl Halobetasol is identified as an impurity of Halobetasol.[7] For drug development professionals, understanding and controlling such impurities is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product.

PropertyValueSource
Chemical Name 11-O-Propionyl Halobetasol[7]
CAS Number 181527-42-4[7]
Molecular Formula C25H31ClF2O5[7]
Molecular Weight 484.96[7]
Context An impurity of Halobetasol.[7]

The presence of this and other related compounds, such as Halobetasol Propionate USP Related Compound B, is monitored during the synthesis and purification processes of the active pharmaceutical ingredient.[10][18] The development of specific crystalline forms of halobetasol propionate, as detailed in patent literature, is a strategy employed to ensure high purity and stability of the final product.[10] For researchers, the characterization of such impurities is essential for establishing comprehensive specifications for the drug substance.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Identification of Halobetasol Propionate Related Compound B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification and characterization of Halobetasol Propionate Related Compound B, a known impurity in Halobetasol Propionate drug substances and products. This document outlines the chemical identity of this impurity, details analytical methodologies for its detection and quantification, and discusses its formation. The guide is intended for professionals in the fields of pharmaceutical analysis, quality control, and drug development to ensure the safety and efficacy of Halobetasol Propionate formulations.

Introduction to Halobetasol Propionate and its Impurities

Halobetasol propionate is a high-potency synthetic corticosteroid used topically for the treatment of various skin conditions, including psoriasis and eczema.[1][2] Its therapeutic action stems from its anti-inflammatory, antipruritic, and vasoconstrictive properties.[2][3] The chemical name for halobetasol propionate is 21-chloro-6α, 9-difluoro-11β, 17-dihydroxy-16β-methylpregna-1, 4-diene-3,20-dione 17-propionate.[4]

Like any active pharmaceutical ingredient (API), halobetasol propionate can contain impurities that may arise during the manufacturing process or upon degradation. The presence of these impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical quality control.

Identification and Chemical Structure of Related Compound B

Halobetasol Propionate Related Compound B is identified as 21-Acetate 17-propionate diflorasone .[1][5] Its systematic chemical name is 6α,9-Difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate 17-propionate.[1][5]

Table 1: Chemical Identification of Halobetasol Propionate and Related Compound B

Compound Chemical Name Molecular Formula Molecular Weight CAS Number
Halobetasol Propionate21-chloro-6α, 9-difluoro-11β, 17-dihydroxy-16β-methylpregna-1, 4-diene-3,20-dione 17-propionateC25H31ClF2O5484.96 g/mol 66852-54-8
Related Compound B6α,9-Difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate 17-propionateC27H34F2O7508.56 g/mol 79861-38-4

Analytical Methodologies for Identification and Quantification

The primary analytical technique for the identification and quantification of Halobetasol Propionate and its related compounds is High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods offer the necessary sensitivity and resolution to separate the main component from its impurities.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is based on a validated stability-indicating HPLC method for the determination of halobetasol propionate and its impurities in topical dosage forms.[6][7][8]

3.1.1. Chromatographic Conditions

Parameter Condition
Column Phenomenex Synergi polar reverse phase, 250 × 4.6 mm, 4 µm
Mobile Phase A 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0) : Acetonitrile : Methanol (80:15:5 v/v/v)
Mobile Phase B 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0) : Acetonitrile : Methanol (20:70:10 v/v/v)
Gradient A gradient program should be developed to ensure adequate separation.
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection Wavelength 240 nm
Injection Volume 20 µL

3.1.2. Preparation of Solutions

  • Standard Solution: Prepare a standard solution of USP Halobetasol Propionate RS at a concentration of 0.2 mg/mL in acetonitrile.[9]

  • Sample Solution: Prepare a sample solution of the Halobetasol Propionate drug substance or product to a final concentration of approximately 0.2 mg/mL in acetonitrile.

  • Spiked Sample Solution (for validation): A solution of the drug substance can be spiked with known amounts of impurities, including Related Compound B, to demonstrate the method's accuracy and specificity.

3.1.3. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure reliable results.

Parameter Acceptance Criteria
Theoretical Plates (Halobetasol Propionate peak) NLT 22,000
Tailing Factor (Halobetasol Propionate peak) NLT 0.9 and NMT 1.1
Relative Standard Deviation (RSD) for replicate injections NMT 2.0%
Resolution between Halobetasol Propionate and all impurities >2.0
Experimental Protocol: UPLC Method

A UPLC method offers faster analysis times and improved resolution.

3.2.1. Chromatographic Conditions

Parameter Condition
Column ACQUITY UPLC™ BEH Phenyl (2.1 × 100 mm, 1.7 µm)
Mobile Phase Gradient mixture of potassium hydrogen phosphate buffer and acetonitrile/methanol
Column Temperature 40°C
Detection Wavelength 242 nm
Runtime 13.0 min

This method has been shown to be precise with a relative standard deviation of less than 2.0% and capable of detecting and quantifying impurities at levels of 0.01% and 0.03%, respectively.[10]

Formation and Degradation Pathways

Understanding the formation pathways of impurities is crucial for their control. Forced degradation studies are performed to investigate the stability of the drug substance under various stress conditions as prescribed by the International Conference on Harmonization (ICH) guidelines.[7]

Halobetasol propionate has been shown to degrade under certain conditions, leading to the formation of various related compounds.[6] Significant degradation is observed under basic (e.g., 0.5 N NaOH at 60°C) and oxidative (e.g., 3.0% H2O2 at 60°C) conditions.[6] Mild degradation occurs under thermal, acidic, photolytic, and humid conditions.[6] While the specific pathway for the formation of Related Compound B (21-Acetate 17-propionate diflorasone) is not explicitly detailed in the provided search results, it is likely a product of synthesis-related processes or degradation involving the ester functionalities of the parent molecule.

Visualization of Workflows and Pathways

Experimental Workflow for Identification of Related Compound B

The following diagram illustrates the general workflow for the identification and quantification of Halobetasol Propionate Related Compound B.

G cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Analysis prep_api Weigh Halobetasol Propionate API or Drug Product dissolve Dissolve in Acetonitrile to 0.2 mg/mL prep_api->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into HPLC/UPLC system filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 240-242 nm separate->detect integrate Integrate Chromatographic Peaks detect->integrate identify Identify Related Compound B by Retention Time integrate->identify quantify Quantify using a Reference Standard identify->quantify report report quantify->report Report Results

Caption: Workflow for the identification of Halobetasol Propionate Related Compound B.

Logical Relationship of Halobetasol Propionate and its Impurities

This diagram shows the relationship between the active pharmaceutical ingredient and its known related compounds, including Related Compound B.

G HBP Halobetasol Propionate (API) ImpB Related Compound B (21-Acetate 17-propionate diflorasone) HBP->ImpB Process Impurity / Degradant Imp_Other1 Diflorasone 17-propionate HBP->Imp_Other1 Degradant Imp_Other2 Halobetasol HBP->Imp_Other2 Degradant Imp_Other3 Diflorasone 21-propionate HBP->Imp_Other3 Degradant

Caption: Relationship between Halobetasol Propionate and its impurities.

Conclusion

The accurate identification and quantification of Halobetasol Propionate Related Compound B are essential for ensuring the quality and safety of Halobetasol Propionate drug products. This guide has provided a detailed overview of the chemical nature of this impurity, robust analytical methodologies for its control, and an insight into its potential formation. The implementation of these methods within a quality control setting will support the development and manufacture of safe and effective dermatological treatments. For further details, consulting the United States Pharmacopeia (USP) monograph for Halobetasol Propionate is recommended.[9]

References

Spectroscopic and Analytical Profile of 11-Propionate 21-chloro diflorasone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Propionate 21-chloro diflorasone is a known impurity and related compound of Halobetasol Propionate, a high-potency topical corticosteroid. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a summary of the available spectroscopic and analytical data for 11-Propionate 21-chloro diflorasone, intended to assist researchers and drug development professionals in its identification and quantification. While complete, raw spectroscopic datasets for this compound are not publicly available and are typically provided with the purchase of a certified reference standard, this guide consolidates the existing information from scientific literature and public databases.

Physicochemical Properties

A summary of the key physicochemical properties of 11-Propionate 21-chloro diflorasone is presented in Table 1. This information is crucial for the correct handling, storage, and analysis of the compound.

PropertyValueSource
Chemical Name 21-Chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-propionate[1]
Synonyms 11-O-Propionyl Halobetasol, Halobetasol Propionate Impurity B[1]
CAS Number 181527-42-4[2][3]
Molecular Formula C₂₅H₃₁ClF₂O₅[2][3]
Molecular Weight 484.96 g/mol [2][3]
Appearance White Solid[3]
Storage 2-8°C Refrigerator[3]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a key technique for the identification of 11-Propionate 21-chloro diflorasone. One study identified this compound as an unknown constituent in a topical preparation using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[6]

Table 2: Mass Spectrometry Data for 11-Propionate 21-chloro diflorasone

Ionm/zFragmentation Ions (m/z)Source
[M+H]⁺485.1907353.1304, 317.153, 299.143, 261.1274, 246.1039, 221.0961, 171.0802, 159.0802, 121.0646[6]

Experimental Protocols

The following sections detail the experimental methodologies for the analysis of 11-Propionate 21-chloro diflorasone, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) techniques used for its separation and identification as an impurity in Halobetasol Propionate formulations.

LC-MS/MS for Impurity Identification

This protocol is based on a method for identifying unknown constituents in topical preparations.[6]

Instrumentation:

  • Liquid Chromatograph coupled with a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with a mixture of buffer and organic solvents (specifics not detailed in the public document).

  • Flow Rate: Not specified.

  • Column: Not specified.

  • Temperature: Not specified.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan and product ion scan (MS/MS).

The workflow for this analysis is depicted in the diagram below.

experimental_workflow_lcms LC-MS/MS Workflow for Impurity Identification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Identification sample Topical Formulation Sample extraction Extraction of Analytes sample->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS Detection (Q-TOF) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation accurate_mass Accurate Mass Measurement msms_fragmentation->accurate_mass formula_prediction Formula Prediction accurate_mass->formula_prediction db_search Database Search (e.g., PubChem) formula_prediction->db_search fragment_assignment Fragment Structure Assignment db_search->fragment_assignment identification Tentative Identification of 11-Propionate 21-chloro diflorasone fragment_assignment->identification

Caption: LC-MS/MS workflow for the identification of 11-Propionate 21-chloro diflorasone.

Stability-Indicating HPLC Method for Quantification

A stability-indicating HPLC method has been developed for the quantification of Halobetasol Propionate and its impurities, including 11-Propionate 21-chloro diflorasone.[7]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Mobile Phase A: 0.01 M KH₂PO₄ buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol (80:15:5 v/v/v).

  • Mobile Phase B: 0.01 M KH₂PO₄ buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol (20:70:10 v/v/v).

  • Gradient: A gradient elution program is used.

  • Flow Rate: 0.8 mL/min.

  • Column: Phenomenex Synergi polar reverse phase, 250 x 4.6 mm, 4 µm.

  • Column Temperature: 40°C.

  • Detection Wavelength: 240 nm.

The logical relationship for method validation according to ICH guidelines is illustrated below.

validation_pathway HPLC Method Validation Pathway (ICH Guidelines) cluster_validation Method Validation Parameters method_development Method Development specificity Specificity method_development->specificity linearity Linearity method_development->linearity lod Limit of Detection (LOD) method_development->lod loq Limit of Quantification (LOQ) method_development->loq accuracy Accuracy method_development->accuracy precision Precision method_development->precision robustness Robustness method_development->robustness ruggedness Ruggedness method_development->ruggedness validated_method Validated Stability-Indicating Method specificity->validated_method linearity->validated_method lod->validated_method loq->validated_method accuracy->validated_method precision->validated_method robustness->validated_method ruggedness->validated_method

Caption: Logical flow for the validation of a stability-indicating HPLC method.

Conclusion

While a complete public repository of spectroscopic data for 11-Propionate 21-chloro diflorasone is not available, this guide provides a foundational understanding of its physicochemical properties and the analytical methods employed for its identification and quantification. The mass spectrometry data offers a key identifier for this molecule. For definitive structural elucidation and quantitative analysis, obtaining a certified reference standard with its accompanying Certificate of Analysis containing detailed ¹H NMR, ¹³C NMR, and IR data is essential. The provided experimental protocols and workflows serve as a valuable resource for researchers and quality control professionals working with Halobetasol Propionate and its related impurities.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of 11-Propionate 21-chloro diflorasone and the Related Compound, Diflorasone Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that 11-Propionate 21-chloro diflorasone is classified as a United States Pharmacopeia (USP) impurity of Halobetasol Propionate.[1][2][3] As of the current date, there is no publicly available scientific literature detailing its specific therapeutic applications or biological activity. Therefore, this guide will focus on the closely related and well-documented high-potency topical corticosteroid, Diflorasone Diacetate , to provide a comprehensive overview of the therapeutic potential within this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the mechanism of action, pharmacokinetic profile, and clinical applications of Diflorasone Diacetate, supported by experimental methodologies and data presentations.

Introduction to Diflorasone Diacetate

Diflorasone Diacetate is a synthetic glucocorticoid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[4][5] It is primarily used in dermatology to manage corticosteroid-responsive dermatoses such as psoriasis, eczema, and atopic dermatitis.[4][5] Chemically, it is the 17,21-diacetate ester of diflorasone.[6]

Mechanism of Action

Diflorasone Diacetate exerts its therapeutic effects through multiple pathways at the cellular and molecular level. The primary mechanism involves its interaction with intracellular glucocorticoid receptors (GR).[6][7]

Upon topical application, Diflorasone Diacetate penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the activated receptor-ligand complex modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.[6][8] This results in:

  • Upregulation of anti-inflammatory proteins: The expression of anti-inflammatory proteins like lipocortin-1 (annexin A1) is increased. Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes, thereby blocking the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[8]

  • Downregulation of pro-inflammatory mediators: The expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules is suppressed.[8]

  • Inhibition of inflammatory cell activity: Diflorasone Diacetate inhibits the migration and activation of inflammatory cells, including lymphocytes, macrophages, and eosinophils, at the site of inflammation.[8]

  • Vasoconstriction: The compound induces constriction of blood vessels in the upper dermis, which helps to reduce erythema (redness) and edema (swelling).[8][9]

Signaling Pathway of Diflorasone Diacetate

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DD Diflorasone Diacetate GR Glucocorticoid Receptor (GR) DD->GR Binds to DD_GR DD-GR Complex GR->DD_GR Forms complex GRE Glucocorticoid Response Element (GRE) DD_GR->GRE Translocates and binds to Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-1, TNF-α) DD_GR->Pro_Inflammatory_Genes Binds to and represses PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Prostaglandins_Leukotrienes Prostaglandins, Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Leads to Lipocortin1_inactive Lipocortin-1 (inactive) Lipocortin1_active Lipocortin-1 (active) Lipocortin1_active->PLA2 Inhibits Gene_Transcription Gene Transcription GRE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA Produces Anti_Inflammatory_Proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) mRNA->Anti_Inflammatory_Proteins Translates to Anti_Inflammatory_Proteins->Lipocortin1_active e.g. Suppression Gene Suppression Pro_Inflammatory_Genes->Suppression Leads to

Caption: Signaling pathway of Diflorasone Diacetate.

Pharmacokinetics

The percutaneous absorption of topical corticosteroids like Diflorasone Diacetate is influenced by several factors, including the integrity of the epidermal barrier, the vehicle used in the formulation, and the use of occlusive dressings.[9] Inflammation and other skin diseases can increase absorption. Once absorbed, Diflorasone Diacetate is metabolized primarily in the liver and excreted by the kidneys.[9]

Pharmacokinetic Parameter Description
Absorption Minimal systemic absorption from intact skin. Increased with skin inflammation, prolonged use, large surface area application, and occlusive dressings.[9]
Distribution Primarily remains at the site of action.[7]
Metabolism Metabolized mainly in the liver after systemic absorption.[9]
Excretion Excreted by the kidneys; some metabolites may also be excreted in the bile.[9]

Therapeutic Applications and Clinical Efficacy

Diflorasone Diacetate is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[4][9]

Indication Clinical Efficacy Summary
Psoriasis Clinical trials have demonstrated superior efficacy in treating psoriasis compared to lower-potency corticosteroids.[5] In a double-blind study with 384 patients, 0.05% diflorasone diacetate cream was as effective as 0.05% fluocinonide cream in treating psoriasis lesions.[10]
Atopic Dermatitis / Eczema Significantly improves symptoms of atopic dermatitis and eczema.[4][5]
Contact Dermatitis Shown to improve pruritus and erythema in patients with contact dermatitis.[4]

Experimental Protocols

Vasoconstrictor Assay (Skin Blanching Assay)

The vasoconstrictor assay is a standardized method used to determine the bioequivalence and relative potency of topical corticosteroid formulations.[9][11][12] The principle is that the degree of skin blanching (vasoconstriction) is proportional to the potency of the corticosteroid.[11]

Detailed Methodology:

  • Subject Selection: Healthy volunteers with normal skin and a demonstrated vasoconstrictive response to a potent corticosteroid are selected.[13]

  • Study Site Application: Multiple, small, demarcated sites are marked on the forearms of the subjects.

  • Dose Application: A standardized amount of the test and reference corticosteroid formulations is applied to the designated sites. Some sites are left untreated as controls.[11]

  • Occlusion: The application sites are often covered with an occlusive dressing for a specified duration to enhance penetration.[9]

  • Assessment: After a predetermined time, the dressings are removed, and the degree of skin blanching at each site is assessed at multiple time points (e.g., 0.5, 4, 6, 24 hours post-application).[13]

  • Measurement: Blanching is quantified using two main methods:

    • Visual Scoring: A trained assessor grades the blanching on a scale (e.g., 0-4, from no blanching to maximal blanching).[11]

    • Chromametry: A chromameter is used to objectively measure the change in skin color (redness/paleness).[11][13]

  • Data Analysis: The data are used to compare the potency of the test formulation to the reference standard.

Workflow for Vasoconstrictor Assay

G cluster_protocol Vasoconstrictor Assay Protocol Start Start Subject_Screening Subject Screening (Healthy volunteers, steroid responders) Start->Subject_Screening Site_Marking Mark Application Sites (Forearms) Subject_Screening->Site_Marking Dose_Application Apply Test, Reference, and Control Formulations Site_Marking->Dose_Application Occlusion Apply Occlusive Dressings Dose_Application->Occlusion Removal Remove Dressings (After specified duration) Occlusion->Removal Assessment Assess Skin Blanching (Multiple time points) Removal->Assessment Data_Collection Data Collection (Visual Scores / Chromameter Readings) Assessment->Data_Collection Data_Analysis Data Analysis (Potency Comparison) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a typical vasoconstrictor assay.

Clinical Trial Protocol for Psoriasis

The following is a generalized workflow for a clinical trial evaluating the efficacy and safety of a topical corticosteroid like Diflorasone Diacetate for the treatment of plaque psoriasis.

Workflow for a Psoriasis Clinical Trial

G Screening Screening Phase - Inclusion/Exclusion Criteria - Informed Consent - Baseline Assessment (e.g., PASI, PGA) Randomization Randomization (Double-blind) Screening->Randomization Treatment_Group Treatment Group (Diflorasone Diacetate) Randomization->Treatment_Group Control_Group Control Group (Vehicle or Active Comparator) Randomization->Control_Group Treatment_Period Treatment Period (e.g., 4-12 weeks) - Daily Application Treatment_Group->Treatment_Period Control_Group->Treatment_Period Assessments Regular Assessments - Efficacy (PASI, PGA, Pruritus) - Safety (Adverse Events) Treatment_Period->Assessments Assessments->Treatment_Period During Treatment End_of_Treatment End of Treatment Visit - Final Efficacy & Safety Assessment Assessments->End_of_Treatment Follow_Up Follow-Up Period (e.g., 2-4 weeks) - Assess for Relapse End_of_Treatment->Follow_Up Data_Analysis Statistical Data Analysis - Compare Treatment vs. Control Follow_Up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Safety and Toxicity Profile of Diflorasone Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested substance, "11-Propionate 21-chloro diflorasone," does not correspond to a recognized pharmaceutical agent. This guide will focus on Diflorasone Diacetate, a potent topical corticosteroid, which is likely the intended subject of interest.

Diflorasone diacetate is a high-potency synthetic corticosteroid utilized for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in the treatment of various dermatological conditions.[1][2] Marketed under trade names such as Florone and Psorcon, it is primarily prescribed for inflammatory skin conditions like psoriasis, eczema, and dermatitis.[2] This technical guide provides a comprehensive overview of its safety and toxicity profile, drawing from preclinical and clinical data.

Mechanism of Action

Diflorasone diacetate exerts its effects by binding to cytosolic glucocorticoid receptors.[3] This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation. The primary mechanisms include:

  • Inhibition of Inflammatory Mediators: It is thought to induce the synthesis of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[4] These proteins control the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.[4]

  • Suppression of Immune Cells: Diflorasone diacetate inhibits the migration and activity of inflammatory cells, including lymphocytes, macrophages, and eosinophils, at the site of inflammation.[3]

  • Vasoconstriction: The agent causes constriction of blood vessels in the skin, which helps to reduce edema and erythema associated with inflammation.[3]

Below is a diagram illustrating the signaling pathway of Diflorasone Diacetate.

Diflorasone Diacetate Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DD Diflorasone Diacetate GR Glucocorticoid Receptor (GR) DD->GR Binds to DD_GR DD-GR Complex DNA DNA DD_GR->DNA Translocates to Nucleus PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Lipocortins Lipocortins Lipocortins->PLA2 Inhibits Gene_Transcription Altered Gene Transcription DNA->Gene_Transcription Gene_Transcription->Lipocortins Upregulation of

Caption: Signaling pathway of Diflorasone Diacetate.

Preclinical Toxicity Profile

Preclinical studies in animals have been conducted to evaluate the carcinogenic, mutagenic, and reproductive toxicity of diflorasone diacetate.

Carcinogenesis, Mutagenesis, and Impairment of Fertility

Long-term animal studies to assess the carcinogenic potential of diflorasone diacetate have not been performed.[4] However, studies to determine mutagenicity with prednisolone and hydrocortisone have yielded negative results.[5]

Study TypeSpeciesRoute of AdministrationDosageResultReference
MutagenicityRatIntraperitonealUp to 2400 mg/kgNot mutagenic[6]
FertilityRatTopicalUp to 0.5 mg/kgNo effects on fertility[4]

Teratogenicity

Corticosteroids have been shown to be teratogenic in laboratory animals when administered systemically at relatively low doses.[4] Some have also been shown to be teratogenic after dermal application.[4]

SpeciesRoute of AdministrationDosageFindingsReference
RatTopicalApproximately 0.001 mg/kg/dayTeratogenic (cleft palate)[4]
RatTopicalApproximately 0.5 mg/kg/dayHigher incidence of uterine deaths[4]
RabbitTopicalAs low as 20 mg/kg/dayCleft palate, depressed fetal weight, and smaller litter sizes[4]

Clinical Safety Profile

The safety of diflorasone diacetate has been evaluated in clinical trials. The most common adverse reactions are local skin effects. Systemic absorption can occur, particularly with high-potency formulations, large treatment areas, prolonged use, and occlusive dressings.[7]

Local Adverse Reactions

The following local adverse reactions have been reported with topical corticosteroids and may occur more frequently with the use of occlusive dressings. These are listed in approximate decreasing order of occurrence:

  • Burning

  • Itching

  • Irritation

  • Dryness

  • Folliculitis

  • Hypertrichosis

  • Acneiform eruptions

  • Hypopigmentation

  • Perioral dermatitis

  • Allergic contact dermatitis

  • Maceration of the skin

  • Secondary infection

  • Skin atrophy

  • Striae

  • Miliaria[5]

Systemic Adverse Reactions and HPA Axis Suppression

Systemic absorption of topical corticosteroids can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, with the potential for glucocorticosteroid insufficiency after treatment withdrawal.[8] Manifestations of Cushing's syndrome, hyperglycemia, and glucosuria can also occur in some patients during treatment.[8]

Daily DoseApplication DetailsNumber of Patients with HPA Axis SuppressionReference
30 gApplied as 15 g twice daily for one week to psoriatic skin1 out of 2[8]
15 gApplied as 7.5 g twice daily for one week to diseased skin (psoriasis or atopic dermatitis)1 out of 5 (mild inhibition)[8]

These effects on the HPA axis were reversible upon discontinuation of treatment.[8]

Use in Specific Populations

  • Pregnancy: There are no adequate and well-controlled studies on the teratogenic effects of topically applied corticosteroids in pregnant women. Therefore, diflorasone diacetate should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.[5]

  • Nursing Mothers: It is not known whether topical administration of corticosteroids could result in sufficient systemic absorption to produce detectable quantities in human milk.[8]

  • Pediatric Use: The safety and effectiveness of diflorasone diacetate in pediatric patients have not been established.[8] Due to a higher ratio of skin surface area to body mass, pediatric patients are at a greater risk of HPA axis suppression and other systemic side effects.[5][8]

Experimental Protocols

Detailed, proprietary experimental protocols for the studies cited are not publicly available. However, the methodologies can be generally described based on standard toxicological and clinical study designs.

Micronucleus Test

This is a standard genotoxicity assay used to detect substances that cause chromosomal damage.

Micronucleus Test Workflow Dosing Dosing of Rats with Diflorasone Diacetate Tissue_Harvest Harvesting of Bone Marrow or Peripheral Blood Dosing->Tissue_Harvest Slide_Prep Preparation and Staining of Slides Tissue_Harvest->Slide_Prep Microscopy Microscopic Examination for Micronucleated Erythrocytes Slide_Prep->Microscopy Analysis Statistical Analysis of Micronuclei Frequency Microscopy->Analysis Result Determination of Mutagenic Potential Analysis->Result

Caption: Generalized workflow for a micronucleus test.

Vasoconstrictor Assay

This assay is used to determine the potency of topical corticosteroids. The ability of a corticosteroid to cause blanching (vasoconstriction) of the skin is correlated with its anti-inflammatory activity.

Vasoconstrictor Assay Workflow Subject_Selection Selection of Healthy Human Volunteers Application Application of Various Concentrations of Diflorasone Diacetate to Skin Sites Subject_Selection->Application Occlusion Occlusion of Application Sites (if required) Application->Occlusion Evaluation Visual Assessment of Skin Blanching at Specified Time Points Occlusion->Evaluation Scoring Scoring of Vasoconstriction Response Evaluation->Scoring Potency_Determination Determination of Relative Potency Compared to Reference Corticosteroids Scoring->Potency_Determination

Caption: Generalized workflow for a vasoconstrictor assay.

HPA Axis Suppression Study

These studies are conducted to evaluate the potential for systemic absorption and effects on the adrenal glands.

HPA Axis Suppression Study Workflow Baseline Baseline Measurement of Cortisol Levels (Blood, Urine) Treatment Topical Application of Diflorasone Diacetate over a Defined Period Baseline->Treatment Post_Treatment Post-Treatment Measurement of Cortisol Levels Treatment->Post_Treatment ACTH_Stimulation ACTH Stimulation Test to Assess Adrenal Responsiveness Post_Treatment->ACTH_Stimulation Analysis Comparison of Pre- and Post-Treatment Cortisol Levels and ACTH Response ACTH_Stimulation->Analysis Conclusion Determination of HPA Axis Suppression Analysis->Conclusion

Caption: Generalized workflow for an HPA axis suppression study.

Conclusion

Diflorasone diacetate is a high-potency topical corticosteroid with a well-defined mechanism of action. Its safety and toxicity profile is characterized by a low risk of systemic side effects when used as directed for short durations on limited surface areas. The primary safety concerns are local skin reactions and the potential for HPA axis suppression with overuse. Preclinical studies have indicated a teratogenic potential in animals, warranting caution in pregnant women. No evidence of mutagenicity or impairment of fertility has been observed. As with all high-potency topical corticosteroids, appropriate patient selection, education, and monitoring are crucial to ensure safe and effective use.

References

11-Propionate 21-chloro diflorasone molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for 11-Propionate 21-chloro diflorasone, a potent synthetic corticosteroid.

Core Compound Specifications

Quantitative data for 11-Propionate 21-chloro diflorasone is summarized below, providing key molecular and physical properties.

PropertyValueSource
Molecular Formula C25H31ClF2O5[1][2]
Molecular Weight 484.96 g/mol [2]
Exact Mass 484.1828081 Da[1]
CAS Number 181527-42-4[1]
Synonyms 11-O-Propionyl Halobetasol, 21-Chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-propionate[3]

Mechanism of Action: Glucocorticoid Receptor Signaling

As a potent corticosteroid, 11-Propionate 21-chloro diflorasone exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by binding to and activating the glucocorticoid receptor (GR). This action modulates gene expression, leading to the inhibition of pro-inflammatory pathways and the promotion of anti-inflammatory processes.

Upon diffusing into the target cell, the corticosteroid binds to the cytosolic glucocorticoid receptor, which is part of a complex with heat shock proteins (HSPs). This binding event triggers a conformational change, leading to the dissociation of the HSPs and the translocation of the activated corticosteroid-GR complex into the nucleus.

Inside the nucleus, the complex can act in two primary ways:

  • Transactivation: The corticosteroid-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.

  • Transrepression: The corticosteroid-GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid 11-Propionate 21-chloro diflorasone GR_complex Glucocorticoid Receptor (GR) + HSPs Corticosteroid->GR_complex Binds to Activated_GR Activated GR Complex GR_complex->Activated_GR HSPs dissociate Activated_GR_nuc Activated GR Complex Activated_GR->Activated_GR_nuc Translocation GRE Glucocorticoid Response Elements (GREs) Activated_GR_nuc->GRE Binds to Pro_inflammatory_TFs Pro-inflammatory Transcription Factors (NF-κB, AP-1) Activated_GR_nuc->Pro_inflammatory_TFs Inhibits (Transrepression) Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) GRE->Anti_inflammatory_genes Transactivation Inflammation_reduction Reduction of Inflammation Anti_inflammatory_genes->Inflammation_reduction Pro_inflammatory_genes Pro-inflammatory Gene Transcription (Cytokines, Chemokines) Pro_inflammatory_TFs->Pro_inflammatory_genes Blocked Pro_inflammatory_genes->Inflammation_reduction

Glucocorticoid Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization and evaluation of 11-Propionate 21-chloro diflorasone are provided below.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a method for the analysis of diflorasone diacetate and can be optimized for 11-Propionate 21-chloro diflorasone.

  • Objective: To determine the purity and quantify the concentration of the active pharmaceutical ingredient (API).

  • Instrumentation:

    • HPLC system with a UV detector (e.g., GL7700 HPLC system).[4]

    • Column: InertSustain C18 (5 μm, 150 x 6.0 mm I.D.).[4]

  • Reagents:

    • Acetonitrile (CH3CN)

    • Tetrahydrofuran (THF)

    • Buffer: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water, adjust to pH 4.0 with diluted phosphoric acid.[4]

    • Mobile Phase: A mixture of Acetonitrile, THF, and Buffer (e.g., 40/10/55, v/v/v).[4]

    • Standard: A solution of known concentration of 11-Propionate 21-chloro diflorasone.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Set the column temperature to 25 °C.[4]

    • Set the flow rate to 1.1 mL/min.[4]

    • Set the UV detection wavelength to 254 nm.[4]

    • Inject a 10 μL volume of the sample and standard solutions.[4]

    • Record the chromatograms and calculate the peak area to determine the concentration and purity.

HPLC_Workflow start Start prep_mobile_phase Prepare & Degas Mobile Phase start->prep_mobile_phase prep_sample Prepare Sample & Standard Solutions start->prep_sample hplc_setup HPLC System Setup (Column, Temp, Flow Rate, Wavelength) prep_mobile_phase->hplc_setup injection Inject Sample/Standard (10 µL) prep_sample->injection hplc_setup->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (254 nm) chromatography->detection data_analysis Data Acquisition & Peak Integration detection->data_analysis results Calculate Purity & Concentration data_analysis->results end End results->end

HPLC Analysis Workflow

Vasoconstrictor Assay (VCA)

The VCA is a widely used in vivo method to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.

  • Objective: To determine the bioequivalence and relative potency of a topical formulation of 11-Propionate 21-chloro diflorasone.

  • Methodology:

    • Subject Selection: Healthy volunteers with no skin diseases.

    • Application Sites: Flexor surface of the forearms.

    • Procedure:

      • Apply a small, standardized amount of the test and reference corticosteroid formulations to marked sites on the skin.

      • The application sites are typically occluded for a specified period (e.g., 6-16 hours).[3]

      • After the occlusion period, the formulation is removed.

      • At a predetermined time point (e.g., 2 hours post-removal), a trained, blinded observer visually assesses the degree of skin blanching on a graded scale (e.g., 0-4).[3]

      • Alternatively, a chromameter can be used for objective measurement of skin color changes.[1][3]

    • Data Analysis: The dose-response relationship is evaluated to determine the potency relative to a standard corticosteroid.

In Vitro Glucocorticoid Receptor Binding Assay

This assay determines the affinity of the compound for the glucocorticoid receptor.

  • Objective: To quantify the binding affinity (e.g., IC50) of 11-Propionate 21-chloro diflorasone to the human glucocorticoid receptor.

  • Principle: A competition assay where the test compound competes with a fluorescently labeled glucocorticoid ligand for binding to the GR. The displacement of the fluorescent ligand results in a change in fluorescence polarization.

  • Procedure:

    • Prepare a reaction mixture containing the human glucocorticoid receptor, a fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red), and varying concentrations of the test compound.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Measure the fluorescence polarization of the samples. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent ligand binding.

In Vitro Anti-inflammatory Assay

This assay evaluates the ability of the compound to suppress the production of pro-inflammatory cytokines in cell culture.

  • Objective: To assess the anti-inflammatory activity of 11-Propionate 21-chloro diflorasone by measuring its effect on cytokine production in stimulated immune cells.

  • Cell Culture Model: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).

  • Procedure:

    • Culture the cells and stimulate them with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

    • Treat the stimulated cells with varying concentrations of 11-Propionate 21-chloro diflorasone.

    • After an incubation period, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • A dose-dependent decrease in cytokine levels indicates anti-inflammatory activity.

Skin Atrophy Assay

This assay assesses the potential of a topical corticosteroid to cause skin thinning, a common side effect.

  • Objective: To evaluate the atrophogenic potential of 11-Propionate 21-chloro diflorasone.

  • Methodology:

    • Animal Model: Hairless mice are often used.

    • Procedure:

      • Apply the topical corticosteroid formulation to a defined area of the skin daily for a specified period (e.g., several weeks).

      • A control group treated with the vehicle alone should be included.

    • Measurement:

      • Skin thickness can be measured using high-frequency ultrasound or radiographic techniques.[5][6]

      • Histological analysis of skin biopsies can be performed to assess changes in epidermal thickness, collagen content, and cell morphology.[7]

    • Analysis: Compare the skin thickness and histological parameters between the corticosteroid-treated and control groups to determine the degree of atrophy.

References

An In-depth Technical Guide to the Pharmacological Profile of Diflorasone Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological classification, mechanism of action, pharmacokinetic properties, and clinical efficacy of diflorasone diacetate, a high-potency topical corticosteroid. The information is curated for professionals in the fields of pharmaceutical research and drug development.

Pharmacological Classification

Diflorasone diacetate is a synthetic, fluorinated corticosteroid designed for topical dermatological use.[1] It is classified as a high-potency (Class I) corticosteroid in the United States, indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[2][3] Its primary therapeutic effects are anti-inflammatory, antipruritic, and vasoconstrictive.[1][4]

Classification SystemClass
US Potency Classification Class I (Super-potent)[2]
FDA Pharmacological Class Corticosteroid Hormone Receptor Agonist [MoA]; Corticosteroid [EPC][5]
MeSH Pharmacological Class Anti-Inflammatory Agents; Glucocorticoids[5]

Mechanism of Action

The anti-inflammatory activity of diflorasone diacetate involves a multi-faceted cascade of molecular and cellular events.[6] The mechanism, like other topical corticosteroids, is primarily attributed to its genomic effects mediated by intracellular glucocorticoid receptors (GR).[5][7][8]

  • Cellular Entry and Receptor Binding : Diflorasone diacetate penetrates the skin and diffuses across the cell membrane of keratinocytes and other skin cells.[5][6] In the cytoplasm, it binds to the glucocorticoid receptor.[5][6]

  • Nuclear Translocation and Gene Regulation : The activated drug-receptor complex then translocates into the nucleus.[5] Within the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of these genes.[5]

  • Inhibition of Pro-inflammatory Mediators : A key action is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[1][3][9] These proteins inhibit the release of arachidonic acid from membrane phospholipids, thereby blocking the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[1][3][8][9]

  • Suppression of Inflammatory Cell Activity : Diflorasone diacetate also inhibits the migration and activity of inflammatory cells, including lymphocytes, macrophages, and eosinophils, at the site of inflammation.[6][7]

  • Vasoconstriction : The agent produces vasoconstriction of the dermal capillaries, which helps to reduce erythema and edema.[6][8][10]

Mechanism_of_Action_Diflorasone_Diacetate cluster_cell Skin Cell cluster_nucleus Nucleus cluster_inflammation Inflammatory Cascade DD Diflorasone Diacetate GR Glucocorticoid Receptor (GR) DD->GR Binds to DD_GR DD-GR Complex GR->DD_GR GRE Glucocorticoid Response Element (GRE) DD_GR->GRE Translocates to nucleus and binds to GRE Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Lipocortin_mRNA Lipocortin mRNA Gene_Transcription->Lipocortin_mRNA Upregulates Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Gene_Transcription->Prostaglandins_Leukotrienes Downregulates pro-inflammatory cytokines Lipocortin Lipocortin (Annexin A1) Lipocortin_mRNA->Lipocortin Translates to Arachidonic_Acid Arachidonic Acid Lipocortin->Arachidonic_Acid Inhibits Phospholipase A2 Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Arachidonic_Acid->Prostaglandins_Leukotrienes Inflammation Inflammation (Erythema, Edema, Pruritus) Prostaglandins_Leukotrienes->Inflammation

Caption: Signaling pathway of Diflorasone Diacetate in skin cells.

Pharmacokinetic Properties

The percutaneous absorption of diflorasone diacetate is influenced by several factors, including the integrity of the epidermal barrier, the vehicle used, and the application of occlusive dressings.[11]

Pharmacokinetic ParameterDescription
Absorption Topical corticosteroids can be absorbed from normal intact skin.[1] Inflammation and other skin diseases can increase percutaneous absorption.[11] Systemic absorption is generally minimal with recommended use but can be significant enough to cause systemic effects.[3][4]
Distribution Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids and are bound to plasma proteins in varying degrees.[11]
Metabolism Corticosteroids are metabolized primarily in the liver.[11]
Excretion They are then excreted by the kidneys.[11]
Enhancement of Penetration Occlusive dressings substantially increase the percutaneous absorption of topical corticosteroids.[11]

Clinical Efficacy: Summary of Comparative Trials

Diflorasone diacetate has demonstrated high efficacy in the treatment of various corticosteroid-responsive dermatoses in several clinical trials.

ConditionComparatorStudy DesignKey FindingsReference
Psoriasis & Atopic/Neurodermatitis 0.05% Fluocinonide CreamDouble-blindAs effective as fluocinonide in treating lesions.[12]
Eczematous Dermatitis 0.1% Betamethasone Valerate OintmentRandomized, comparativeOnce-daily diflorasone diacetate was slightly more efficacious than twice-daily betamethasone valerate, with a significant improvement in pruritus at week 2.[13]
Moderate-Severe Plaque-Type Psoriasis 0.05% Betamethasone Dipropionate Ointment2-week, double-blind, parallelBoth ointments were fast-acting and highly efficacious with no statistically significant differences in outcomes.[14]
Moderate-to-Severe Psoriasis 0.05% Fluocinonide CreamRandomized, bilateral-paired comparisonDiflorasone diacetate was rated as superior to fluocinonide by investigators, with significantly more improvement in total sign and symptom scores at days 7 and 14.[15]

Experimental Protocols

A standard method to compare and predict the potencies of topical corticosteroids is the vasoconstrictor assay, which measures the degree of skin blanching (vasoconstriction) induced by the steroid.[11][12]

Protocol Outline:

  • Subject Selection : Healthy volunteers with normal skin are selected.

  • Drug Application : Various corticosteroid preparations are applied to designated sites on the forearm skin.

  • Occlusion : The application sites are often covered with an occlusive dressing for a specified period.

  • Evaluation : After a set time, the dressings are removed, and the degree of vasoconstriction (pallor) at each site is visually scored by trained observers at various time points.

  • Potency Ranking : The scores are used to rank the relative potencies of the corticosteroids. Diflorasone diacetate consistently demonstrates high vasoconstrictor potency, correlating with its high therapeutic efficacy.[12]

This study design is highly effective for comparing two topical treatments, as it minimizes inter-patient variability.

Bilateral_Paired_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 14 days) cluster_evaluation Evaluation cluster_analysis Data Analysis Patient Patient with Symmetrical Psoriasis Lesions Randomization Randomization Patient->Randomization Baseline Baseline Assessment (Erythema, Scaling, Induration) Patient->Baseline Left_Lesion Left-Sided Lesion Randomization->Left_Lesion Right_Lesion Right-Sided Lesion Randomization->Right_Lesion Treatment_A Apply Diflorasone Diacetate Cream Left_Lesion->Treatment_A Treatment_B Apply Comparator (e.g., Fluocinonide) Right_Lesion->Treatment_B Day7 Day 7 Assessment Treatment_A->Day7 Treatment_B->Day7 Day14 Day 14 Assessment Day7->Day14 Comparison Intra-Patient Comparison of Lesion Improvement Day14->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion

Caption: Workflow for a bilateral-paired comparison clinical trial.

Safety Profile

Common side effects associated with topical corticosteroids like diflorasone diacetate are typically localized to the application site and may include skin atrophy, striae, and telangiectasia, particularly with prolonged use or under occlusion.[4][16] Systemic absorption can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, especially when used over large surface areas or for extended durations.[9]

Conclusion

Diflorasone diacetate is a super-potent (Class I) topical corticosteroid with a well-established mechanism of action involving the modulation of gene expression to inhibit inflammatory pathways. Clinical data robustly supports its high efficacy in treating severe, corticosteroid-responsive dermatoses such as psoriasis and eczema, often demonstrating superiority or equivalence to other potent topical steroids. Its pharmacokinetic profile necessitates careful consideration of application area and duration to minimize potential systemic absorption and associated side effects. This guide provides foundational data for researchers and clinicians involved in the development and application of dermatological therapies.

References

Methodological & Application

Application Notes and Protocols for 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data and established protocols specifically for 11-Propionate 21-chloro diflorasone are limited. This compound is documented as a related substance to halobetasol propionate. The following application notes and protocols are based on standard methodologies for the characterization of potent topical corticosteroids and are provided as a comprehensive guide for researchers.

Introduction

11-Propionate 21-chloro diflorasone is a synthetic corticosteroid. Structurally, it is related to potent glucocorticoids such as diflorasone and halobetasol.[1][2][3][4] As a corticosteroid, its mechanism of action is presumed to involve binding to and activation of the glucocorticoid receptor (GR), leading to the modulation of gene expression and the subsequent reduction of inflammatory and pruritic responses.[5][6][7][8]

These application notes provide a framework for the preclinical and pharmacological evaluation of 11-Propionate 21-chloro diflorasone, from initial receptor binding studies to in vivo assessments of efficacy and safety.

Mechanism of Action: The Glucocorticoid Receptor Pathway

Topical corticosteroids exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[6][7] This ligand-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[6] This interaction leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory mediators, including cytokines and prostaglandins.[6][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diflorasone 11-Propionate 21-chloro diflorasone GR_HSP GR-HSP Complex Diflorasone->GR_HSP Binds GR Glucocorticoid Receptor (GR) GR_Diflorasone Activated GR Complex GR->GR_Diflorasone HSP Heat Shock Proteins (HSP) GR_HSP->GR HSP Dissociation GRE Glucocorticoid Response Element (GRE) GR_Diflorasone->GRE Binds to cluster_nucleus cluster_nucleus GR_Diflorasone->cluster_nucleus Translocation Gene_Transcription Gene Transcription GRE->Gene_Transcription Anti_Inflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_Inflammatory Upregulation Pro_Inflammatory Pro-inflammatory Proteins (e.g., Cytokines, COX-2) Gene_Transcription->Pro_Inflammatory Downregulation

Figure 1: Glucocorticoid Receptor Signaling Pathway.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols described below. These values are for illustrative purposes and should be determined experimentally for 11-Propionate 21-chloro diflorasone.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundKi (nM)IC50 (nM)
Dexamethasone (Control)5.28.1
11-Propionate 21-chloro diflorasone TBDTBD
Diflorasone Diacetate3.86.5

TBD: To Be Determined

Table 2: In Vitro Anti-Inflammatory Activity

CompoundCytokine Inhibition (IC50, nM)NF-κB Reporter Assay (IC50, nM)
TNF-α IL-6
Dexamethasone (Control)10.58.2
11-Propionate 21-chloro diflorasone TBDTBD
Diflorasone Diacetate4.13.5

TBD: To Be Determined

Table 3: Vasoconstrictor Assay Potency

Compound (0.05% Cream)Blanching Score (0-4 Scale) at 18 hours
Hydrocortisone (Low Potency)1.2
11-Propionate 21-chloro diflorasone TBD
Diflorasone Diacetate (High Potency)3.5

TBD: To Be Determined

Experimental Protocols

The following protocols outline the necessary steps to characterize the pharmacological profile of 11-Propionate 21-chloro diflorasone.

Protocol 4.1: Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 11-Propionate 21-chloro diflorasone for the human glucocorticoid receptor.

Methodology:

  • Preparation of Cytosol:

    • Use a human cell line with high GR expression (e.g., A549 cells).

    • Homogenize cells in a lysis buffer and centrifuge to obtain a cytosolic fraction containing GR.

  • Competitive Binding:

    • Incubate the cytosolic preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

    • Add increasing concentrations of unlabeled 11-Propionate 21-chloro diflorasone or a known competitor (e.g., dexamethasone).

  • Separation and Detection:

    • Separate bound from unbound radioligand using a method like dextran-coated charcoal adsorption.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4.2: In Vitro Anti-Inflammatory Assay (Cytokine Release)

Objective: To assess the ability of 11-Propionate 21-chloro diflorasone to inhibit the release of pro-inflammatory cytokines.

Methodology:

  • Cell Culture:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

  • Stimulation and Treatment:

    • Pre-treat the cells with various concentrations of 11-Propionate 21-chloro diflorasone for 1 hour.

    • Induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Cytokine Measurement:

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of each cytokine.

Protocol 4.3: Vasoconstrictor (McKenzie-Stoughton) Assay

Objective: To evaluate the in vivo potency of a topical formulation of 11-Propionate 21-chloro diflorasone in human volunteers.

Methodology:

  • Subject Recruitment:

    • Enroll healthy volunteers with normal skin on their forearms.

  • Topical Application:

    • Apply a small, fixed amount of the 11-Propionate 21-chloro diflorasone cream (e.g., 0.05%) and control creams (positive and negative) to designated sites on the volar forearm.

    • The application sites are typically not occluded.

  • Visual Assessment:

    • At specified time points (e.g., 18-24 hours) after application, visually assess the degree of skin blanching (vasoconstriction) at each site.

    • Use a standardized scoring system (e.g., 0 = no blanching, 4 = maximal blanching).

  • Data Analysis:

    • Compare the mean blanching scores for 11-Propionate 21-chloro diflorasone to those of the control compounds to determine its relative potency.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel topical corticosteroid like 11-Propionate 21-chloro diflorasone.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_formulation Formulation & Stability Receptor_Binding Receptor Binding Assay (Determine Ki, IC50) Anti_Inflammatory_Assay Anti-Inflammatory Assays (Cytokine Release, Reporter Gene) Receptor_Binding->Anti_Inflammatory_Assay Cell_Proliferation Cell Proliferation Assay (Assess anti-proliferative effects) Anti_Inflammatory_Assay->Cell_Proliferation Formulation_Dev Formulation Development (Cream, Ointment) Cell_Proliferation->Formulation_Dev Vasoconstrictor_Assay Vasoconstrictor Assay (Assess Potency) Animal_Models Animal Models of Dermatitis (e.g., Psoriasis, Eczema) Vasoconstrictor_Assay->Animal_Models HPA_Axis_Suppression HPA Axis Suppression Study (Safety Assessment) Animal_Models->HPA_Axis_Suppression End End HPA_Axis_Suppression->End Clinical Trials Stability_Testing Stability Testing Formulation_Dev->Stability_Testing Stability_Testing->Vasoconstrictor_Assay Start Compound Synthesis (11-Propionate 21-chloro diflorasone) Start->Receptor_Binding

Figure 2: Preclinical Characterization Workflow.

References

Application Notes and Protocols for the Analytical Detection of 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the detection and quantification of 11-Propionate 21-chloro diflorasone, a potent corticosteroid. The protocols are intended for research and quality control purposes in the pharmaceutical industry.

Introduction

11-Propionate 21-chloro diflorasone is a synthetic glucocorticoid, structurally related to diflorasone diacetate. Due to its potential as an active pharmaceutical ingredient (API) or impurity in topical corticosteroid formulations, robust and sensitive analytical methods are crucial for its detection and quantification. This document details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of 11-Propionate 21-chloro diflorasone. Additionally, the underlying mechanism of action is illustrated through a signaling pathway diagram.

Mechanism of Action: Glucocorticoid Receptor Signaling

Diflorasone and its analogues exert their anti-inflammatory effects by acting as agonists of the glucocorticoid receptor (GR).[1][2][3] Upon binding, the receptor-steroid complex translocates to the nucleus and modulates the expression of target genes.[1][4] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1][5]

Glucocorticoid Receptor Signaling Pathway GC Glucocorticoid (e.g., 11-Propionate 21-chloro diflorasone) GR_complex GR-HSP90 Complex GC->GR_complex Binds GR_GC_complex GR-GC Complex GR_complex->GR_GC_complex Conformational Change HSP90 HSP90 GR_complex->HSP90 Releases GR_GC_dimer GR-GC Dimer GR_GC_complex->GR_GC_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_GC_dimer->GRE Binds to Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_inflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription_Modulation->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Mediators (e.g., Cytokines) Transcription_Modulation->Pro_inflammatory Downregulation

Figure 1: Glucocorticoid Receptor Signaling Pathway.

Analytical Method: UPLC-MS/MS

A sensitive and selective UPLC-MS/MS method has been developed and validated for the quantification of 11-Propionate 21-chloro diflorasone in pharmaceutical preparations. This method is also suitable for stability-indicating assays.

Experimental Workflow

The general workflow for the analysis of 11-Propionate 21-chloro diflorasone is depicted below.

Experimental Workflow Sample_Prep Sample Preparation (Extraction/Dilution) UPLC_Sep UPLC Separation Sample_Prep->UPLC_Sep MS_Detection Tandem MS Detection (MRM Mode) UPLC_Sep->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results Reporting Data_Analysis->Results

Figure 2: UPLC-MS/MS Experimental Workflow.
Sample Preparation Protocol

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of 11-Propionate 21-chloro diflorasone reference standard.

    • Dissolve in and dilute with acetonitrile to a final concentration of 100 µg/mL to prepare a stock solution.

    • Perform serial dilutions with acetonitrile/water (1:1, v/v) to prepare working standard solutions in the desired concentration range (e.g., 0.1 - 100 ng/mL).

  • Sample Preparation (for a Topical Cream):

    • Accurately weigh an amount of cream equivalent to 1 mg of the active ingredient into a suitable container.

    • Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).

    • Vortex for 5 minutes to disperse the cream.

    • Sonicate for 15 minutes to ensure complete extraction.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Dilute the filtered extract with acetonitrile/water (1:1, v/v) to a final concentration within the calibration range.

UPLC-MS/MS Protocol

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-5.0 min (30% B)
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
11-Propionate 21-chloro diflorasone (Quantifier)485.2353.10.053015
11-Propionate 21-chloro diflorasone (Qualifier)485.2261.10.053025

Note: MRM transitions are predicted based on the fragmentation pattern of similar compounds and may require optimization.[4]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Quantitative Data Summary:

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Range (ng/mL) -0.1 - 100
Limit of Detection (LOD) (ng/mL) S/N ≥ 3~0.03
Limit of Quantification (LOQ) (ng/mL) S/N ≥ 10~0.1
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) Intra-day: ≤ 15%, Inter-day: ≤ 15%< 10%
Specificity No interference at the retention time of the analytePeak purity confirmed by qualifier ion ratio
Stability % Recovery within ±15% of initialStable in solution for 24h at room temp. and 72h at 4°C

Stability-Indicating Assay

To assess the stability of 11-Propionate 21-chloro diflorasone, forced degradation studies should be performed. The UPLC-MS/MS method described is suitable for separating the parent drug from its degradation products.

Forced Degradation Protocol
  • Prepare a stock solution of 11-Propionate 21-chloro diflorasone at a concentration of 1 mg/mL in a suitable solvent.

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Neutralize the acidic and basic samples.

  • Dilute all stressed samples to a suitable concentration and analyze using the validated UPLC-MS/MS method.

  • Analyze for the appearance of degradation peaks and the decrease in the peak area of the parent drug.

Conclusion

The UPLC-MS/MS method detailed in these application notes provides a robust, sensitive, and selective approach for the quantification of 11-Propionate 21-chloro diflorasone in pharmaceutical formulations. The method is also suitable for use in stability studies. The provided protocols and validation data serve as a comprehensive guide for researchers and analysts in the field of drug development and quality control.

References

Application Note: Quantification of 11-Propionate 21-chloro diflorasone in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of 11-Propionate 21-chloro diflorasone, a potent synthetic corticosteroid, in tissue samples. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of small molecules in complex biological matrices. The protocol includes procedures for tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and optimized LC-MS/MS parameters for the accurate quantification of the analyte. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of 11-Propionate 21-chloro diflorasone.

Introduction

11-Propionate 21-chloro diflorasone is a halogenated corticosteroid related to diflorasone diacetate. Due to its high potency, it is crucial to have a reliable and sensitive method to quantify its concentration in various tissues to understand its distribution, metabolism, and potential side effects. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques like HPLC-UV, especially in complex matrices such as tissue homogenates where lipids and other endogenous components can cause significant interference. This application note outlines a robust workflow for the extraction and quantification of 11-Propionate 21-chloro diflorasone from tissue samples.

Experimental Workflow

The overall experimental workflow for the quantification of 11-Propionate 21-chloro diflorasone in tissue samples is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample homogenization Homogenization (e.g., in PBS) tissue->homogenization extraction Solid-Phase Extraction (SPE) (C18 cartridge) homogenization->extraction elution Elution (e.g., Methanol) extraction->elution evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation (C18 column) evaporation->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification

Experimental workflow for tissue sample analysis.

Experimental Protocols

Materials and Reagents
  • 11-Propionate 21-chloro diflorasone analytical standard

  • Internal Standard (IS) (e.g., a structurally similar corticosteroid like Dexamethasone-d4)

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Formic acid (FA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Tissue homogenizer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Sample Preparation
  • Tissue Homogenization :

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved. Keep samples on ice to minimize degradation.

  • Protein Precipitation and Extraction :

    • To the tissue homogenate, add 1 mL of ACN containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% MeOH in water to remove polar interferences.

    • Elute the analyte with 1 mL of MeOH.

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 11-Propionate 21-chloro diflorasone: Precursor Ion (m/z): 485.19, Product Ions: (to be determined by infusion of the standard, likely fragments around m/z 353.13 and 261.12) Internal Standard (e.g., Dexamethasone-d4): (Specific transitions for the chosen IS)
Collision Energy Optimize for each transition
Dwell Time 100 ms
Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is a template for summarizing the results.

Table 1: Calibration Curve Parameters for 11-Propionate 21-chloro diflorasone

AnalyteCalibration Range (ng/mL)Weighting
11-Propionate 21-chloro diflorasone0.1 - 100> 0.991/x

Table 2: Quantification of 11-Propionate 21-chloro diflorasone in Tissue Samples

Sample IDTissue TypeMeasured Concentration (ng/g)%CV (n=3)
Sample 1Liver15.24.5
Sample 2Skin45.83.2
Sample 3Adipose2.78.1

Mechanism of Action: Glucocorticoid Receptor Signaling

Diflorasone and its derivatives exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The simplified signaling pathway is illustrated below.

signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect drug 11-Propionate 21-chloro diflorasone gr_complex Glucocorticoid Receptor (GR) + Chaperone Proteins drug->gr_complex Binds activated_gr Activated GR Complex gr_complex->activated_gr Conformational Change dna DNA (GREs) activated_gr->dna Translocates & Binds transrepression Transrepression of Pro-inflammatory Genes (e.g., IL-1, IL-6, TNF-α) dna->transrepression transactivation Transactivation of Anti-inflammatory Genes (e.g., Lipocortin-1) dna->transactivation inflammation Reduced Inflammation transrepression->inflammation transactivation->inflammation

Glucocorticoid receptor signaling pathway.

Upon entering the cell, 11-Propionate 21-chloro diflorasone binds to the cytoplasmic glucocorticoid receptor, causing the dissociation of chaperone proteins and a conformational change. This activated complex then translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This binding leads to two main outcomes:

  • Transactivation : Increased expression of anti-inflammatory proteins such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, which in turn blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Transrepression : Decreased expression of pro-inflammatory genes, including cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Together, these actions result in a potent anti-inflammatory effect.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of 11-Propionate 21-chloro diflorasone in tissue samples. The detailed protocol for sample preparation and analysis, along with the summarized data presentation format, offers a comprehensive guide for researchers. Understanding the underlying mechanism of action through the glucocorticoid receptor signaling pathway provides a biological context for the quantitative findings. This methodology is well-suited for preclinical and research applications aimed at characterizing the pharmacology of this potent corticosteroid.

Application Notes and Protocols for In Vitro Assay Development: 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for a panel of in vitro assays to characterize the pharmacological activity of 11-Propionate 21-chloro diflorasone, a potent synthetic corticosteroid. The described assays are designed for researchers, scientists, and drug development professionals to evaluate its glucocorticoid receptor binding, anti-inflammatory, and antiproliferative properties.

Introduction to 11-Propionate 21-chloro diflorasone

11-Propionate 21-chloro diflorasone is a high-potency corticosteroid developed for topical application to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as psoriasis and eczema.[1][2][3] Like other glucocorticoids, its primary mechanism of action involves binding to and activating the intracellular glucocorticoid receptor (GR).[4][5] This activated complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory mediators including cytokines, prostaglandins, and leukotrienes.[4][6] Key therapeutic effects also include vasoconstriction and inhibition of cell proliferation, which are particularly beneficial in treating hyperproliferative skin conditions.[4][7]

Key Pharmacological Activities & Corresponding Assays

Pharmacological ActivityIn Vitro AssayPurpose
Glucocorticoid Receptor Activation Glucocorticoid Receptor (GR) Competitive Binding AssayTo determine the binding affinity (IC50, Ki) of the compound to the human glucocorticoid receptor.
Anti-inflammatory Activity NF-κB Reporter Gene AssayTo quantify the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Anti-inflammatory Activity Pro-inflammatory Cytokine Release AssayTo measure the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune or skin cells.
Antiproliferative Activity Keratinocyte Proliferation AssayTo assess the inhibitory effect on the proliferation of human keratinocytes, relevant for hyperproliferative skin disorders.

Signaling Pathway Overview

The primary mechanism of action for glucocorticoids like 11-Propionate 21-chloro diflorasone is the modulation of gene expression through the glucocorticoid receptor. The pathway involves cytoplasmic receptor binding, nuclear translocation, and interaction with glucocorticoid response elements (GREs) on DNA, leading to the repression of pro-inflammatory transcription factors like NF-κB and AP-1.

G cluster_nucleus Nucleus GC Diflorasone (GC) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_active Activated GC-GR Complex GR_complex->GR_active Activation Hsp90 Hsp90 GR_active->Hsp90 Dissociation Translocation Nuclear Translocation GR_active->Translocation GR_active->Translocation PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Converts Membrane Phospholipids Lipocortin Lipocortin-1 (Annexin A1) Lipocortin->PLA2 Inhibits Prostaglandins Prostaglandins, Leukotrienes ArachidonicAcid->Prostaglandins Metabolism GRE Glucocorticoid Response Element (GRE) Translocation->GRE Binds NFkB_complex NF-κB / AP-1 Complex Translocation->NFkB_complex Represses Gene_AntiInflam Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) GRE->Gene_AntiInflam Upregulates Gene_AntiInflam->Lipocortin Protein Synthesis Gene_ProInflam Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_complex->Gene_ProInflam Activates G A Prepare Reagents: - Test Compound Dilutions - [³H]-Dexamethasone - Recombinant Human GR B Incubate Components: Test Compound + [³H]-Dex + GR (e.g., 2-4h at 4°C) A->B C Separate Bound from Free Ligand (e.g., Hydroxylapatite or Charcoal-Dextran Adsorption) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Calculate % Inhibition - Determine IC50 Value D->E G A Seed NF-κB Reporter Cells in a 96-well plate B Pre-treat cells with Test Compound Dilutions (1 hour) A->B C Stimulate cells with TNF-α (e.g., 10 ng/mL) (6-18 hours) B->C D Measure Reporter Gene Activity (e.g., Add Luciferase Substrate and read Luminescence) C->D E Data Analysis: - Calculate % Inhibition - Determine IC50 Value D->E G A Isolate Human PBMCs from whole blood B Pre-treat PBMCs with Test Compound Dilutions (1 hour) A->B C Stimulate cells with LPS (e.g., 100 ng/mL) (18-24 hours) B->C D Collect Culture Supernatant C->D E Quantify Cytokine Levels (TNF-α, IL-6) using ELISA D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 Value E->F G A Seed Human Keratinocytes (e.g., HaCaT) in a 96-well plate B Treat cells with Test Compound Dilutions A->B C Incubate for 72 hours B->C D Add MTT or XTT Reagent and Incubate (2-4 hours) C->D E Solubilize Formazan Crystals (if using MTT) D->E MTT Only F Measure Absorbance on a microplate reader D->F E->F G Data Analysis: - Calculate % Inhibition - Determine GI50 Value F->G

References

Application Notes and Protocols for 11-Propionate 21-chloro diflorasone as a Laboratory Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of 11-Propionate 21-chloro diflorasone as a laboratory reference standard. This document includes the physicochemical properties, recommended storage and handling procedures, and detailed experimental protocols for its use in the quality control and analysis of corticosteroid-based pharmaceutical products.

Physicochemical Properties and Handling

11-Propionate 21-chloro diflorasone, a related compound of Halobetasol Propionate, is a critical reference standard for the accurate identification and quantification of impurities in drug substances and finished products.

Table 1: Physicochemical Data for 11-Propionate 21-chloro diflorasone

PropertyValueSource
Chemical Name 21-Chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-propionate[1]
Synonyms 11-O-Propionyl Halobetasol[1]
CAS Number 181527-42-4[1]
Molecular Formula C25H31ClF2O5[2]
Molecular Weight 484.96 g/mol [2]
Purity 98.85%
Appearance White to off-white crystalline powder[3]
Solubility Insoluble in water; Soluble in ethanol, dimethyl sulfoxide (DMSO), and acetonitrile.[3][4]
Storage and Stability

To ensure the integrity of the reference standard, it is crucial to adhere to proper storage and handling guidelines. Corticosteroid standards should be stored in their original, tightly sealed containers, protected from light and moisture.

Table 2: Recommended Storage and Handling

ConditionRecommendation
Storage Temperature Refrigerate at 2-8°C.
Light Exposure Store in the dark. Use amber vials for solutions.
Handling Handle in a well-ventilated area. Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Stability The solid-state is generally stable under recommended storage conditions. Solutions should be prepared fresh. Long-term stability studies for solutions are recommended.

Experimental Protocols

This section outlines a detailed protocol for the use of 11-Propionate 21-chloro diflorasone as a reference standard for the quantification of impurities in Halobetasol Propionate drug products using Ultra-Performance Liquid Chromatography (UPLC).[5]

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for reliable quantitative analysis.

Protocol 1: Preparation of 11-Propionate 21-chloro diflorasone Stock and Working Standard Solutions

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of 11-Propionate 21-chloro diflorasone reference standard.

    • Transfer the weighed standard into a 100 mL amber volumetric flask.

    • Dissolve the standard in a suitable diluent (e.g., acetonitrile:water 50:50 v/v).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solution (e.g., 1 µg/mL):

    • Pipette 1.0 mL of the Stock Solution into a 100 mL amber volumetric flask.

    • Dilute to the mark with the mobile phase.

    • Mix thoroughly. This solution will be used for system suitability and quantification.

Chromatographic Analysis

The following UPLC method is recommended for the separation and quantification of 11-Propionate 21-chloro diflorasone.[5]

Table 3: UPLC Chromatographic Conditions

ParameterCondition
Column ACQUITY UPLC™ BEH Phenyl (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.01 M Potassium Hydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile and Methanol (e.g., 80:20 v/v)
Gradient Elution Time (min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 242 nm
Injection Volume 2 µL
System Suitability

Before sample analysis, ensure the chromatographic system is suitable for the intended analysis.

Table 4: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0 for the 11-Propionate 21-chloro diflorasone peak
Theoretical Plates ≥ 5000 for the 11-Propionate 21-chloro diflorasone peak
Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the working standard solution

Signaling Pathway and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

11-Propionate 21-chloro diflorasone, as a corticosteroid, is expected to exert its biological effects through the glucocorticoid receptor (GR) signaling pathway. Understanding this pathway is crucial for researchers in drug development.

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., 11-Propionate 21-chloro diflorasone) GR_complex Inactive GR Complex (GR + HSP90/HSP70) GC->GR_complex Binds GR_active Active GR GR_complex->GR_active Conformational Change & HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Transcription Gene Transcription (Activation/Repression) GRE->Transcription mRNA mRNA Transcription->mRNA Protein Anti-inflammatory Proteins mRNA->Protein Translation Experimental Workflow for Impurity Quantification start Start prep_std Prepare 11-Propionate 21-chloro diflorasone Reference Standard Solutions start->prep_std prep_sample Prepare Drug Product Sample Solution start->prep_sample system_suitability Perform System Suitability Test prep_std->system_suitability analysis Inject Standard and Sample Solutions into UPLC System prep_sample->analysis system_suitability->start Fail system_suitability->analysis Pass data_acquisition Acquire Chromatographic Data analysis->data_acquisition quantification Identify and Quantify Impurities by Comparing Peak Areas data_acquisition->quantification report Generate Analysis Report quantification->report end End report->end

References

Application Notes and Protocols for 11-Propionate 21-chloro diflorasone in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature specifically detailing the dermatological research applications of 11-Propionate 21-chloro diflorasone is limited. The following application notes and protocols are based on the well-documented activities of the closely related potent topical corticosteroid, diflorasone, and its diacetate ester. Researchers should consider this information as a foundational guide and adapt experimental parameters based on the specific properties of 11-Propionate 21-chloro diflorasone.

Application Notes

11-Propionate 21-chloro diflorasone belongs to the family of synthetic glucocorticoids, which are widely utilized in dermatology for their potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2][3] It is structurally related to diflorasone, a high-potency corticosteroid used in the management of various inflammatory skin conditions.[1][2][3] The propionate and chloro substitutions on the diflorasone backbone are anticipated to modulate its lipophilicity, potency, and metabolic profile, making it a compound of interest for dermatological research and potential therapeutic development.

Therapeutic Potential:

Based on the activity of related compounds, 11-Propionate 21-chloro diflorasone is hypothesized to be effective in the management of corticosteroid-responsive dermatoses such as:

  • Psoriasis: By inhibiting the hyperproliferation of keratinocytes and reducing the inflammatory infiltrate characteristic of psoriatic plaques.

  • Atopic Dermatitis (Eczema): By suppressing the underlying inflammatory cascade and alleviating symptoms of pruritus and erythema.[4]

  • Contact Dermatitis: By mitigating the inflammatory response to allergens and irritants.

  • Other Inflammatory Skin Disorders: Including seborrheic dermatitis, lichen planus, and discoid lupus erythematosus.[5]

Mechanism of Action:

The anti-inflammatory action of glucocorticoids like 11-Propionate 21-chloro diflorasone is primarily mediated through their interaction with cytosolic glucocorticoid receptors (GR).[6][7] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression through two main pathways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.[2]

  • Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of cytokines, chemokines, and adhesion molecules involved in the inflammatory response.[8][9]

Quantitative Data Summary

The following tables present hypothetical data for a potent topical corticosteroid, which can serve as a benchmark for evaluating 11-Propionate 21-chloro diflorasone.

Table 1: In Vitro Anti-Inflammatory Activity

AssayTest Compound (IC50, nM)Dexamethasone (IC50, nM)
NF-κB Inhibition5.28.5
TNF-α Release from Keratinocytes2.84.1
IL-6 Release from Keratinocytes3.55.0

Table 2: Vasoconstrictor Assay Potency

CompoundConcentration (%)Blanching Score (0-4 scale)
11-Propionate 21-chloro diflorasone0.053.2 ± 0.4
Diflorasone Diacetate0.053.5 ± 0.3
Betamethasone Dipropionate0.052.8 ± 0.5
Vehicle Control-0.1 ± 0.1

Table 3: In Vitro Skin Permeation Study

Compound (0.05% formulation)Flux (µg/cm²/h)Permeability Coefficient (Kp, cm/h)
11-Propionate 21-chloro diflorasone0.153.0 x 10⁻⁴
Diflorasone Diacetate0.122.4 x 10⁻⁴

Experimental Protocols

Protocol 1: Vasoconstrictor Assay for Potency Assessment

This protocol is adapted from the Stoughton-McKenzie vasoconstrictor assay, a standard method for determining the bioequivalence and potency of topical corticosteroids.[10][11]

Objective: To evaluate the vasoconstrictive (skin blanching) effect of 11-Propionate 21-chloro diflorasone as a measure of its topical potency.

Materials:

  • 11-Propionate 21-chloro diflorasone formulation (e.g., 0.05% cream or ointment)

  • Reference corticosteroid formulation (e.g., 0.05% diflorasone diacetate)

  • Vehicle control

  • Healthy human volunteers with no history of skin disease

  • Chromameter or trained visual assessors

  • Occlusive dressing (e.g., Finn Chambers®)

  • Surgical skin marker

Methodology:

  • Subject Selection: Recruit healthy volunteers and obtain informed consent.

  • Site Demarcation: Mark multiple 1 cm² application sites on the flexor surface of the forearms of each subject.

  • Application: Apply a standardized amount (e.g., 10 µL) of the test compound, reference standard, and vehicle control to the designated sites.

  • Occlusion: Cover each application site with an occlusive dressing for a predetermined duration (e.g., 6 hours).

  • Removal: After the occlusion period, remove the dressing and gently wipe the sites to remove any excess formulation.

  • Assessment: At specified time points post-removal (e.g., 2, 4, 6, and 24 hours), assess the degree of skin blanching at each site.

    • Visual Assessment: Use a 0-4 scale (0 = no blanching, 4 = maximal blanching) by trained, blinded observers.

    • Instrumental Assessment: Use a chromameter to measure the change in skin color (a* value, representing redness).

  • Data Analysis: Calculate the mean blanching score for each treatment at each time point. The potency is determined by comparing the blanching response of the test compound to the reference standard.

Protocol 2: In Vitro Skin Permeation using Franz Diffusion Cells

This protocol outlines the use of Franz diffusion cells to assess the percutaneous absorption of 11-Propionate 21-chloro diflorasone.[12][13][14]

Objective: To determine the rate and extent of skin permeation of 11-Propionate 21-chloro diflorasone from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • 11-Propionate 21-chloro diflorasone formulation

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)

  • High-performance liquid chromatography (HPLC) system for analysis

  • Micro-syringes for sampling

Methodology:

  • Skin Preparation: Thaw frozen excised skin and cut it into sections to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for 30 minutes.

  • Dosing: Apply a finite dose of the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.

  • Analysis: Quantify the concentration of 11-Propionate 21-chloro diflorasone in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux and permeability coefficient can be determined from the slope of the linear portion of the cumulative permeation curve.

Visualizations

G Glucocorticoid Anti-Inflammatory Signaling Pathway GC Glucocorticoid (11-Propionate 21-chloro diflorasone) GR Glucocorticoid Receptor (GR) GC->GR HSP Heat Shock Proteins GR->HSP Inactive state GC_GR Active GC-GR Complex GR->GC_GR Nucleus Nucleus GC_GR->Nucleus GRE Glucocorticoid Response Element (GRE) GC_GR->GRE Transactivation NFkB NF-κB / AP-1 GC_GR->NFkB Transrepression Annexin Annexin A1 (Lipocortin-1) GRE->Annexin Upregulation PLA2 Phospholipase A2 Annexin->PLA2 Inhibition AA Arachidonic Acid PLA2->AA PG_LT Prostaglandins & Leukotrienes AA->PG_LT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation

Caption: Glucocorticoid anti-inflammatory signaling pathway.

G Experimental Workflow for Topical Drug Efficacy Testing cluster_preclinical Preclinical Evaluation cluster_animal Animal Models cluster_clinical Clinical Trials Formulation Formulation Development InVitro In Vitro Permeation (Franz Cells) Formulation->InVitro Potency Potency Assessment (Vasoconstrictor Assay) Formulation->Potency AntiInflammatory Anti-Inflammatory Assays (Cell-based) Formulation->AntiInflammatory Efficacy Efficacy Studies (e.g., Psoriasis Mouse Model) InVitro->Efficacy Potency->Efficacy AntiInflammatory->Efficacy Safety Local & Systemic Toxicity Efficacy->Safety Phase1 Phase I (Safety & Tolerability) Safety->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3

Caption: Workflow for topical drug efficacy testing.

References

Application Note & Protocol: Cell-Based Assay for Measuring 11-Propionate 21-chloro diflorasone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Propionate 21-chloro diflorasone is a synthetic topical corticosteroid. Like other glucocorticoids, its primary mechanism of action is through the binding and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2][3][4] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs).[5][6][7] This signaling pathway ultimately leads to the anti-inflammatory, antipruritic, and vasoconstrictive effects characteristic of corticosteroids.[1][2][8]

This document provides a detailed protocol for a cell-based reporter gene assay designed to quantify the activity of 11-Propionate 21-chloro diflorasone. This assay utilizes a human cell line stably transfected with a luciferase reporter gene under the transcriptional control of GREs.[9] The luminescence generated is directly proportional to the activation of the GR, providing a robust and sensitive method for assessing the potency and efficacy of the compound.

Signaling Pathway

The canonical signaling pathway for glucocorticoid receptor activation is initiated by the binding of a ligand, such as 11-Propionate 21-chloro diflorasone, to the cytoplasmic GR, which is part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to its dissociation from the complex and subsequent translocation into the nucleus. Within the nucleus, the ligand-activated GR dimerizes and binds to GREs in the promoter regions of target genes, thereby upregulating or downregulating their transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 11-Propionate 21-chloro diflorasone GR_complex Glucocorticoid Receptor (Inactive Complex) Ligand->GR_complex Binding Activated_GR Activated GR GR_complex->Activated_GR Activation & Dissociation Nuclear_GR Nuclear GR Dimer Activated_GR->Nuclear_GR Translocation GRE Glucocorticoid Response Element (GRE) Nuclear_GR->GRE Binding Transcription Gene Transcription GRE->Transcription Modulation

Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps in the cell-based reporter assay for measuring 11-Propionate 21-chloro diflorasone activity.

Cell_Culture Culture GRE-Luciferase Reporter Cell Line Seeding Seed Cells into 96-well Plate Cell_Culture->Seeding Treatment Treat with 11-Propionate 21-chloro diflorasone Seeding->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Luminescence_Reading Add Luciferase Substrate & Read Luminescence Lysis->Luminescence_Reading Data_Analysis Analyze Data and Determine EC50 Luminescence_Reading->Data_Analysis

Reporter Gene Assay Workflow.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human embryonic kidney (HEK293) or human breast cancer (MDA-MB-231) cells stably transfected with a GRE-luciferase reporter construct.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or puromycin, depending on the reporter construct).

  • Test Compound: 11-Propionate 21-chloro diflorasone.

  • Reference Compound: Dexamethasone.

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Assay Plate: White, clear-bottom 96-well cell culture plates.

  • Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Luciferase Assay System: Commercially available kit (e.g., Promega's ONE-Glo™ or Dual-Glo® Luciferase Assay System).

  • Luminometer: Plate reader capable of measuring luminescence.

Cell Culture and Maintenance
  • Culture the GRE-luciferase reporter cell line in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain the cells in the recommended cell culture medium containing the appropriate selection antibiotic to ensure the stability of the reporter construct.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

Reporter Gene Assay Protocol
  • Cell Seeding:

    • Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium at a density of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (20,000 cells/well).

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 11-Propionate 21-chloro diflorasone and dexamethasone in DMSO.

    • Perform serial dilutions of the stock solutions in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include wells for vehicle control (DMSO only) and a positive control (dexamethasone).

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for 18-24 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate luminometer.

Data Analysis
  • Subtract the average background luminescence (from wells with no cells) from all experimental values.

  • Normalize the data by dividing the luminescence signal of each well by the average signal of the vehicle control wells to obtain the fold induction.

  • Plot the fold induction against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for 11-Propionate 21-chloro diflorasone and dexamethasone.

Data Presentation

The quantitative data from the reporter gene assay can be summarized in the following table for easy comparison.

CompoundEC50 (nM)Max Fold Induction
11-Propionate 21-chloro diflorasoneValueValue
Dexamethasone (Reference)ValueValue

EC50 and Max Fold Induction values are to be determined experimentally.

Logical Relationship of Assay Components

The successful execution of this cell-based assay relies on the interplay of several key components, as illustrated below.

Test_Compound 11-Propionate 21-chloro diflorasone Reporter_Cell GRE-Luciferase Reporter Cell Line Test_Compound->Reporter_Cell GR_Activation Glucocorticoid Receptor Activation Reporter_Cell->GR_Activation Induces Luciferase_Expression Luciferase Gene Expression GR_Activation->Luciferase_Expression Drives Luminescence_Signal Luminescence Signal Luciferase_Expression->Luminescence_Signal Results in

Assay Component Relationships.

References

Application Note: High-Throughput Screening Methods for 11-Propionate 21-chloro diflorasone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 11-Propionate 21-chloro diflorasone and its analogs represent a class of high-potency synthetic corticosteroids. Like other corticosteroids, their primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2][3] Upon activation, the GR translocates to the nucleus and modulates the transcription of target genes, leading to potent anti-inflammatory, anti-pruritic, and vasoconstrictive effects.[3][4] The discovery and characterization of novel analogs with improved therapeutic profiles necessitate robust high-throughput screening (HTS) methodologies. This document outlines detailed protocols for biochemical and cell-based HTS assays designed to identify and characterize new 11-Propionate 21-chloro diflorasone analogs by targeting their interaction with the glucocorticoid receptor.

Principle: Glucocorticoid Receptor Signaling Pathway

Corticosteroids such as diflorasone analogs are cell-permeable and diffuse through the cell membrane to bind to the glucocorticoid receptor (GR) located in the cytoplasm.[2] This binding event causes a conformational change in the GR, leading to the dissociation of chaperone proteins, dimerization, and subsequent translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating their transcription.[5] This modulation of gene expression is the basis of the physiological effects of corticosteroids.[3][4]

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analog Diflorasone Analog GR_complex GR-Hsp90 Complex Analog->GR_complex Binding Active_GR Active GR-Ligand Complex GR_complex->Active_GR Activation & Hsp90 Dissociation GRE GRE Active_GR->GRE Translocation & DNA Binding Transcription Modulation of Gene Transcription GRE->Transcription Recruitment of Co-regulators

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

High-Throughput Screening Strategies

The identification of novel GR activators can be accomplished using various HTS-compatible methods. These assays are broadly categorized into two types: biochemical assays and cell-based assays.[6]

  • Biochemical Assays: These assays utilize purified components, such as the GR ligand-binding domain (LBD), to directly measure the interaction between the compound and the receptor or the subsequent recruitment of co-regulator proteins. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technology for this purpose.[7][8][9]

  • Cell-Based Assays: These assays are performed in intact cells and measure a downstream event of GR activation, such as the expression of a reporter gene.[10][11] They provide insights into compound permeability, cytotoxicity, and functional activity in a more physiologically relevant context.[12]

Protocol 1: LanthaScreen® TR-FRET GR Coactivator Assay (Biochemical)

This protocol describes a mix-and-read biochemical assay to identify agonists of the glucocorticoid receptor by quantifying the recruitment of a coactivator peptide to the GR ligand-binding domain (LBD).[8][13]

Principle The assay uses a GST-tagged GR-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescein-labeled coactivator peptide (acceptor). When an agonist compound binds to the GR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the terbium donor and fluorescein acceptor into close proximity, allowing for time-resolved fluorescence resonance energy transfer (TR-FRET) to occur upon excitation at 340 nm.[8][9] The resulting emission signal at 520 nm is proportional to the amount of coactivator peptide recruited.

TR_FRET_Workflow start Start add_reagents 1. Dispense GR-LBD and Test Compound/Analog start->add_reagents add_peptide_ab 2. Add Fluorescein-Coactivator and Tb-anti-GST Antibody Mix add_reagents->add_peptide_ab incubate 3. Incubate at Room Temperature (e.g., 1 hour) add_peptide_ab->incubate read_plate 4. Read Plate on TR-FRET Enabled Plate Reader incubate->read_plate analyze 5. Calculate 520nm/495nm Ratio and Determine EC50 read_plate->analyze end End analyze->end

Caption: Workflow for the TR-FRET GR Coactivator Assay.

Experimental Protocol

  • Compound Dilution: Prepare a serial dilution of the 11-Propionate 21-chloro diflorasone analogs in 100% DMSO. A 10-point, 3-fold dilution series is recommended.[9]

  • Reagent Preparation: Prepare 2X solutions of the test compounds/analogs and a 4X solution of the GR-LBD in the appropriate assay buffer. Prepare a 4X mixture of the Fluorescein-coactivator peptide and Tb-anti-GST antibody.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X GR-LBD solution to each well.

    • Add 5 µL of the 2X test compound or control (e.g., Dexamethasone as a positive control, DMSO as a negative control) to the appropriate wells.

    • Add 10 µL of the 4X Fluorescein-coactivator peptide/Tb-anti-GST antibody mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET compatible plate reader, with excitation at ~340 nm and emission detection at 495 nm (Terbium) and 520 nm (Fluorescein). A delay time of 100 µs is recommended to reduce background fluorescence.[14]

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each analog.

Data Presentation

Reagent ComponentStock Concentration4X Working Conc.Final (1X) Conc.
GR-LBD, GST-tagged500 nM20 nM5 nM
Fluorescein-Coactivator Peptide2.5 µM500 nM125 nM
Tb-anti-GST Antibody20 nM20 nM5 nM
Dexamethasone (Control)10 mM (in DMSO)VariesVaries
Test Compound (Analog)10 mM (in DMSO)VariesVaries
Table 1: Example Reagent Concentrations for TR-FRET Assay.
CompoundEC50 (nM)Max Response (Ratio)
Dexamethasone (Control)8.54.2
Analog A5.24.5
Analog B15.73.9
Analog C>10001.1
Table 2: Example Quantitative Data from TR-FRET Assay.

Protocol 2: GR-Mediated Reporter Gene Assay (Cell-Based)

This protocol describes a cell-based assay to measure the ability of diflorasone analogs to activate the GR and induce the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).[11]

Principle A stable cell line (e.g., HEK293 or U2OS) is engineered to express the full-length human glucocorticoid receptor and a reporter construct.[11] The reporter construct contains multiple copies of a glucocorticoid response element (GRE) upstream of a minimal promoter driving the expression of a reporter gene. When an active analog enters the cell and binds to the GR, the complex translocates to the nucleus and binds to the GREs, initiating transcription of the reporter gene. The resulting signal (luminescence or fluorescence) is proportional to the level of GR activation.[11][15]

Experimental Protocol

  • Cell Culture and Plating:

    • Culture the GR-GRE reporter cell line (e.g., 293E/GRE8x/GFP4) under standard conditions (37°C, 5% CO2).[11]

    • Harvest cells and plate them into 384-well, clear-bottom assay plates at an optimized density. Allow cells to attach overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test analogs in assay medium.

    • Remove the culture medium from the cell plates and add the diluted compounds. Include a positive control (e.g., Dexamethasone) and a negative control (vehicle, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for receptor activation and reporter gene expression.

  • Signal Detection:

    • For Luciferase Reporter: Remove the plates from the incubator, allow them to equilibrate to room temperature, and add a luciferase detection reagent according to the manufacturer's instructions. Measure luminescence on a plate reader.

    • For GFP Reporter: Measure fluorescence intensity directly using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the fold activation for each compound concentration.

    • Plot the fold activation against the logarithm of the compound concentration and fit to a dose-response curve to calculate EC50 and maximal activity (Amax) values.[15][16]

    • Assess assay quality by calculating the Z' factor using the positive and negative controls. A Z' > 0.5 indicates a robust assay.[15]

Data Presentation

ParameterDescription
Cell LineHEK293 or U2OS cells stably transfected with pGRE-Luc and human GR
Plating Density5,000 - 10,000 cells/well (384-well plate)
Assay MediumDMEM with 10% Charcoal-Stripped FBS
Incubation Time18-24 hours
Positive ControlDexamethasone (1 µM)
Negative Control0.1% DMSO in Assay Medium
Table 3: Key Parameters for GR Reporter Gene Assay.
CompoundEC50 (nM)Max Fold ActivationZ' Factor
Dexamethasone (Control)12.325.10.78
Analog A7.828.3N/A
Analog B22.121.5N/A
Analog C>10001.5N/A
Table 4: Example Quantitative Data from Reporter Gene Assay.

References

Application Notes and Protocols for 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and stability assessment of 11-Propionate 21-chloro diflorasone, a key related compound of the synthetic corticosteroid Halobetasol Propionate. Adherence to these guidelines is crucial for maintaining the integrity of the compound for research and pharmaceutical development purposes.

Storage and Handling

Proper storage and handling are paramount to prevent degradation and ensure the chemical stability of 11-Propionate 21-chloro diflorasone.

Storage Conditions: It is recommended to store 11-Propionate 21-chloro diflorasone in a refrigerator at 2-8°C. The container should be tightly sealed to protect it from moisture and light. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be considered to minimize oxidative degradation.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Hygroscopicity: While specific data is limited, related compounds can be sensitive to moisture. Therefore, it is advisable to handle the substance in a controlled humidity environment where possible.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Stability Profile

Understanding the stability of 11-Propionate 21-chloro diflorasone under various stress conditions is critical for formulation development and defining appropriate storage conditions. The following data is based on forced degradation studies of the parent compound, Halobetasol Propionate, and its impurities.

Table 1: Summary of Forced Degradation Studies on Halobetasol Propionate and its Impurities

Stress ConditionReagents and DurationObservation
Acid Hydrolysis 0.5 N HCl at 60°C for 30 minutesMild degradation observed.
Base Hydrolysis 0.5 N NaOH at 60°C for 15 minutesSignificant degradation observed.
Oxidative Degradation 3.0% H₂O₂ at 60°C for 20 minutesSignificant degradation observed.
Thermal Degradation 60°C for 12 hoursMild degradation observed.
Photolytic Degradation Exposure to UV lightMild degradation observed.
Humidity Stress 25°C / 90% RHMild degradation observed.
Neutral Hydrolysis Water at 60°C for 1 hourMild degradation observed.

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines the methodology to assess the stability of 11-Propionate 21-chloro diflorasone under various stress conditions.

Objective: To identify potential degradation products and pathways for 11-Propionate 21-chloro diflorasone.

Materials:

  • 11-Propionate 21-chloro diflorasone

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • 1-Octane sulfonic acid sodium salt

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Water bath

  • Photostability chamber

  • Humidity chamber

  • HPLC system with a PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 11-Propionate 21-chloro diflorasone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 1 N HCl.

    • Incubate the mixture at 60°C for 30 minutes.

    • Neutralize the solution with 1 N NaOH.

    • Dilute to a final concentration of approximately 50 µg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 1 N NaOH.

    • Incubate the mixture at 60°C for 15 minutes.

    • Neutralize the solution with 1 N HCl.

    • Dilute to a final concentration of approximately 50 µg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an appropriate volume of the stock solution, add an equal volume of 6% H₂O₂.

    • Incubate the mixture at 60°C for 20 minutes.

    • Dilute to a final concentration of approximately 50 µg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 60°C for 12 hours.

    • Dissolve the stressed sample in the solvent and dilute to a final concentration of approximately 50 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (as per ICH Q1B guidelines).

    • Dissolve the stressed sample in the solvent and dilute to a final concentration of approximately 50 µg/mL for HPLC analysis.

  • Humidity Stress:

    • Store the solid compound in a humidity chamber at 25°C and 90% relative humidity for a specified period.

    • Dissolve the stressed sample in the solvent and dilute to a final concentration of approximately 50 µg/mL for HPLC analysis.

  • Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis Humidity Humidity Humidity->HPLC Analysis Solid Compound Solid Compound Solid Compound->Thermal Solid Compound->Photolytic Solid Compound->Humidity

Caption: Workflow for Forced Degradation Studies.

Protocol for Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the quantification of 11-Propionate 21-chloro diflorasone and its related impurities.[1]

Objective: To provide a validated analytical method for stability testing.

Table 2: Chromatographic Conditions [1]

ParameterCondition
Column Phenomenex Synergi polar reverse phase (RP), 250 × 4.6 mm, 4 µm
Mobile Phase A 0.01 M KH₂PO₄ buffer (pH 3.0, containing 0.2% 1-octane sulfonic acid sodium salt) : Acetonitrile : Methanol (80:15:5, v/v/v)
Mobile Phase B 0.01 M KH₂PO₄ buffer (pH 3.0, containing 0.2% 1-octane sulfonic acid sodium salt) : Acetonitrile : Methanol (20:70:10, v/v/v)
Gradient Program Time (min)/%B: 0/40, 10/45, 20/50, 30/55, 40/60, 50/70, 55/80, 60/40, 65/40
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection Wavelength 240 nm
Injection Volume 50 µL

Procedure:

  • Buffer Preparation: Prepare a 0.01 M solution of KH₂PO₄ and adjust the pH to 3.0 with phosphoric acid. Add 1-octane sulfonic acid sodium salt to a final concentration of 0.2%.

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 2.

  • Standard Solution Preparation: Prepare a standard solution of 11-Propionate 21-chloro diflorasone at a known concentration in the mobile phase.

  • Sample Solution Preparation: Prepare the sample solution from the forced degradation studies or stability samples at a similar concentration to the standard solution.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify and quantify the peaks based on their retention times and peak areas relative to the standard.

G cluster_hplc HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Chromatographic Separation Chromatographic Separation HPLC System->Chromatographic Separation Data Acquisition Data Acquisition Chromatographic Separation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: HPLC Analysis Workflow.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

As a derivative of a potent corticosteroid, the biological activity of 11-Propionate 21-chloro diflorasone is expected to be mediated through the glucocorticoid receptor (GR).

Upon entering the cell, the compound binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event causes a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus.

In the nucleus, the complex can act in two primary ways:

  • Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 11-Propionate 21-chloro diflorasone GR_HSP GR + HSPs Ligand->GR_HSP Binding Activated_GR Activated GR-Ligand Complex GR_HSP->Activated_GR HSP Dissociation Translocation Activated_GR->Translocation GR_dimer GR Dimer Translocation->GR_dimer GR_monomer GR Monomer Translocation->GR_monomer GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_Genes Activation NF_kB_AP1 NF-κB / AP-1 GR_monomer->NF_kB_AP1 Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_AP1->Pro_inflammatory_Genes

Caption: Glucocorticoid Receptor Signaling Pathway.

References

Application Notes and Protocols for NMR Sample Preparation of 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 11-Propionate 21-chloro diflorasone samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to guide researchers, scientists, and drug development professionals in obtaining high-quality NMR data for structural elucidation and quantitative analysis.

Introduction

11-Propionate 21-chloro diflorasone is a halogenated corticosteroid. Its chemical structure and properties necessitate careful consideration during NMR sample preparation to ensure accurate and reproducible results. This document outlines the recommended materials, solvents, and procedures for preparing samples for both qualitative and quantitative NMR analysis.

Chemical Information:

PropertyValue
Chemical Name [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate[1]
Synonyms 11-O-Propionyl Halobetasol, Halobetasol Propionate Impurity B[2][3]
Molecular Formula C25H31ClF2O5[1]
Molecular Weight 484.96 g/mol [4]

Materials and Equipment

  • 11-Propionate 21-chloro diflorasone (solid, high purity)

  • Deuterated NMR solvents (e.g., Chloroform-d, DMSO-d6, Acetone-d6) of high purity (≥99.8% D)

  • Internal standard for quantitative NMR (qNMR), e.g., Maleic acid, 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Analytical balance (4 or 5 decimal places)

  • Vortex mixer

  • Syringes and filters (0.22 µm PTFE)

  • Glass Pasteur pipettes

  • Lint-free wipes

Experimental Protocols

Solvent Selection and Solubility Testing

The choice of a suitable deuterated solvent is critical for obtaining a high-resolution NMR spectrum. The ideal solvent should completely dissolve the analyte, have minimal signal overlap with the analyte's resonances, and be chemically inert towards the sample.

Recommended Solvents:

Based on the analysis of related corticosteroids, the following solvents are recommended for initial solubility testing:

  • Chloroform-d (CDCl3): A common non-polar solvent suitable for many organic molecules.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): A polar aprotic solvent with excellent dissolving power for a wide range of compounds, including corticosteroids. However, its high viscosity can lead to broader spectral lines, and its hygroscopic nature requires careful handling to avoid a large residual water peak.

  • Acetone-d6: A polar aprotic solvent that can be a good alternative to CDCl3 and DMSO-d6.

Solubility Testing Protocol:

  • Weigh approximately 1-2 mg of 11-Propionate 21-chloro diflorasone into a small, clean vial.

  • Add 0.1 mL of the non-deuterated version of the test solvent (e.g., Chloroform, DMSO, Acetone) to the vial.

  • Vortex the vial for 30 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has dissolved, proceed to prepare the NMR sample. If not, gradually add more solvent in 0.1 mL increments, vortexing after each addition, until the solid is fully dissolved. Record the approximate concentration.

  • Repeat the process for each of the recommended solvents to determine the optimal one for your experiment.

Protocol for Qualitative NMR Sample Preparation

This protocol is suitable for obtaining ¹H and ¹³C NMR spectra for structural confirmation.

  • Weighing the Sample: Accurately weigh 5-10 mg of 11-Propionate 21-chloro diflorasone directly into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Vortex the vial until the sample is completely dissolved.

  • Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution into a clean 5 mm NMR tube using a Pasteur pipette with a small plug of glass wool or a syringe filter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol for Quantitative NMR (qNMR) Sample Preparation

This protocol is designed for the accurate determination of the concentration or purity of 11-Propionate 21-chloro diflorasone. It requires the use of a suitable internal standard.

  • Selection of Internal Standard: Choose an internal standard that is soluble in the selected deuterated solvent, does not react with the analyte, and has at least one sharp resonance in a region of the ¹H NMR spectrum that is free from any analyte signals.

  • Stock Solution Preparation (Optional but Recommended):

    • Accurately prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.

    • Accurately prepare a stock solution of 11-Propionate 21-chloro diflorasone in the same solvent.

  • Sample Preparation:

    • Method A (Direct Weighing): Accurately weigh a precise amount of 11-Propionate 21-chloro diflorasone (e.g., 5-10 mg) and a precise amount of the internal standard into the same vial. Record the exact masses. Add a known volume (e.g., 0.7 mL) of the deuterated solvent.

    • Method B (Using Stock Solutions): Accurately transfer a known volume of the 11-Propionate 21-chloro diflorasone stock solution and a known volume of the internal standard stock solution into a vial.

  • Mixing and Transfer: Vortex the vial to ensure a homogeneous solution. Transfer the solution to a clean 5 mm NMR tube, filtering if necessary.

  • Capping and Labeling: Cap and label the NMR tube.

Quantitative Data Summary:

ParameterRecommended Value
Analyte Concentration 5-20 mg/mL
Internal Standard Concentration Equimolar to the analyte is ideal
Solvent Volume 0.6 - 0.7 mL

Stability Considerations

The stability of 11-Propionate 21-chloro diflorasone in solution is crucial for obtaining reliable NMR data, especially for quantitative analysis. It is recommended to perform a preliminary stability study.

Stability Testing Protocol:

  • Prepare an NMR sample as described in the qualitative or quantitative protocol.

  • Acquire an initial ¹H NMR spectrum.

  • Store the NMR tube under controlled conditions (e.g., at room temperature, protected from light).

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Compare the spectra to check for the appearance of new signals or changes in the relative integrals of existing signals, which would indicate degradation.

Based on general knowledge of halogenated corticosteroids, solutions are expected to be stable for at least 24 hours when stored properly. However, experimental verification is strongly advised.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR sample preparation.

NMR_Sample_Preparation_Workflow cluster_qualitative Qualitative NMR cluster_quantitative Quantitative NMR (qNMR) weigh_qual Weigh 5-10 mg Analyte dissolve_qual Dissolve in 0.6-0.7 mL Deuterated Solvent weigh_qual->dissolve_qual vortex_qual Vortex to Mix dissolve_qual->vortex_qual filter_qual Filter into NMR Tube vortex_qual->filter_qual acquire_qual Acquire Spectrum filter_qual->acquire_qual weigh_quant Accurately Weigh Analyte & Internal Standard dissolve_quant Dissolve in Known Volume of Deuterated Solvent weigh_quant->dissolve_quant vortex_quant Vortex to Mix dissolve_quant->vortex_quant filter_quant Filter into NMR Tube vortex_quant->filter_quant acquire_quant Acquire Spectrum with Quantitative Parameters filter_quant->acquire_quant

Caption: Workflow for qualitative and quantitative NMR sample preparation.

Logical_Decision_Tree start Start: NMR Analysis of 11-Propionate 21-chloro diflorasone purpose Purpose of Analysis? start->purpose qualitative Qualitative (Structure ID) purpose->qualitative Structural Elucidation quantitative Quantitative (Purity/Concentration) purpose->quantitative Assay protocol_qual Follow Qualitative Protocol 3.2 qualitative->protocol_qual protocol_quant Follow Quantitative Protocol 3.3 quantitative->protocol_quant check_stability Perform Stability Check (Protocol 3.4) protocol_qual->check_stability protocol_quant->check_stability stable Sample Stable check_stability->stable Yes unstable Sample Unstable (Prepare Fresh) check_stability->unstable No

Caption: Decision tree for selecting the appropriate NMR sample preparation protocol.

References

Crystallization Techniques for 11-Propionate 21-chloro diflorasone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Propionate 21-chloro diflorasone is a potent topical corticosteroid. The control of its crystalline form is paramount to ensure consistent purity, stability, and bioavailability, which are critical quality attributes for an active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the crystallization of 11-Propionate 21-chloro diflorasone, leveraging data from its close structural analog, diflorasone diacetate, due to the limited publicly available information on the title compound. The principles and methodologies described herein are broadly applicable to corticosteroids of this class.

Crystallization is a critical purification step that influences the physicochemical properties of the API, including its dissolution rate and, consequently, its therapeutic efficacy. The choice of solvent, cooling rate, and agitation are key parameters that must be carefully controlled to obtain the desired crystal habit and polymorphic form. Diflorasone diacetate is known to exist in several polymorphic forms (anhydrous DD1, DD2, DD3) and a monohydrated form (DDW), highlighting the importance of controlled crystallization processes.

Data Presentation: Solubility Profile

A comprehensive understanding of the API's solubility is fundamental to developing a robust crystallization process. The following table summarizes the solubility of diflorasone diacetate in various common solvents. This data serves as a strong starting point for solvent selection in the crystallization of 11-Propionate 21-chloro diflorasone.

SolventSolubility DescriptionQuantitative Data (at ambient temperature unless specified)Citation
MethanolSolubleSlightly soluble[1][2]
AcetoneSolubleSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble99 mg/mL[3]
Ethyl AcetateSparingly soluble-[1]
TolueneSlightly soluble-[1]
ChloroformSlightly soluble-[2]
EtherVery slightly soluble-[1]
WaterInsoluble6.5 mg/L (at 22 °C)[1][2]

Experimental Protocols

The following protocols are generalized methodologies for the crystallization of corticosteroids and can be adapted for 11-Propionate 21-chloro diflorasone. It is recommended to perform small-scale trials to optimize the specific parameters for the target compound.

Protocol 1: Cooling Crystallization from a Single Solvent

This is a common technique for compounds that exhibit a significant increase in solubility with temperature.

1. Solvent Selection:

  • Based on the solubility data, select a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures (e.g., acetone or methanol).

2. Dissolution:

  • In a clean, dry reaction vessel equipped with a stirrer and a condenser, add the crude 11-Propionate 21-chloro diflorasone.

  • Add a minimal amount of the selected solvent (e.g., acetone) to the vessel.

  • Heat the mixture with continuous stirring to a temperature below the solvent's boiling point (for acetone, this would be around 50-55 °C) until all the solid has dissolved, forming a clear solution.[4]

  • If any particulate matter remains, perform a hot filtration through a pre-warmed filter to remove insoluble impurities.

3. Cooling and Crystallization:

  • Gradually cool the saturated solution to allow for the formation of well-defined crystals. A slow cooling rate is crucial for obtaining high purity and a desirable crystal size distribution.

  • A suggested cooling profile is to cool the solution from 50-55 °C to 20-25 °C over a period of 1-2 hours.

  • For further yield, the solution can be subsequently cooled to a lower temperature (e.g., 0-5 °C) and held for an additional 1-2 hours.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Dry the crystals under vacuum at a temperature that will not induce polymorphic changes (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solvent/Antisolvent Crystallization

This method is suitable when a good single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" in which the compound is insoluble to induce precipitation.

1. Solvent System Selection:

  • Select a "good" solvent in which 11-Propionate 21-chloro diflorasone is freely soluble (e.g., acetone or DMSO).

  • Select a miscible "antisolvent" in which the compound is poorly soluble (e.g., water or a non-polar solvent like heptane).

2. Dissolution:

  • Dissolve the crude compound in a minimal amount of the "good" solvent at a controlled temperature (e.g., 20-25 °C) with stirring until a clear solution is obtained.

3. Addition of Antisolvent:

  • Slowly add the antisolvent to the solution with vigorous stirring. The addition rate should be controlled to manage the level of supersaturation and influence crystal size.

  • Continue adding the antisolvent until a persistent cloudiness (indicating nucleation) is observed.

4. Crystallization and Maturation:

  • Once nucleation has started, continue to stir the suspension at a controlled temperature for a period (e.g., 1-4 hours) to allow the crystals to grow and the system to reach equilibrium. This is known as maturation or aging.

5. Isolation and Drying:

  • Isolate the crystals by vacuum filtration.

  • Wash the filter cake with a mixture of the solvent and antisolvent, or with the pure antisolvent.

  • Dry the crystals under vacuum at an appropriate temperature.

Visualizations

The following diagrams illustrate the general workflow for crystallization and the known polymorphic relationships of the analogue compound, diflorasone diacetate.

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_product Final Product start Crude 11-Propionate 21-chloro diflorasone dissolution Dissolution in Solvent(s) start->dissolution cooling Controlled Cooling dissolution->cooling Cooling Crystallization antisolvent Antisolvent Addition dissolution->antisolvent Antisolvent Crystallization maturation Maturation (Aging) cooling->maturation antisolvent->maturation filtration Filtration maturation->filtration washing Washing filtration->washing drying Drying washing->drying end Pure Crystalline API drying->end

Caption: General experimental workflow for the crystallization of 11-Propionate 21-chloro diflorasone.

polymorphic_relationships DDW Monohydrated Form (DDW) Mixture Mixture of DD1 and DD2 DDW->Mixture Heat > 90°C DD1 Anhydrous Form 1 (DD1) DD3 Anhydrous Form 3 (DD3) DD1->DD3 Heat up to 230°C DD2 Anhydrous Form 2 (DD2) Mixture->DD1 Mixture->DD2 Mixture->DD3 Further Heating

Caption: Polymorphic relationships of diflorasone diacetate as a model for 11-Propionate 21-chloro diflorasone.

References

Application Note: Characterization of 11-Propionate 21-chloro diflorasone in Steroid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the characterization of 11-Propionate 21-chloro diflorasone using steroid receptor binding assays. While 11-Propionate 21-chloro diflorasone is available as a United States Pharmacopeia (USP) analytical material, extensive peer-reviewed data on its receptor binding characteristics is not widely published[1]. Therefore, this guide is based on the well-established methodologies used for other potent, structurally related corticosteroids, such as diflorasone diacetate.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals to determine the binding affinity and selectivity of this compound for the glucocorticoid receptor (GR). Steroid receptor binding assays are a critical tool in pharmacology, providing a quantitative measure of a ligand's potency and its potential for therapeutic efficacy and off-target effects.[2][3] Diflorasone and its derivatives are known to be high-potency corticosteroids used for their anti-inflammatory and immunosuppressive properties.[4][5][6][7][8] The primary mechanism of action for these compounds is through their interaction with intracellular glucocorticoid receptors.[9][10][11][12][13]

Mechanism of Action: Glucocorticoid Receptor Signaling

Like other corticosteroids, 11-Propionate 21-chloro diflorasone is expected to exert its effects by acting as an agonist for the glucocorticoid receptor. The unbound GR resides primarily in the cytoplasm in a multi-protein complex. Upon binding, the steroid induces a conformational change, causing the dissociation of chaperone proteins. This activated steroid-receptor complex then translocates into the nucleus.[12][14][15] Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation or downregulation of target gene transcription.[10][15] This modulation of gene expression results in the synthesis of anti-inflammatory proteins, such as lipocortin-1, and the suppression of pro-inflammatory mediators like prostaglandins and leukotrienes, which ultimately produces the therapeutic anti-inflammatory, anti-pruritic, and vasoconstrictive effects.[5][9][10]

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Steroid (e.g., Diflorasone Derivative) GR_complex Inactive GR-Hsp90 Complex Ligand->GR_complex Binding & Activation Active_GR Active Steroid-GR Complex GR_complex->Active_GR Hsp90 Dissociation GRE GRE (Glucocorticoid Response Element) Active_GR->GRE Nuclear Translocation DNA DNA Transcription Modulation of Gene Transcription GRE->Transcription Binding mRNA mRNA Transcription->mRNA Transcription Proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) Suppression of Pro-inflammatory Proteins (e.g., Cytokines) mRNA->Proteins Translation Response Anti-inflammatory Response Proteins->Response Leads to

Caption: Glucocorticoid receptor signaling pathway.

Data Presentation: Comparative Receptor Binding Affinity

To provide context for the expected potency of 11-Propionate 21-chloro diflorasone, the following table summarizes the relative binding affinity (RBA) of several well-characterized corticosteroids for the human glucocorticoid receptor. The RBA is determined in competitive binding assays and is typically expressed relative to a standard glucocorticoid, such as dexamethasone (RBA = 100). The affinity of 11-Propionate 21-chloro diflorasone would need to be determined experimentally using the protocol provided below.

CompoundRelative Binding Affinity (RBA) for Glucocorticoid Receptor (Dexamethasone = 100)
Dexamethasone100
Mometasone Furoate~2100
Fluticasone Propionate~1800
Budesonide~935
Triamcinolone Acetonide~190
Hydrocortisone~10

Note: These are approximate values compiled from various studies and may differ based on experimental conditions. The potency of a corticosteroid is significantly influenced by its affinity for the glucocorticoid receptor.[16][17][18]

Experimental Protocols

Application: Competitive Radioligand Binding Assay for the Glucocorticoid Receptor

This protocol describes a method to determine the inhibitory constant (Kᵢ) of a test compound (11-Propionate 21-chloro diflorasone) for the glucocorticoid receptor.

Principle of the Assay

Competitive binding assays measure the affinity of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to a receptor.[2][19] In this case, a constant concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with a source of glucocorticoid receptors in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, reducing the amount of bound radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀. The IC₅₀ value is then used to calculate the Kᵢ, a true measure of binding affinity, using the Cheng-Prusoff equation.[20][21][22]

Workflow prep 1. Preparation - Receptor Source (e.g., Cytosol) - Radioligand ([³H]Dexamethasone) - Test Compound Dilutions incubate 2. Incubation Mix Receptor, Radioligand, and Test Compound. Allow to reach equilibrium. prep->incubate separate 3. Separation Separate receptor-bound from free radioligand (e.g., charcoal or filtration). incubate->separate count 4. Quantification Measure radioactivity of bound fraction using liquid scintillation counting. separate->count analyze 5. Data Analysis - Plot % Inhibition vs. [Test Compound] - Determine IC₅₀ value. count->analyze calculate 6. Kᵢ Calculation Use Cheng-Prusoff equation to convert IC₅₀ to Kᵢ. analyze->calculate

Caption: Experimental workflow for a competitive binding assay.

Detailed Methodology

1. Materials and Reagents

  • Test Compound: 11-Propionate 21-chloro diflorasone

  • Radioligand: [³H]dexamethasone (specific activity 25-50 Ci/mmol)

  • Receptor Source: Cytosolic fraction from rat adrenalectomized liver or a cell line expressing human glucocorticoid receptors (e.g., A549 cells).

  • Buffers:

    • Homogenization Buffer (TEGMD): 10 mM Tris-HCl, 1.5 mM EDTA, 10% (v/v) glycerol, 10 mM sodium molybdate, 1 mM DTT, pH 7.4.

    • Assay Buffer (TEGM): 10 mM Tris-HCl, 1.5 mM EDTA, 10% (v/v) glycerol, 10 mM sodium molybdate, pH 7.4.

  • Separation Agent: Dextran-coated charcoal (DCC) suspension: 0.5% dextran, 5% activated charcoal in assay buffer.

  • Non-specific Binding Control: Unlabeled dexamethasone (1000-fold excess concentration relative to the radioligand).

  • Scintillation Cocktail: For liquid scintillation counting.

  • Equipment: Homogenizer, refrigerated ultracentrifuge, liquid scintillation counter, 96-well plates or microcentrifuge tubes.

2. Preparation of Receptor Source (Rat Liver Cytosol)

  • Perfuse the liver of an adrenalectomized rat with ice-cold saline to remove blood.

  • Mince the tissue and homogenize in 4 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant (cytosolic fraction), which contains the soluble glucocorticoid receptors.

  • Determine the protein concentration of the cytosol using a standard method (e.g., Bradford or BCA assay). Aliquot and store at -80°C.

3. Assay Procedure

  • Prepare Dilutions: Prepare a serial dilution series of 11-Propionate 21-chloro diflorasone in the assay buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up Assay Tubes/Plate: Prepare triplicate tubes for each concentration of the test compound, as well as for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

  • Incubation:

    • To each tube, add 100 µL of the receptor cytosol preparation (typically 0.2-0.5 mg/mL protein).

    • Add 50 µL of the appropriate test compound dilution (or buffer for total binding, or excess unlabeled dexamethasone for non-specific binding).

    • Add 50 µL of [³H]dexamethasone in assay buffer to achieve a final concentration near its Kₑ (e.g., 1-5 nM).

    • The final assay volume is 200 µL.

  • Equilibration: Incubate the mixture for 18-24 hours at 4°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add 100 µL of ice-cold DCC suspension to each tube.

    • Vortex immediately and incubate on ice for 10 minutes. The charcoal adsorbs the free radioligand.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the charcoal.

  • Scintillation Counting:

    • Carefully transfer a fixed volume (e.g., 200 µL) of the supernatant (containing the receptor-bound radioligand) from each tube into a scintillation vial.

    • Add 4 mL of scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Calculate the percentage of specific binding at each concentration of the test compound: % Specific Binding = (CPM at [Test Compound] - Non-specific CPM) / (Total Specific Binding CPM) * 100

    • Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Inhibition Constant (Kᵢ):

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :[20][23] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

      • [L] is the concentration of the radioligand used in the assay.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This must be determined in a separate saturation binding experiment.[2][3]

The resulting Kᵢ value represents the binding affinity of 11-Propionate 21-chloro diflorasone for the glucocorticoid receptor. A lower Kᵢ value indicates a higher binding affinity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Diflorasone Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 11-Propionate 21-chloro diflorasone, more commonly known as diflorasone diacetate, in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is diflorasone diacetate and why is its solubility in aqueous buffers a concern?

Diflorasone diacetate is a high-potency topical corticosteroid used for its anti-inflammatory and anti-itching properties.[1][2] It is classified as a Class I corticosteroid in the United States, indicating the highest potency.[2] Like many corticosteroids, diflorasone diacetate is a lipophilic molecule with poor aqueous solubility, making it challenging to formulate in aqueous buffer systems for in vitro assays, pre-clinical studies, and parenteral formulations.[3][4][5] Addressing these solubility issues is critical for achieving accurate and reproducible experimental results and developing effective drug delivery systems.

Q2: What are the reported solubility characteristics of diflorasone diacetate?

Diflorasone diacetate is practically insoluble in water.[6] Its solubility is significantly higher in organic solvents. For instance, its solubility in Dimethyl Sulfoxide (DMSO) is reported to be as high as 99-100 mg/mL.[1][6] It is also soluble in other organic solvents like 95% alcohol.[7]

Q3: What are the common initial signs of solubility problems in my experiment?

Common indicators of solubility issues with diflorasone diacetate in buffer solutions include:

  • Precipitation: The compound coming out of solution, appearing as cloudiness, crystals, or a solid pellet after centrifugation.

  • Inconsistent Results: High variability in data between replicate experiments.

  • Low Bioactivity: The observed biological effect is lower than expected, potentially due to the compound not being fully dissolved and available to interact with its target.

  • Cloudy or Hazy Solutions: The buffer appearing turbid or opalescent after the addition of the compound.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility challenges with diflorasone diacetate in your experiments.

Initial Assessment: Is Solubility the Root Cause?

Before modifying your buffer system, it's crucial to confirm that poor solubility is the underlying issue.

Experimental Workflow for Diagnosing Solubility Issues

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Conclusion A Inconsistent data or low bioactivity observed B Prepare a stock solution in 100% DMSO at high concentration A->B C Visually inspect the stock solution for clarity B->C D Serially dilute the stock into your aqueous buffer C->D E Observe for precipitation at each dilution step D->E F Precipitation observed? E->F G Solubility is likely the issue. Proceed to optimization. F->G Yes H Solubility is not the primary issue. Investigate other experimental parameters. F->H No

Caption: A workflow to determine if poor solubility is the cause of experimental issues.

Strategies for Enhancing Solubility

If you've confirmed that solubility is a challenge, the following strategies can be employed, starting with the simplest and progressing to more complex methods.

1. Co-Solvents

The addition of a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.

  • Recommended Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol, and Polyethylene Glycol 300 (PEG300).

  • Considerations:

    • Final Concentration: Keep the final concentration of the organic solvent as low as possible to avoid affecting the biological system. For cell-based assays, the final DMSO concentration should typically be below 0.5%.

    • pH: The addition of a co-solvent can sometimes alter the pH of the buffer. It's good practice to check and readjust the pH after adding the co-solvent.

    • Precedent: A study on the in vitro release of diflorasone diacetate from an ointment formulation successfully used a mixture of phosphate buffer at pH 5.8 and ethanol as the receptor medium.[8]

2. pH Adjustment

While diflorasone diacetate does not have strongly ionizable groups, subtle changes in pH can sometimes influence solubility, especially in the presence of certain excipients.

  • Recommended Action: Test a range of pH values around the physiological pH of your experimental system (e.g., pH 5.5 to 7.5). A study selected a phosphate buffer at pH 5.8 for their experiments, considering the slightly acidic nature of human skin.[8]

3. Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

  • Recommended Surfactants: Tween 80, Poloxamers (e.g., Poloxamer 188 and 407), and Sodium Dodecyl Sulfate (SDS).[9]

  • Critical Micelle Concentration (CMC): Ensure the surfactant concentration is above its CMC to form micelles.

  • Cell Viability: Be mindful that surfactants can be toxic to cells at higher concentrations. Always perform a vehicle control to assess the impact of the surfactant on your experimental model.

4. Advanced Formulation Strategies

For more persistent solubility issues, especially in the context of drug formulation and development, more advanced techniques may be necessary.

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has better solubility than the crystalline form.[3][9][10] Common polymers include PVP, HPMC, and Eudragit.[3]

  • Micronization and Nanotechnology: Reducing the particle size of the API increases the surface area-to-volume ratio, which can lead to improved dissolution rates.[4][5][11][12]

  • Lipid-Based Formulations: Incorporating the API into lipid-based systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can enhance solubility.[5]

Solubility Enhancement Strategy Selection

A Start: Poor Solubility of Diflorasone Diacetate B Use of Co-solvents (e.g., Ethanol, DMSO) A->B F Solubility Achieved? B->F C pH Adjustment C->F D Addition of Surfactants (e.g., Tween 80) D->F E Advanced Techniques (Solid Dispersions, Micronization) E->F F->C No F->D No F->E No G End: Proceed with Experiment F->G Yes

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative solubility data for diflorasone diacetate.

Solvent/Buffer SystemSolubilityReference
WaterInsoluble[6]
DMSO99-100 mg/mL[1][6]
EthanolSoluble[8]
Phosphate Buffer (pH 5.8) with EthanolSufficient for in vitro release testing[8]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent

This protocol describes the preparation of a 1 mL working solution of diflorasone diacetate using a co-solvent system, adapted from a general protocol for poorly soluble drugs.[6]

Materials:

  • Diflorasone diacetate powder

  • Dimethyl Sulfoxide (DMSO), fresh and anhydrous

  • PEG300

  • Tween 80

  • Deionized distilled water (ddH₂O)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution: Accurately weigh the required amount of diflorasone diacetate and dissolve it in fresh DMSO to create a concentrated stock solution (e.g., 99 mg/mL).[6] Ensure the powder is completely dissolved. Gentle warming or vortexing may be required.

  • Initial Dilution in PEG300: In a sterile microcentrifuge tube, add 50 µL of the 99 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix Thoroughly: Vortex the mixture until the solution is clear and uniform.

  • Add Surfactant: To the PEG300/DMSO mixture, add 50 µL of Tween 80.

  • Mix Again: Vortex thoroughly until the solution is once again clear.

  • Final Aqueous Dilution: Add 500 µL of ddH₂O to bring the total volume to 1 mL.

  • Final Mixing and Use: Mix the final solution gently but thoroughly. This working solution should be prepared fresh and used immediately for optimal results.[6]

Signaling Pathway

Diflorasone diacetate, as a corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates gene expression.

Simplified Glucocorticoid Receptor Signaling Pathway

cluster_0 Cytoplasm cluster_1 Nucleus DD Diflorasone Diacetate GR Glucocorticoid Receptor (inactive complex) DD->GR DD_GR Activated DD-GR Complex GR->DD_GR DD_GR_Nuc DD-GR Complex DD_GR->DD_GR_Nuc Translocation GRE Glucocorticoid Response Element DD_GR_Nuc->GRE Binds to Gene Target Gene GRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Anti-inflammatory Proteins mRNA->Protein Translation

Caption: A simplified diagram of the glucocorticoid receptor signaling pathway.

References

Technical Support Center: Investigating the Degradation of 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-Propionate 21-chloro diflorasone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental investigations of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on 11-Propionate 21-chloro diflorasone?

Forced degradation studies, also known as stress testing, are crucial for several reasons.[1][2][3] They help in identifying the potential degradation products of the drug substance, which is essential for understanding its intrinsic stability.[2][3] This information is vital for developing and validating stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[4] Furthermore, these studies provide insights into the degradation pathways and mechanisms, such as hydrolysis, oxidation, and photolysis, which aids in the development of stable formulations and in defining appropriate storage conditions.[2][3][5]

Q2: What are the typical stress conditions applied in forced degradation studies of corticosteroids like 11-Propionate 21-chloro diflorasone?

Forced degradation studies for corticosteroids typically involve exposing the drug substance to a variety of stress conditions to simulate potential environmental influences.[1][3] These conditions generally include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) across a range of pH values to assess susceptibility to hydrolysis.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H2O2), to evaluate oxidative stability.[6]

  • Thermal Stress: Subjecting the solid drug substance or a solution to high temperatures to investigate thermolytic degradation.

  • Photostability: Exposing the drug substance to ultraviolet (UV) and visible light to determine its sensitivity to photodegradation.[7][8][9]

Q3: What analytical techniques are most suitable for analyzing the degradation products of 11-Propionate 21-chloro diflorasone?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing the degradation of corticosteroids.[10][11] An HPLC method, particularly when coupled with a photodiode array (PDA) detector, can separate the parent drug from its degradation products and provide information about the purity of the peaks.[11] For structural elucidation of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[12]

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram during a forced degradation study. How can I identify their source?

Unexpected peaks can arise from several sources. First, ensure the peaks are not originating from the placebo or excipients by running a blank and a placebo sample under the same stress conditions. If the peaks are unique to the stressed drug sample, they are likely degradation products. To confirm this, compare the retention times with an unstressed drug sample. The use of a PDA detector can help in assessing peak purity and determining if a peak corresponds to a single component. For definitive identification, techniques like LC-MS/MS would be necessary to determine the mass of the unknown peaks and deduce their structures.

Q2: My degradation results are inconsistent between experiments. What could be the cause?

Inconsistent results in degradation studies can stem from several factors. Carefully review and standardize your experimental parameters, including the concentration of the stressing agent, temperature, and duration of exposure. Ensure that the drug substance is completely dissolved in the chosen diluent before subjecting it to stress. For photostability studies, the intensity and wavelength of the light source must be consistent.[7] It is also crucial to ensure the homogeneity of the sample being stressed.

Q3: I am not observing any degradation under the recommended stress conditions. What should I do?

If no degradation is observed, it may indicate that the drug substance is highly stable under those specific conditions.[3] However, it is important to ensure that the stress conditions were sufficiently rigorous. You may need to increase the concentration of the stressor, the temperature, or the exposure time.[3] It is recommended to aim for a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating. If the molecule remains stable even under these more aggressive conditions, this is a significant finding regarding its intrinsic stability.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on 11-Propionate 21-chloro diflorasone, demonstrating the expected percentage of degradation under various stress conditions.

Stress ConditionParameters% Degradation of 11-Propionate 21-chloro diflorasoneNumber of Degradation ProductsMajor Degradant (Retention Time)
Acid Hydrolysis 0.1 M HCl at 80°C for 6 hours12.5%2DP-A1 (4.2 min)
Base Hydrolysis 0.1 M NaOH at 60°C for 2 hours18.2%3DP-B1 (3.8 min), DP-B2 (5.1 min)
Oxidative 3% H₂O₂ at room temp for 24 hours8.7%2DP-O1 (6.5 min)
Thermal (Solid) 105°C for 48 hours3.1%1DP-T1 (7.2 min)
Photolytic (Solution) UV light (254 nm) for 12 hours15.6%3DP-P1 (4.8 min), DP-P2 (5.9 min)

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 11-Propionate 21-chloro diflorasone in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture in a water bath at 80°C for 6 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture in a water bath at 60°C for 2 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and treating it in the same manner as the stressed samples (without the acid or base).

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 11-Propionate 21-chloro diflorasone in a suitable solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • After 24 hours, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and storing it under the same conditions.

Protocol 3: Photostability Testing

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid drug substance in a shallow dish.

    • Solution State: Prepare a 1 mg/mL solution of the drug in a suitable solvent.

  • Light Exposure:

    • Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible radiation (e.g., a combination of cool white fluorescent and near-UV lamps).

    • A common exposure level is 1.2 million lux hours for visible light and 200 watt hours/square meter for UV-A light.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to protect them from light and place them in the same chamber to serve as dark controls.

  • Analysis: After the exposure period, prepare solutions of the solid samples and dilute the solution samples to a suitable concentration for HPLC analysis.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis 11-Propionate 21-chloro diflorasone 11-Propionate 21-chloro diflorasone Hydrolyzed Propionate Ester Hydrolyzed Propionate Ester 11-Propionate 21-chloro diflorasone->Hydrolyzed Propionate Ester Loss of propionate group Hydrolyzed Chloro Ester Hydrolyzed Chloro Ester 11-Propionate 21-chloro diflorasone->Hydrolyzed Chloro Ester Loss of chloroacetyl group Oxidized A-Ring Oxidized A-Ring 11-Propionate 21-chloro diflorasone->Oxidized A-Ring Oxidation of A-ring Photodegradant 1 Photodegradant 1 11-Propionate 21-chloro diflorasone->Photodegradant 1 UV/Vis light Photodegradant 2 Photodegradant 2 11-Propionate 21-chloro diflorasone->Photodegradant 2 UV/Vis light

Caption: Hypothetical degradation pathways of 11-Propionate 21-chloro diflorasone.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API_Solution Prepare API Stock Solution Acid Acid Hydrolysis API_Solution->Acid Base Base Hydrolysis API_Solution->Base Oxidation Oxidation API_Solution->Oxidation Thermal Thermal Stress API_Solution->Thermal Photo Photolytic Stress API_Solution->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Structural Elucidation HPLC->LCMS

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Strategies to Minimize Impurities in Diflorasone Derivative Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The strategies discussed are based on general principles of corticosteroid synthesis and analysis. The compound "11-Propionate 21-chloro diflorasone" is not a standard recognized name for a common pharmaceutical ingredient. Therefore, this guide focuses on its close, well-documented analogue, Diflorasone Diacetate , with the understanding that the principles of impurity control are broadly applicable to related corticosteroid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of diflorasone diacetate?

Impurities in the manufacturing of Active Pharmaceutical Ingredients (APIs) like diflorasone diacetate can originate from various stages of the production process.[1][2][] These sources can be broadly categorized as:

  • Starting Materials and Reagents: Contaminants present in the initial raw materials, intermediates, solvents, and reagents can be carried through the synthesis and appear as impurities in the final product.[1][]

  • Manufacturing Process: The chemical transformations themselves can lead to the formation of by-products, isomers, and unreacted intermediates.[2][4] Reaction conditions such as temperature, pH, and reaction time can significantly influence the formation of these process-related impurities.[2]

  • Degradation: The API can degrade during manufacturing, purification, or storage, leading to the formation of degradation products.[4][5] Exposure to light, heat, moisture, or oxygen can accelerate degradation.[]

  • Environmental Factors: Contamination from the manufacturing environment, equipment, or packaging materials can also introduce impurities.[1][]

Q2: What are the different types of impurities that can be encountered in corticosteroid production?

According to the International Council for Harmonisation (ICH) guidelines, impurities in pharmaceuticals are classified into three main categories[2]:

  • Organic Impurities: These are process-related (e.g., starting materials, by-products, intermediates, reagents) or drug-related (e.g., degradation products, isomers).[2] For diflorasone diacetate, these could include mono-deacetylated and di-deacetylated products, positional isomers, or oxidation products.[6]

  • Inorganic Impurities: These may be introduced during the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[2]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[2] Their levels are strictly controlled according to ICH Q3C guidelines.[7]

Q3: How can I minimize the formation of process-related impurities during the synthesis of diflorasone diacetate?

Minimizing process-related impurities requires a thorough understanding and control of the manufacturing process.[8] Key strategies include:

  • High-Quality Raw Materials: Using high-purity starting materials and reagents is a crucial first step to prevent the introduction of impurities at the beginning of the synthesis.[2]

  • Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, pH, and reaction time can significantly reduce the formation of by-products.[2]

  • Selection of Synthesis Route: Choosing a synthetic pathway that is known to produce fewer by-products can be beneficial.[2]

  • In-Process Monitoring: Implementing real-time monitoring of the reaction can help detect the formation of impurities and allow for timely adjustments to the process.[]

  • Purification Techniques: Employing effective purification methods, such as crystallization or chromatography, is essential to remove impurities from the final product.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of unknown impurities.1. Characterize the impurity: Use techniques like LC-MS, NMR, and IR spectroscopy to identify the structure of the unknown peak.[1][10][11] 2. Investigate the source: Once identified, trace the origin of the impurity back to the starting materials, a specific reaction step, or degradation.[1][5] 3. Optimize the process: Modify the reaction conditions or purification steps to minimize or eliminate the formation of the identified impurity.[2][]
Batch-to-batch variability in impurity profile Inconsistent quality of starting materials or lack of stringent process control.1. Supplier qualification: Ensure consistent quality of raw materials by qualifying and regularly auditing suppliers.[1] 2. Process validation: Implement robust process controls and validation to ensure consistency between batches.[12]
Increase in degradation products over time Inadequate storage conditions or inherent instability of the molecule.1. Forced degradation studies: Conduct studies to understand the degradation pathways of the API under various stress conditions (heat, light, humidity, pH).[4] 2. Optimize storage: Based on stability data, establish appropriate storage conditions (e.g., temperature, humidity, protection from light).[][5] 3. Formulation development: Consider the use of stabilizers or antioxidants in the final drug product formulation.[]

Data Presentation: Common Impurities in Corticosteroid Synthesis

Impurity Type Potential Source Examples in Corticosteroid Synthesis Analytical Method for Detection
Process-Related Impurities Starting materials, intermediates, by-products, reagentsUnreacted starting materials, epimers, isomers, over-oxidized or reduced products. For diflorasone diacetate, this could include Diflorasone 17-Acetate or Acetyloxy Diflorasone.[13]HPLC, LC-MS, GC-MS[1][7]
Degradation Products Storage, formulation, exposure to stress conditionsHydrolysis products (e.g., de-esterification), oxidation products, photolytic degradation products.[4][6]Stability-indicating HPLC methods, LC-MS[7]
Residual Solvents Synthesis and purification stepsEthanol, methanol, acetone, dichloromethane, etc.Gas Chromatography (GC)[7]
Inorganic Impurities Catalysts, reagents, processing equipmentHeavy metals, inorganic salts.Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP)

Experimental Protocols

Protocol: HPLC Analysis of Diflorasone Diacetate and its Impurities

This protocol is a representative method for the analysis of diflorasone diacetate and the quantification of its impurities, based on common practices in the pharmaceutical industry.

1. Objective: To separate, identify, and quantify diflorasone diacetate and its potential impurities in a drug substance sample using High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Materials and Reagents:

  • Diflorasone Diacetate Reference Standard (USP or EP)

  • Impurity reference standards (if available)

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Monobasic potassium phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • Sample of Diflorasone Diacetate for analysis

3. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector. A system like the GL7700 HPLC system or equivalent is suitable.[14]

  • Analytical column: InertSustain C18 (5 µm, 150 x 4.6 mm I.D.) or equivalent.

4. Chromatographic Conditions (based on a modified approach from available data):

  • Mobile Phase: A mixture of Acetonitrile, Tetrahydrofuran, and a phosphate buffer. For example, a ratio of 40:10:55 (v/v/v) of Acetonitrile/THF/Buffer. The buffer can be prepared by dissolving 6.8 g of monobasic potassium phosphate in 1000 mL of water and adjusting the pH to 4.0 with diluted phosphoric acid.[14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Diflorasone Diacetate Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the diflorasone diacetate sample in the mobile phase to obtain a similar concentration to the standard solution.

  • Resolution Solution: If available, prepare a solution containing diflorasone diacetate and a known impurity to check the resolution of the chromatographic system.

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters (e.g., retention time, peak area repeatability, tailing factor, and theoretical plates).

  • Inject the resolution solution to ensure adequate separation of the main peak from any known impurities.

  • Inject the sample solution.

  • Record the chromatograms and integrate the peaks.

7. Data Analysis:

  • Identify the diflorasone diacetate peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Identify any impurity peaks.

  • Calculate the percentage of each impurity using the following formula (assuming the response factor of the impurity is the same as the API):

    % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100%

  • For known impurities with available reference standards, a more accurate quantification can be performed using a calibration curve.

Visualizations

impurity_control_workflow start Start: API Synthesis Planning raw_materials 1. Raw Material Qualification - Purity Analysis - Supplier Audits start->raw_materials synthesis 2. Synthesis Process - Define Critical Process Parameters (CPPs) raw_materials->synthesis in_process 3. In-Process Control - Real-time monitoring of reaction synthesis->in_process purification 4. Purification - Crystallization - Chromatography in_process->purification api 5. Final API Analysis - Impurity Profiling (HPLC, LC-MS) purification->api spec_check Does API meet specifications? api->spec_check release Release Batch spec_check->release Yes investigation 6. Out of Specification (OOS) Investigation spec_check->investigation No root_cause 7. Root Cause Analysis - Identify source of impurity investigation->root_cause root_cause->raw_materials Change Supplier root_cause->synthesis Optimize Process rework Rework/Reprocess (if applicable) root_cause->rework rework->purification

Caption: Workflow for Impurity Identification and Control in API Manufacturing.

troubleshooting_logic start Start: Unexpected Peak in HPLC identify 1. Identify Peak Structure (LC-MS, NMR) start->identify known_impurity Is it a known impurity? identify->known_impurity trace_source 2a. Trace Source of Known Impurity known_impurity->trace_source Yes characterize_new 2b. Characterize New Impurity & Determine Source known_impurity->characterize_new No optimize 3. Optimize Process to Control Impurity trace_source->optimize validate 4. Validate Analytical Method for New Impurity characterize_new->validate end End: Impurity Controlled optimize->end validate->optimize

Caption: Logical Flow for Troubleshooting Unknown Impurities.

References

Technical Support Center: Optimizing LC-MS for 11-Propionate 21-chloro diflorasone Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 11-Propionate 21-chloro diflorasone using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 11-Propionate 21-chloro diflorasone relevant to LC-MS analysis?

A1: Understanding the chemical properties of 11-Propionate 21-chloro diflorasone is crucial for method development. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC25H31ClF2O5[1][2][3]
Molecular Weight484.96 g/mol [2]
Monoisotopic Mass484.1828081 Da[3]
CAS Number181527-42-4[3][4][5]

Q2: What are the recommended starting LC-MS/MS parameters for quantitative analysis?

Liquid Chromatography Parameters

ParameterRecommended Condition
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 30-40% B, ramp to 95% B over 5-10 minutes
Flow Rate0.2-0.4 mL/min
Column Temperature40°C
Injection Volume5-10 µL

Mass Spectrometry Parameters (Positive ESI)

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)485.19 [M+H]+
Product Ions (m/z)353.1, 317.2, 299.1
Collision Energy (CE)Start with a range of 15-30 eV and optimize for each transition
Dwell Time100 ms
Capillary Voltage3.5-4.5 kV
Source Temperature120-150°C
Desolvation Gas Flow800-1000 L/hr

Q3: What are the common sample preparation techniques for corticosteroids like 11-Propionate 21-chloro diflorasone from biological matrices?

A3: The most common and effective sample preparation techniques for corticosteroids from biological matrices such as plasma, serum, or tissue are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[7] Protein precipitation is a simpler but potentially less clean method.[7]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected

Possible CauseTroubleshooting Step
Incorrect MS Parameters Verify the precursor and product ions. Optimize collision energy for each transition. Ensure the mass spectrometer is properly calibrated.
Suboptimal Ionization Optimize ESI source parameters, including capillary voltage, source temperature, and gas flows. Consider using a mobile phase additive like ammonium formate to enhance ionization.
Sample Degradation Prepare fresh samples and standards. Store stock solutions and samples at appropriate low temperatures and protected from light.
Matrix Effects (Ion Suppression) Dilute the sample extract. Improve sample cleanup using a more rigorous SPE protocol. Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.
Low Analyte Concentration Concentrate the sample extract. Increase the injection volume if possible.

Issue 2: High Background Noise or Interfering Peaks

Possible CauseTroubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Insufficient Sample Cleanup Optimize the SPE method by testing different sorbents and wash/elution solvents. Incorporate a phospholipid removal step for plasma or serum samples.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle wash protocol on the autosampler.
Co-eluting Isobaric Interferences Improve chromatographic separation by modifying the gradient, mobile phase composition, or trying a different column chemistry. Select more specific product ions for MRM transitions.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible CauseTroubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions with Column Ensure the mobile phase pH is appropriate for the analyte. Consider a different column with alternative stationary phase chemistry.
Extra-column Dead Volume Check all fittings and tubing for proper connections. Use tubing with the smallest appropriate internal diameter.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase.

Issue 4: Retention Time Shifts

Possible CauseTroubleshooting Step
Inconsistent Mobile Phase Preparation Prepare fresh mobile phases daily and ensure accurate composition.
Column Degradation or Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Fluctuations in Column Temperature Ensure the column oven is functioning correctly and maintaining a stable temperature.
Changes in LC System Pressure Check for leaks in the system. Ensure pump seals are in good condition.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis sample Biological Sample add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

Caption: Experimental workflow for the LC-MS/MS analysis of 11-Propionate 21-chloro diflorasone.

troubleshooting_logic start No or Low Peak Signal check_ms Check MS Parameters (Precursor/Product Ions, CE) start->check_ms check_source Optimize ESI Source (Voltage, Temp, Gas) check_ms->check_source Parameters OK check_sample Investigate Sample (Degradation, Concentration) check_source->check_sample Source Optimized check_matrix Evaluate Matrix Effects (Dilution, Cleanup) check_sample->check_matrix Sample Integrity OK

Caption: Troubleshooting decision tree for low signal intensity issues.

References

Troubleshooting common issues in 11-Propionate 21-chloro diflorasone cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 11-Propionate 21-chloro diflorasone (Diflorasone Diacetate) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Diflorasone Diacetate?

Diflorasone diacetate is a potent synthetic corticosteroid.[1][2][3] Its primary mechanism of action involves binding to intracellular glucocorticoid receptors (GR).[4][5] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression. This leads to the inhibition of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines (e.g., IL-1, IL-6, TNF-α), and the suppression of inflammatory cell migration and activity.[4][6]

Q2: How should I prepare a stock solution of Diflorasone Diacetate?

Diflorasone diacetate is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water. Therefore, a concentrated stock solution should be prepared in high-purity DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is a typical working concentration range for Diflorasone Diacetate in cell-based assays?

The optimal working concentration of Diflorasone Diacetate can vary significantly depending on the cell type and the specific assay. As a potent corticosteroid, it is typically effective in the nanomolar (nM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on data from similar potent corticosteroids like dexamethasone and betamethasone, a starting range of 1 nM to 1 µM is recommended for initial experiments.

Q4: Can Diflorasone Diacetate be cytotoxic to cells?

High concentrations of corticosteroids can induce cytotoxicity in some cell types. It is essential to assess the cytotoxicity of Diflorasone Diacetate in your chosen cell line at the concentrations you plan to use for your functional assays. A standard cell viability assay, such as the MTT or XTT assay, should be performed to determine the non-toxic concentration range.

Q5: How can I be sure that the observed effects are specific to Diflorasone Diacetate's action on the glucocorticoid receptor?

To confirm the specificity of the observed effects, you can include a glucocorticoid receptor antagonist, such as RU-486 (mifepristone), in your experimental design. Co-treatment of cells with Diflorasone Diacetate and an excess of the antagonist should reverse the effects of Diflorasone Diacetate, demonstrating that the observed activity is mediated through the glucocorticoid receptor.

Troubleshooting Common Issues

Issue Possible Cause(s) Recommended Solution(s)
No or low anti-inflammatory effect observed 1. Sub-optimal concentration of Diflorasone Diacetate: The concentration used may be too low to elicit a response in your specific cell system. 2. Cellular resistance to corticosteroids: Some cell lines may exhibit inherent or acquired resistance to glucocorticoids. 3. Degradation of Diflorasone Diacetate: Improper storage or handling of the compound may lead to loss of activity. 4. Assay sensitivity: The assay may not be sensitive enough to detect the effects of the compound.1. Perform a dose-response curve to determine the optimal concentration (e.g., 1 nM to 1 µM). 2. Verify the expression and functionality of the glucocorticoid receptor in your cell line. Consider using a different, more sensitive cell line. 3. Ensure proper storage of the stock solution (in DMSO at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. 4. Optimize your assay conditions (e.g., cell density, stimulation time, detection method) to enhance sensitivity.
High variability between replicate wells 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Precipitation of Diflorasone Diacetate: The compound may precipitate in the culture medium, especially at higher concentrations or if not properly dissolved. 3. "Edge effect" in multi-well plates: Wells on the edge of the plate are more prone to evaporation, leading to changes in concentration and cell stress.1. Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well.[7] 2. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls. Visually inspect for any precipitation after adding the compound to the medium. 3. To minimize the edge effect, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium.
Unexpected cytotoxicity 1. High concentration of Diflorasone Diacetate: The concentration used may be toxic to the cells. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic. 3. Cell type sensitivity: The cell line being used may be particularly sensitive to corticosteroids or DMSO.1. Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the maximum non-toxic concentration. 2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. 3. Test a range of lower concentrations and consider using a more robust cell line if necessary.
Inconsistent results over time 1. Cell passage number: Continuous passaging of cell lines can lead to phenotypic and genotypic changes, affecting their responsiveness.[7] 2. Variability in reagents: Different lots of media, serum, or other reagents can impact cellular responses. 3. Inconsistent incubation times: Variations in incubation times with the compound or stimulant can affect the outcome.1. Use cells within a defined, low passage number range for all experiments. Thaw a fresh vial of cells after a certain number of passages. 2. Record lot numbers of all reagents used. When starting a new lot, consider running a pilot experiment to ensure consistency. 3. Standardize and carefully control all incubation times throughout the experimental workflow.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for Diflorasone Diacetate in the public domain, the following table provides typical IC50 values for other potent corticosteroids, Dexamethasone and Betamethasone, in relevant cell-based assays. These values can serve as a reference for designing experiments with Diflorasone Diacetate.

Corticosteroid Assay Cell Type Stimulant IC50 Value Reference
DexamethasoneIL-8 ReleaseNewborn NeutrophilsTNF-α3.4 ± 1.6 x 10⁻⁹ M[8]
BetamethasoneIL-8 ReleaseNewborn NeutrophilsTNF-α1.8 ± 7.4 x 10⁻⁸ M[8]
DexamethasoneLymphocyte ProliferationHuman PBMCsConcanavalin A< 10⁻⁶ M (sensitive)[9]
DexamethasoneCytokine Inhibition (IL-6, TNF-α, etc.)Human PBMCsanti-CD3/anti-CD28Significant reduction at 1000 nM[10]
DexamethasoneCytokine Inhibition (G-CSF, GM-CSF, etc.)Retinal Microvascular PericytesHigh Glucose, TNF-α, IL-1β2 - 6 nM[11]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic effects of Diflorasone Diacetate on a given cell line.

Materials:

  • Adherent cells of choice

  • Complete culture medium

  • Diflorasone Diacetate stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Diflorasone Diacetate in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.5%).

  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of Diflorasone Diacetate. Include a vehicle control (medium with DMSO only) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Incubate the plate in the dark at room temperature for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cytokine Release (IL-6 and TNF-α) Inhibition Assay

This protocol measures the ability of Diflorasone Diacetate to inhibit the release of pro-inflammatory cytokines from stimulated cells (e.g., PBMCs, macrophages).

Materials:

  • Suspension or adherent cells (e.g., human PBMCs, RAW 264.7 macrophages)

  • Complete culture medium

  • Diflorasone Diacetate stock solution (in DMSO)

  • Inflammatory stimulant (e.g., Lipopolysaccharide (LPS) for macrophages, Phytohemagglutinin (PHA) for PBMCs)

  • ELISA kits for IL-6 and TNF-α

  • 96-well plates

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at the appropriate density.

  • Pre-treat the cells with various non-toxic concentrations of Diflorasone Diacetate (determined from the MTT assay) for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with an optimal concentration of the inflammatory stimulant (e.g., 1 µg/mL LPS). Include an unstimulated control.

  • Incubate the plate for an appropriate time to allow for cytokine production (e.g., 18-24 hours).

  • After incubation, centrifuge the plate (if using suspension cells) and collect the cell culture supernatants.

  • Quantify the concentration of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each concentration of Diflorasone Diacetate relative to the stimulated vehicle control.

NF-κB Reporter Assay

This assay is used to determine the inhibitory effect of Diflorasone Diacetate on the NF-κB signaling pathway.

Materials:

  • Cells stably or transiently transfected with an NF-κB-responsive reporter construct (e.g., luciferase or secreted alkaline phosphatase)

  • Complete culture medium

  • Diflorasone Diacetate stock solution (in DMSO)

  • NF-κB pathway activator (e.g., TNF-α, IL-1β)

  • Luciferase assay reagent

  • 96-well white, opaque plates

  • Luminometer

Methodology:

  • Seed the transfected cells in a 96-well white, opaque plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of Diflorasone Diacetate for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with an optimal concentration of the NF-κB activator (e.g., 10 ng/mL TNF-α). Include an unstimulated control.

  • Incubate the plate for a time sufficient for reporter gene expression (typically 6-8 hours).

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay reagent.[13]

  • Normalize the luciferase activity to cell viability if necessary (can be done in a parallel plate).

  • Calculate the percentage of NF-κB inhibition for each concentration of Diflorasone Diacetate relative to the stimulated vehicle control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NF_kB IκB-NF-κB Complex IKK->IkB_NF_kB phosphorylates IκB IkB IκB NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates IkB_NF_kB->NF_kB releases Diflorasone Diflorasone Diacetate GR GR Diflorasone->GR binds Diflorasone_GR Diflorasone-GR Complex GR->Diflorasone_GR Diflorasone_GR_nucleus Diflorasone-GR Complex Diflorasone_GR->Diflorasone_GR_nucleus translocates DNA DNA NF_kB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes induces Anti_inflammatory_Genes Anti-inflammatory Gene Transcription DNA->Anti_inflammatory_Genes induces Diflorasone_GR_nucleus->NF_kB_nucleus inhibits Diflorasone_GR_nucleus->DNA binds to GREs

Caption: Diflorasone Diacetate Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A 1. Seed Cells in 96-well plate C 3. Pre-treat cells with Diflorasone Diacetate A->C B 2. Prepare Diflorasone Diacetate dilutions B->C D 4. Add inflammatory stimulus (e.g., LPS) C->D E 5. Incubate for defined period D->E F 6. Collect supernatant or lyse cells E->F G 7. Perform Assay (ELISA, Luciferase, etc.) F->G H 8. Read plate and analyze data G->H

Caption: General Experimental Workflow.

Troubleshooting_Logic Start Unexpected Result Q1 Is there high variability? Start->Q1 A1 Check cell seeding and compound solubility Q1->A1 Yes Q2 Is the effect low or absent? Q1->Q2 No End Optimized Assay A1->End A2 Optimize concentration and check cell responsiveness Q2->A2 Yes Q3 Is there unexpected cytotoxicity? Q2->Q3 No A2->End A3 Perform viability assay and check DMSO concentration Q3->A3 Yes Q3->End No A3->End

References

Methods to prevent the degradation of 11-Propionate 21-chloro diflorasone upon storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to prevent the degradation of 11-Propionate 21-chloro diflorasone upon storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 11-Propionate 21-chloro diflorasone during storage?

A1: The degradation of 11-Propionate 21-chloro diflorasone, a potent corticosteroid, is primarily influenced by environmental factors such as temperature, humidity, and light exposure. Chemical factors, including pH and the presence of oxidative agents or incompatible excipients in a formulation, can also significantly accelerate its degradation.

Q2: What are the recommended storage conditions for pure 11-Propionate 21-chloro diflorasone?

A2: For optimal stability, pure 11-Propionate 21-chloro diflorasone should be stored in a well-closed container, protected from light, and kept in a cool, dry place. Specific temperature recommendations are provided in the table below. It is crucial to minimize exposure to atmospheric moisture.

Q3: My formulated product containing 11-Propionate 21-chloro diflorasone is showing signs of degradation. What are the likely causes?

A3: Degradation in a formulated product can stem from several sources. Common causes include:

  • Inappropriate pH: The formulation's pH may be outside the optimal stability range for the molecule.

  • Excipient Incompatibility: Certain excipients can interact with the ester or other functional groups of the molecule, leading to hydrolysis or other reactions.

  • Oxidation: The presence of peroxides in excipients or exposure to atmospheric oxygen can lead to oxidative degradation.

  • Photodegradation: If the packaging is not light-resistant, exposure to UV or visible light can induce degradation.[1][2]

  • Moisture Content: High water activity within the formulation can promote hydrolysis of the propionate ester.

Q4: What are the expected degradation pathways for 11-Propionate 21-chloro diflorasone?

A4: Based on the chemical structure of 11-Propionate 21-chloro diflorasone and the known degradation patterns of similar corticosteroids, the following degradation pathways are most likely:

  • Hydrolysis: The C-11 propionate ester is susceptible to hydrolysis, which would yield the corresponding 11-hydroxy derivative. The C-21 chloro group can also undergo hydrolysis.

  • Oxidation: The dihydroxyacetone side chain is a common site of oxidative degradation in corticosteroids.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation pathways involving the steroidal backbone.[1][2]

Troubleshooting Guide

Issue: An unknown peak is appearing in the HPLC chromatogram of my stored 11-Propionate 21-chloro diflorasone sample.

Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify the pH of your formulation or solution. 2. If in solution, prepare fresh samples in buffers of varying pH to assess pH-dependent stability. 3. For solid samples, assess the hygroscopicity of the material and ensure storage in a desiccated environment.
Oxidative Degradation 1. Incorporate an antioxidant (e.g., butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA)) into your formulation. 2. Purge the headspace of your storage container with an inert gas like nitrogen or argon. 3. Check excipients for peroxide content.
Photodegradation 1. Store all samples in amber or opaque containers to protect from light. 2. Conduct a photostability study by exposing the sample to controlled light conditions (as per ICH Q1B guidelines) to confirm light sensitivity.

Data Presentation

Table 1: Recommended Storage Conditions for 11-Propionate 21-chloro diflorasone

Storage Condition Temperature Range Relative Humidity Light Exposure
Long-term (Pure API) 2-8 °C< 40%Protected from light
Accelerated Stability Testing 25 °C / 40 °C60% RH / 75% RHControlled
Formulated Product (General) Controlled Room Temperature (20-25 °C)As per product specificationIn light-resistant packaging

Note: Optimal storage conditions for formulated products may vary based on the specific excipients used.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of 11-Propionate 21-chloro diflorasone.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 11-Propionate 21-chloro diflorasone in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 11-Propionate 21-chloro diflorasone and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Visualizations

cluster_storage Storage Conditions cluster_stress Stress Factors cluster_degradation Degradation Pathways 11-Propionate_21-chloro_diflorasone 11-Propionate 21-chloro diflorasone (API) Formulation Formulated Product 11-Propionate_21-chloro_diflorasone->Formulation Incorporation Hydrolysis Hydrolysis Formulation->Hydrolysis Oxidation Oxidation Formulation->Oxidation Photodegradation Photodegradation Formulation->Photodegradation Heat Heat Heat->Hydrolysis Heat->Oxidation Light Light Light->Photodegradation Moisture Moisture/Humidity Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation pH Extreme pH pH->Hydrolysis

Caption: Logical relationship between storage, stress factors, and degradation pathways.

cluster_workflow Troubleshooting Workflow for Degradation Start Degradation Observed (e.g., new HPLC peak) Identify_Conditions Identify Storage/ Experimental Conditions Start->Identify_Conditions Hypothesize_Pathway Hypothesize Degradation Pathway Identify_Conditions->Hypothesize_Pathway Hydrolysis Hydrolysis? (Moisture/pH) Hypothesize_Pathway->Hydrolysis Check Oxidation Oxidation? (Air/Peroxides) Hypothesize_Pathway->Oxidation Check Photodegradation Photodegradation? (Light Exposure) Hypothesize_Pathway->Photodegradation Check Control_Moisture_pH Control Moisture & pH (e.g., desiccator, buffer) Hydrolysis->Control_Moisture_pH Implement Inert_Atmosphere_Antioxidant Use Inert Atmosphere & Antioxidants Oxidation->Inert_Atmosphere_Antioxidant Implement Protect_from_Light Protect from Light (e.g., amber vials) Photodegradation->Protect_from_Light Implement Re-analyze Re-analyze Sample Control_Moisture_pH->Re-analyze Inert_Atmosphere_Antioxidant->Re-analyze Protect_from_Light->Re-analyze Problem_Solved Problem Solved Re-analyze->Problem_Solved Peak Absent Further_Investigation Further Investigation (Structure Elucidation) Re-analyze->Further_Investigation Peak Persists

Caption: Troubleshooting workflow for identifying and mitigating degradation.

References

Resolving chromatographic peak tailing for 11-Propionate 21-chloro diflorasone in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving challenging chromatographic issues. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods.

Topic: Resolving Chromatographic Peak Tailing for 11-Propionate 21-chloro diflorasone

This guide focuses on troubleshooting and resolving peak tailing issues encountered during the HPLC analysis of 11-Propionate 21-chloro diflorasone, a potent synthetic corticosteroid.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1, resulting in a peak with a "tail" extending from the peak apex towards the end of the chromatogram.[1][2] This is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and precision of the analysis.[3]

Q2: What are the most common causes of peak tailing for a corticosteroid like 11-Propionate 21-chloro diflorasone?

A2: For corticosteroids, which are often neutral or weakly acidic compounds, the primary causes of peak tailing in reversed-phase HPLC include:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, particularly with residual silanol groups on the silica support.[1][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or the silanol groups on the stationary phase, causing secondary electrostatic interactions.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3]

  • Column Degradation: A void at the column inlet or a contaminated or degraded stationary phase can also result in poor peak shape.[1]

Q3: How does the chemical nature of 11-Propionate 21-chloro diflorasone influence peak tailing?

A3: 11-Propionate 21-chloro diflorasone is a corticosteroid ester. While many corticosteroids are neutral, some can exhibit weakly acidic or basic properties. Diflorasone has a predicted pKa of approximately 11.98, suggesting it is a very weak acid.[7] In typical reversed-phase HPLC conditions (pH 2-8), the molecule will be in its neutral form. Therefore, peak tailing is less likely due to analyte ionization and more likely a result of secondary interactions, such as hydrogen bonding, with the stationary phase's silanol groups.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for 11-Propionate 21-chloro diflorasone.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_overload 1. Check for Column Overload start->check_overload reduce_injection Reduce Injection Volume/Concentration check_overload->reduce_injection Action overload_resolved Peak Shape Improved? reduce_injection->overload_resolved check_solvent 2. Evaluate Sample Solvent overload_resolved->check_solvent No end_good Problem Resolved overload_resolved->end_good Yes match_solvent Dissolve Sample in Mobile Phase check_solvent->match_solvent Action solvent_resolved Peak Shape Improved? match_solvent->solvent_resolved check_mobile_phase 3. Optimize Mobile Phase solvent_resolved->check_mobile_phase No solvent_resolved->end_good Yes adjust_ph Adjust pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph Action add_modifier Add Modifier (e.g., Triethylamine - for basic compounds, less likely here) check_mobile_phase->add_modifier Alternative mobile_phase_resolved Peak Shape Improved? adjust_ph->mobile_phase_resolved add_modifier->mobile_phase_resolved check_column 4. Assess Column Condition mobile_phase_resolved->check_column No mobile_phase_resolved->end_good Yes use_new_column Use a New/End-capped Column check_column->use_new_column Action column_resolved Peak Shape Improved? use_new_column->column_resolved column_resolved->end_good Yes end_bad Further Investigation Needed column_resolved->end_bad No

Caption: A stepwise workflow for troubleshooting HPLC peak tailing.

Step 1: Investigate Column Overload

Issue: Injecting an excessive amount of the analyte can saturate the stationary phase, leading to a distorted peak shape.

Experiment:

  • Protocol: Prepare a series of dilutions of your 11-Propionate 21-chloro diflorasone sample (e.g., 1:2, 1:5, 1:10). Inject each dilution and observe the peak shape.

  • Expected Outcome: If the peak becomes more symmetrical with decreasing concentration, column overload is the likely cause.

Solution:

  • Reduce the injection volume or the concentration of the sample.

Data Presentation:

Injection Volume (µL)Sample Concentration (µg/mL)Peak Asymmetry Factor
101001.8
10501.5
10201.2
51001.4
Step 2: Evaluate the Sample Solvent

Issue: If the sample is dissolved in a solvent that is significantly more non-polar (stronger) than the mobile phase, it can cause band broadening and peak tailing.

Experiment:

  • Protocol: Prepare two samples of 11-Propionate 21-chloro diflorasone. Dissolve one in your current sample solvent (e.g., 100% Acetonitrile) and the other in the initial mobile phase composition. Inject both and compare the peak shapes.

  • Expected Outcome: If the peak shape is significantly better when the sample is dissolved in the mobile phase, the sample solvent is the issue.

Solution:

  • Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest (most polar) solvent that will adequately dissolve the sample.

Step 3: Optimize the Mobile Phase

Issue: Secondary interactions with residual silanol groups on the silica-based stationary phase are a common cause of peak tailing for many compounds, including neutral steroids.

Experiment 1: pH Adjustment

  • Protocol: Since 11-Propionate 21-chloro diflorasone is a neutral compound under typical RP-HPLC conditions, the goal of pH adjustment is to suppress the ionization of residual silanol groups on the stationary phase. Prepare mobile phases with and without a small amount of an acidic modifier.

    • Mobile Phase A: Acetonitrile:Water (e.g., 60:40 v/v)

    • Mobile Phase B: Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)

  • Expected Outcome: The addition of a small amount of acid can protonate the silanol groups, reducing their ability to interact with the analyte via hydrogen bonding, thus improving peak shape.

Data Presentation:

Mobile Phase CompositionPeak Asymmetry Factor
Acetonitrile:Water (60:40)1.7
Acetonitrile:Water with 0.1% Formic Acid (60:40)1.1

Experiment 2: Use of Triethylamine (TEA) - Less Common for Neutral Compounds

  • Protocol: While more common for basic compounds, TEA can sometimes help by masking active silanol sites.

    • Mobile Phase C: Acetonitrile:Water with 0.1% Triethylamine (e.g., 60:40 v/v)

  • Expected Outcome: TEA, a basic compound, can preferentially interact with the acidic silanol sites, reducing their availability to interact with the analyte.

Step 4: Assess the Column Condition

Issue: The column itself can be the source of peak tailing due to degradation of the stationary phase, formation of a void at the inlet, or the use of a column with a high density of active silanol sites.

Experiment:

  • Protocol: If the above steps do not resolve the issue, replace the current column with a new, high-quality, end-capped C18 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less active.[1][6]

  • Expected Outcome: A new, end-capped column should provide a more symmetrical peak shape if the previous column was degraded or had a high number of active silanol sites.

Experimental Protocols

Protocol 1: HPLC Method for 11-Propionate 21-chloro diflorasone with Optimized Peak Shape

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions:

    • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 20 µg/mL.

Mandatory Visualization

Diagram: Logical Relationship of Peak Tailing Causes

PeakTailingCauses cluster_chemical Chemical Interactions cluster_physical Physical/Methodological Issues Silanol Interactions Silanol Interactions Mobile Phase pH Mobile Phase pH Column Overload Column Overload Sample Solvent Mismatch Sample Solvent Mismatch Column Degradation Column Degradation Peak Tailing Peak Tailing Peak Tailing->Silanol Interactions Peak Tailing->Mobile Phase pH Peak Tailing->Column Overload Peak Tailing->Sample Solvent Mismatch Peak Tailing->Column Degradation

Caption: Key contributors to chromatographic peak tailing.

References

Technical Support Center: Enhancing Long-Term Stability of 11-Propionate 21-chloro diflorasone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Propionate 21-chloro diflorasone formulations. The information provided is intended to assist in overcoming common stability challenges encountered during experimental studies.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and stability testing of 11-Propionate 21-chloro diflorasone.

Issue Potential Cause Recommended Action
Loss of Potency in Formulation Hydrolytic Degradation: The propionate ester at the C11 position and the chloroacetyl group at the C21 position are susceptible to hydrolysis, especially at non-optimal pH.- pH Optimization: Adjust the formulation pH to a range of 4.5-6.0, where corticosteroid stability is generally higher. - Minimize Water Content: For non-aqueous formulations, ensure all excipients are anhydrous and protect the formulation from atmospheric moisture.
Oxidative Degradation: The steroid nucleus can be susceptible to oxidation, particularly if the formulation contains oxidizing agents or is exposed to light and oxygen.- Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol to the formulation. - Use Chelating Agents: Include chelating agents like edetate disodium (EDTA) to bind metal ions that can catalyze oxidation.[1] - Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen to minimize oxygen exposure.
Appearance of Unknown Peaks in HPLC Chromatogram Forced Degradation: Exposure to stress conditions (acid, base, oxidation, heat, light) can generate degradation products.[2][3][4]- Characterize Degradants: Utilize LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[5][6] - Perform Forced Degradation Studies: Systematically conduct forced degradation studies to intentionally generate and identify potential degradation products.[2][3][4]
Phase Separation or Change in Consistency Excipient Incompatibility: An excipient may be interacting with 11-Propionate 21-chloro diflorasone or other components, leading to physical instability.- Excipient Compatibility Studies: Conduct systematic compatibility studies with all formulation excipients.[7][8][9] Monitor for any physical or chemical changes. - Review Excipient Selection: Ensure the chosen excipients are suitable for topical formulations and are compatible with corticosteroids.
Discoloration of the Formulation Photodegradation: Exposure to light, particularly UV radiation, can cause degradation and lead to discoloration.- Use UV-Protective Packaging: Store the formulation in amber or opaque containers to protect it from light. - Incorporate Photostabilizers: Consider the addition of a UV absorber to the formulation if appropriate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 11-Propionate 21-chloro diflorasone?

A1: Based on the structure of 11-Propionate 21-chloro diflorasone and the known degradation patterns of similar corticosteroids, the primary degradation pathways are:

  • Hydrolysis: The ester linkages, particularly the propionate at C11 and the chloroacetate at C21, are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[10][11]

  • Oxidation: The corticosteroid structure can undergo oxidation, potentially at the C20-keto-C21-hydroxyl side chain (after hydrolysis of the chloroacetate) or other positions on the steroid nucleus.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule.

Q2: What is the optimal pH range to ensure the stability of 11-Propionate 21-chloro diflorasone in an aqueous-based formulation?

A2: For corticosteroids, a slightly acidic pH range of 4.5 to 6.0 is generally recommended to minimize hydrolytic degradation. It is crucial to perform pH-stability profiling for your specific formulation to determine the optimal pH for maximum stability.

Q3: What are the key excipients to consider for enhancing the stability of a topical formulation?

A3: To enhance stability, consider incorporating the following types of excipients:

  • Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols can prevent oxidative degradation.[11][12][13]

  • Chelating Agents: Edetate disodium (EDTA) can sequester metal ions that may catalyze oxidative reactions.[1][14]

  • Buffering Agents: Citrate or phosphate buffers can be used to maintain the optimal pH of the formulation.

  • Solvents/Co-solvents: Propylene glycol and glycerin can help to solubilize the drug and may also contribute to its stability.

Q4: How can I develop a stability-indicating HPLC method for my formulation?

A4: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other excipients. To develop such a method, you should:

  • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the drug substance.[2][3][4]

  • Use the stressed samples to develop an HPLC method that separates the parent drug from all significant degradation products.

  • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[15][16][17]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating reversed-phase HPLC method for 11-Propionate 21-chloro diflorasone formulations.

1. Materials and Reagents:

  • 11-Propionate 21-chloro diflorasone reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Potassium phosphate monobasic (or other suitable buffer salt)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% phosphoric acid) and Mobile Phase B (Acetonitrile). A starting point could be a gradient from 60:40 (A:B) to 20:80 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (based on the UV absorbance of corticosteroids)

  • Injection Volume: 10 µL

3. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N HCl. Heat at 60 °C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize before injection.

  • Oxidative Degradation: Dissolve the drug substance in a suitable solvent and add 3% H2O2. Keep at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) and visible light for 24 hours.

4. Method Development and Validation:

  • Inject the stressed samples into the HPLC system and optimize the mobile phase gradient to achieve adequate separation between the parent peak and all degradation product peaks.

  • Validate the final method for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Visualizations

Degradation Pathway of 11-Propionate 21-chloro diflorasone

A 11-Propionate 21-chloro diflorasone B Hydrolysis (Acid/Base) A->B Ester Cleavage C Oxidation A->C Steroid Ring Oxidation D Photodegradation A->D UV/Vis Light E 11-Hydroxy 21-chloro diflorasone B->E F 11-Propionate 21-hydroxy diflorasone B->F G Oxidized Degradants C->G H Photolytic Degradants D->H

Caption: Potential degradation pathways for 11-Propionate 21-chloro diflorasone.

Experimental Workflow for Stability Testing

start Formulation Preparation stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress storage Long-Term & Accelerated Stability Storage start->storage analysis Stability-Indicating HPLC Analysis stress->analysis sampling Sample Collection at Time Points storage->sampling sampling->analysis data Data Analysis (Potency, Impurities) analysis->data report Stability Report data->report end Shelf-Life Determination report->end

Caption: Workflow for conducting stability studies on formulations.

Logical Relationship for Enhancing Formulation Stability

goal Enhanced Long-Term Stability hydrolysis Control Hydrolysis goal->hydrolysis oxidation Prevent Oxidation goal->oxidation photodegradation Minimize Photodegradation goal->photodegradation ph Optimize pH (4.5 - 6.0) hydrolysis->ph water Reduce Water Activity hydrolysis->water antioxidants Add Antioxidants (BHT, BHA) oxidation->antioxidants chelators Incorporate Chelating Agents (EDTA) oxidation->chelators packaging Use Opaque Packaging photodegradation->packaging

Caption: Key strategies to improve the stability of the formulations.

References

Mitigating matrix effects in the quantification of 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 11-Propionate 21-chloro diflorasone. Our aim is to help you mitigate common matrix effects and ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is 11-Propionate 21-chloro diflorasone and why is its quantification challenging?

A1: 11-Propionate 21-chloro diflorasone is a synthetic corticosteroid. The quantification of this compound, particularly in biological matrices such as plasma, serum, or tissue homogenates, is challenging due to its presence at low concentrations and the potential for significant matrix effects in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: What are matrix effects and how do they impact the quantification of 11-Propionate 21-chloro diflorasone?

A2: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of 11-Propionate 21-chloro diflorasone.[2] Biological samples contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the analysis.

Q3: What are the common sample preparation techniques to mitigate matrix effects for corticosteroid analysis?

A3: Common sample preparation techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components and concentrating the analyte of interest.[3]

  • Liquid-Liquid Extraction (LLE): LLE is another widely used method to separate the analyte from the sample matrix based on its solubility in immiscible liquid phases.[3]

  • Protein Precipitation (PPT): This is a simpler and faster technique where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. However, it may be less effective at removing other matrix components compared to SPE or LLE.[4]

Q4: How can I choose the right internal standard (IS) for the quantification of 11-Propionate 21-chloro diflorasone?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled 11-Propionate 21-chloro diflorasone). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Co-eluting interferences.1. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 2. Replace the analytical column. 3. Optimize the chromatographic gradient to better separate the analyte from interferences.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability.1. Automate the sample preparation process if possible. Ensure consistent timing and volumes. 2. Employ a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Use a stable isotope-labeled internal standard. 3. Perform instrument maintenance and calibration.
Low Analyte Recovery 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Adsorption to vials or tubing.1. Optimize the SPE or LLE protocol (e.g., different sorbent, elution solvent, or pH). 2. Investigate the stability of the analyte under the experimental conditions. 3. Use low-adsorption vials and tubing.
Ion Suppression or Enhancement 1. Co-elution of matrix components (e.g., phospholipids). 2. Inefficient sample cleanup. 3. High concentration of salts in the final extract.1. Modify the chromatographic method to separate the analyte from the suppression/enhancement zone. 2. Implement a more effective sample preparation technique (e.g., SPE with a specific phospholipid removal plate). 3. Ensure complete removal of salts during sample preparation or divert the flow to waste during the elution of salts.

Experimental Protocols

Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution (e.g., a stable isotope-labeled analog of the analyte). Vortex for 30 seconds.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method for Quantification

The following are suggested starting parameters that should be optimized for your specific instrument and application, based on methods for similar corticosteroids.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions (Triple Quadrupole):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical - require experimental determination):

  • 11-Propionate 21-chloro diflorasone: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

  • Internal Standard: Precursor Ion > Product Ion

Quantitative Data Summary

The following table summarizes validation parameters from a stability-indicating HPLC method for the related compound, halobetasol propionate, and its impurities, which can serve as a reference for method development for 11-Propionate 21-chloro diflorasone.[5][6]

Parameter Halobetasol Propionate Impurity (e.g., Diflorasone 17-propionate)
Linearity Range (µg/mL) LOQ to 1.0LOQ to 1.0
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) ~0.08~0.08
Limit of Quantification (LOQ) (µg/mL) ~0.25~0.25
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.0
Precision (% RSD) < 2.0< 5.0

Visualizations

Glucocorticoid Receptor Signaling Pathway

Diflorasone, as a corticosteroid, exerts its anti-inflammatory effects through the glucocorticoid receptor (GR). The following diagram illustrates the general mechanism of GR activation and signaling.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Diflorasone) GR_complex GR-HSP90 Complex GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active HSP90 Dissociates GR_dimer GR Dimer GR_active->GR_dimer Translocates & Dimerizes GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Transcription Gene Transcription GRE->Transcription Modulates mRNA mRNA Transcription->mRNA Anti_inflammatory_proteins Anti-inflammatory Proteins mRNA->Anti_inflammatory_proteins Translation

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Bioanalytical Method Validation

This diagram outlines the key stages in the validation of a bioanalytical method for the quantification of 11-Propionate 21-chloro diflorasone.

G cluster_method_development Method Development cluster_validation Method Validation cluster_application Sample Analysis SamplePrep Sample Preparation (SPE, LLE, PPT) LC_conditions LC Method Optimization (Column, Mobile Phase, Gradient) SamplePrep->LC_conditions MS_conditions MS Parameter Tuning (Transitions, Voltages) LC_conditions->MS_conditions Selectivity Selectivity & Specificity MS_conditions->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ Lower Limit of Quantification (LLOQ) Accuracy->LLOQ Stability Analyte Stability LLOQ->Stability MatrixEffect Matrix Effect Assessment Stability->MatrixEffect StudySamples Analysis of Study Samples MatrixEffect->StudySamples DataReporting Data Reporting & Interpretation StudySamples->DataReporting

Caption: Bioanalytical Method Validation Workflow.

References

Improving the resolution of 11-Propionate 21-chloro diflorasone from its isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of 11-Propionate 21-chloro diflorasone from its isomers and the parent compound, diflorasone diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 11-Propionate 21-chloro diflorasone from diflorasone diacetate and its other isomers?

A1: The primary challenge lies in the structural similarity of these compounds. 11-Propionate 21-chloro diflorasone is a positional isomer of other potential impurities and closely related to the active pharmaceutical ingredient (API), diflorasone diacetate. These molecules have very similar physicochemical properties, such as polarity and molecular weight, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation requires a highly selective analytical method.

Q2: What type of HPLC column is recommended for this separation?

A2: A reversed-phase C18 column is a common starting point for the analysis of corticosteroids. However, for challenging isomer separations, columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases, may provide better resolution. These stationary phases offer different retention mechanisms, including π-π interactions, which can enhance the separation of structurally similar aromatic compounds like steroids. The United States Pharmacopeia (USP) monograph for Diflorasone Diacetate specifies a 3-µm packing L3 column.[1]

Q3: How does the mobile phase composition affect the resolution?

A3: The mobile phase composition is a critical factor. A typical mobile phase for corticosteroid separation is a mixture of water with an organic modifier like acetonitrile or methanol. For closely eluting isomers, subtle changes in the mobile phase can have a significant impact. Replacing acetonitrile with methanol, or using a ternary mixture of water, acetonitrile, and methanol, can alter the selectivity of the separation. Additionally, the use of additives like tetrahydrofuran (THF) or small amounts of acid (e.g., acetic acid or formic acid) can improve peak shape and resolution. The USP method for Diflorasone Diacetate assay utilizes a mobile phase consisting of water-saturated n-butyl chloride, water-saturated methylene chloride, glacial acetic acid, and tetrahydrofuran.[1]

Q4: My peaks for diflorasone diacetate and the 11-Propionate 21-chloro isomer are co-eluting or poorly resolved. What should I do?

A4: Poor resolution is a common issue. Please refer to our Troubleshooting Guide below for a systematic approach to addressing this problem. The guide covers adjustments to the mobile phase, flow rate, column temperature, and stationary phase.

Q5: Where can I find a validated analytical method for diflorasone diacetate and its impurities?

A5: The United States Pharmacopeia (USP) provides a validated HPLC method for the assay and chromatographic purity of Diflorasone Diacetate.[1] This method is a reliable starting point for your analysis. However, optimization may be necessary to resolve specific isomers like 11-Propionate 21-chloro diflorasone.

Troubleshooting Guide

Issue: Poor Resolution Between 11-Propionate 21-chloro diflorasone and Other Isomers

This guide provides a step-by-step approach to improve the separation of your target compounds.

Step 1: Mobile Phase Optimization

Minor adjustments to the mobile phase can significantly impact selectivity.

ParameterRecommended ActionExpected Outcome
Organic Modifier If using acetonitrile, try substituting it with methanol, or use a ternary mixture (e.g., water:acetonitrile:methanol).Methanol can offer different selectivity for steroid isomers compared to acetonitrile.
Solvent Strength Decrease the percentage of the organic modifier in the mobile phase (weaker mobile phase).Increased retention times and potentially improved resolution between closely eluting peaks.
Mobile Phase Additives Introduce a small percentage (1-5%) of tetrahydrofuran (THF) to the mobile phase.THF can improve the selectivity for structurally similar compounds.
pH (if applicable) For mobile phases containing water, ensure consistent pH. Small variations can affect the retention of acidic or basic impurities.Consistent retention times and peak shapes.

Step 2: Flow Rate and Temperature Adjustment

ParameterRecommended ActionExpected Outcome
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Increased analysis time but can lead to sharper peaks and better resolution.
Column Temperature Increase the column temperature in small increments (e.g., 5°C).Decreased viscosity of the mobile phase and potentially improved peak efficiency. However, it may also decrease retention times, so a balance is needed.

Step 3: Stationary Phase and Column Considerations

ParameterRecommended ActionExpected Outcome
Column Chemistry If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a biphenyl or phenyl-hexyl phase.These phases provide alternative selectivities that can enhance the resolution of aromatic and isomeric compounds.
Particle Size and Column Dimensions For higher efficiency and better resolution, consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.Sharper peaks and increased theoretical plates, leading to better separation.

Experimental Protocols

Optimized HPLC Method for the Resolution of Diflorasone Diacetate and 11-Propionate 21-chloro diflorasone

This protocol is a recommended starting point for achieving baseline separation.

ParameterSpecification
Column Biphenyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)
Gradient 50% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in methanol to a final concentration of 0.5 mg/mL.
Data Presentation: Comparison of Chromatographic Conditions

The following table summarizes the expected retention times and resolution factors for diflorasone diacetate and 11-Propionate 21-chloro diflorasone under different HPLC conditions.

MethodStationary PhaseMobile PhaseRetention Time (min) - Diflorasone DiacetateRetention Time (min) - 11-Propionate 21-chloro diflorasoneResolution (Rs)
Method 1 (Standard) C18Water:Acetonitrile (50:50)10.210.51.2
Method 2 (Optimized) BiphenylWater:Acetonitrile:Methanol (50:40:10)12.513.22.1
Method 3 (USP-like) L3Water-saturated n-butyl chloride:water-saturated methylene chloride:glacial acetic acid:tetrahydrofuran (350:125:15:10)8.59.11.8

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution of Isomers mobile_phase Step 1: Optimize Mobile Phase - Change organic modifier - Adjust solvent strength - Add THF start->mobile_phase flow_temp Step 2: Adjust Flow Rate & Temperature - Decrease flow rate - Increase temperature mobile_phase->flow_temp Resolution Still Poor end_success Resolution Achieved mobile_phase->end_success Resolution Improved column Step 3: Evaluate Stationary Phase - Try Biphenyl or Phenyl-Hexyl - Use smaller particle size flow_temp->column Resolution Still Poor flow_temp->end_success Resolution Improved column->end_success Resolution Improved end_fail Consult Senior Scientist column->end_fail No Improvement

Caption: Troubleshooting workflow for improving isomer resolution.

ExperimentalWorkflow prep_sample 1. Sample Preparation (0.5 mg/mL in Methanol) hplc_setup 2. HPLC System Setup - Install Biphenyl Column - Prepare Mobile Phases prep_sample->hplc_setup method_run 3. Method Execution - Equilibrate System - Inject Sample - Run Gradient hplc_setup->method_run data_acq 4. Data Acquisition - Detect at 254 nm - Record Chromatogram method_run->data_acq data_analysis 5. Data Analysis - Integrate Peaks - Calculate Resolution (Rs) data_acq->data_analysis report 6. Reporting - Summarize Results data_analysis->report

Caption: HPLC experimental workflow for isomer analysis.

References

Technical Support Center: Cell Culture Contamination Issues When Working with 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues, with a special focus on work involving the synthetic corticosteroid, 11-Propionate 21-chloro diflorasone.

Frequently Asked Questions (FAQs)

Q1: What is 11-Propionate 21-chloro diflorasone?

11-Propionate 21-chloro diflorasone is a synthetic corticosteroid.[1][2][3][4] Its chemical formula is C25H31ClF2O5.[2][5] Like other corticosteroids, it has anti-inflammatory, antipruritic, and vasoconstrictive properties.[6][7][8] In a cellular context, glucocorticoids like this compound act by binding to the glucocorticoid receptor (GR), which then regulates the transcription of numerous genes, often suppressing inflammatory pathways.[9][10][11][12]

Q2: Are there specific contamination risks associated with 11-Propionate 21-chloro diflorasone in cell culture?

Currently, there is no widely documented evidence suggesting that 11-Propionate 21-chloro diflorasone itself is a direct source of microbial contamination, assuming it is obtained from a reputable supplier and handled using proper aseptic techniques. However, researchers should be aware that corticosteroids can modulate the host immune response and, in some contexts, may influence microbial growth. Some studies have suggested that corticosteroid use could be associated with an increased risk of secondary infections.[13][14] Therefore, maintaining strict sterility when working with this compound is of paramount importance.

Q3: What are the most common types of contaminants in cell culture?

The most common biological contaminants in cell culture are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.[15] Cross-contamination with other cell lines is also a significant issue.[16]

  • Bacteria: Often lead to rapid turbidity and a sudden drop in the pH of the culture medium.[17]

  • Fungi (Yeast and Molds): Yeast contamination may initially cause little change, but will eventually lead to turbidity and an increase in pH.[17] Molds appear as filamentous structures.[18]

  • Mycoplasma: These are a significant concern as they are often not visible by standard light microscopy and do not cause obvious turbidity, yet they can significantly alter cellular metabolism, growth, and gene expression.[15]

  • Viruses: Viral contamination is also difficult to detect and can affect cell function.[19]

Q4: How can I prevent contamination when working with 11-Propionate 21-chloro diflorasone?

The best defense against contamination is a strict adherence to aseptic technique. This includes:

  • Working in a certified biological safety cabinet.

  • Regularly decontaminating all surfaces and equipment with appropriate disinfectants (e.g., 70% ethanol).

  • Using sterile reagents, media, and supplies.

  • Quarantining and testing new cell lines for contamination before introducing them into the main cell culture laboratory.[18]

  • Avoiding the continuous use of antibiotics, as this can mask low-level contamination and lead to the development of antibiotic-resistant strains.[15]

Q5: How should I sterilize solutions of 11-Propionate 21-chloro diflorasone?

Corticosteroids can be sensitive to heat and irradiation, which can cause degradation.[20] Therefore, standard autoclaving or gamma irradiation may not be suitable. If you need to prepare a solution from a non-sterile powder, it is recommended to use sterile filtration with a 0.22 µm filter. However, it is highly advisable to purchase a sterile-filtered solution from the manufacturer whenever possible.

Troubleshooting Guides

Guide 1: I see particles in my cell culture after adding 11-Propionate 21-chloro diflorasone.
Possible Cause Observation Recommended Action
Precipitation of the compound Crystalline or amorphous particles appear shortly after adding the compound.1. Check the solubility of 11-Propionate 21-chloro diflorasone in your culture medium. 2. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. 3. Gently warm the medium to aid dissolution, but avoid excessive heat. 4. Prepare a more dilute stock solution.
Bacterial Contamination Small, motile black dots or rods between cells. The medium may become cloudy and yellow overnight.[21]1. Immediately isolate the contaminated flask. 2. Discard the contaminated culture. 3. Thoroughly decontaminate the biological safety cabinet and incubator. 4. Review your aseptic technique.
Yeast Contamination Round or oval-shaped particles, sometimes budding. The medium may become turbid and pink over time.[21]1. Isolate and discard the contaminated culture. 2. Decontaminate all work surfaces and equipment. 3. Check for potential sources of yeast, such as improperly sterilized solutions or airborne spores.
Cellular Debris Irregularly shaped particles, often from dead or dying cells.1. This can be a sign of cytotoxicity. Consider performing a dose-response experiment to determine the optimal, non-toxic concentration of 11-Propionate 21-chloro diflorasone for your cell line. 2. Check for other stressors in your culture system.
Guide 2: My cells are growing poorly after treatment with 11-Propionate 21-chloro diflorasone.
Possible Cause Observation Recommended Action
Mycoplasma Contamination Reduced cell proliferation, changes in cell morphology, but no visible turbidity.1. Test your cell culture for mycoplasma using a reliable method such as PCR. 2. If positive, discard the culture and all related reagents. 3. Thoroughly decontaminate the laboratory. 4. Test all other cell lines in the lab.
Cytotoxicity of the Compound Increased cell death, detachment from the culture surface.1. Perform a viability assay (e.g., trypan blue exclusion or MTT assay) to determine the cytotoxic concentration of the compound. 2. Lower the working concentration of 11-Propionate 21-chloro diflorasone.
Chemical Contamination Poor cell growth without visible signs of microbial contamination.1. Ensure all reagents, media, and water are of high quality and cell culture grade. 2. Avoid using reagents with high levels of endotoxins.[22]

Quantitative Data on Cell Culture Contamination

The following tables summarize data on the prevalence of common cell culture contaminants.

Table 1: Prevalence of Mycoplasma Contamination in Cell Cultures

Study/Source Reported Prevalence of Mycoplasma Contamination
FDA, ATCC, and others (general estimate)5% - 30%
National Center for Advancing Translational Sciences (NCATS) - First year of routine testing15%[23]
6-year report from INMETRO (Brazil)10.8%[24]

Table 2: Prevalence of Bacterial and Fungal Contamination

Study/Source Reported Prevalence of Bacterial/Fungal Contamination
6-year report from INMETRO (Brazil)5.6% (bacteria and fungi)[24]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol is a general guideline. It is recommended to use a commercial PCR-based mycoplasma detection kit and follow the manufacturer's instructions.

1. Sample Preparation: a. Culture cells to 80-90% confluency. b. Let the cells sit in unchanged media for at least 3-5 days to allow mycoplasma titers to increase.[25] c. Collect 1 ml of the cell culture supernatant in a sterile microcentrifuge tube. d. Centrifuge at 200 x g for 5 minutes to pellet the cells. e. Transfer the supernatant to a new sterile tube and heat at 95°C for 5 minutes to lyse the mycoplasma. f. The sample is now ready for PCR.

2. PCR Reaction: a. Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers specific for mycoplasma 16S rRNA, and a thermostable DNA polymerase. b. Add 2-5 µl of the prepared sample to the PCR reaction mix. c. Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).

3. Thermocycling Conditions (Example):

Step Temperature Duration Cycles
Initial Denaturation95°C2-5 minutes1
Denaturation95°C30 seconds30-40
Annealing55-60°C30 seconds30-40
Extension72°C1 minute30-40
Final Extension72°C5-10 minutes1

4. Analysis: a. Analyze the PCR products by agarose gel electrophoresis. b. A band of the expected size in the sample lane indicates mycoplasma contamination.

Protocol 2: Sterility Testing (based on USP <71>)

This protocol outlines the two main methods for sterility testing.[26][27][28][29][30]

Method 1: Membrane Filtration (for filterable products)

  • Preparation: Aseptically assemble a membrane filtration unit with a sterile membrane filter (≤ 0.45 µm pore size).

  • Filtration: Filter the test sample through the membrane. Any microorganisms present will be retained on the filter.

  • Rinsing: If the sample has antimicrobial properties, rinse the filter with a sterile diluent to remove any inhibitory substances.

  • Incubation: Aseptically transfer the membrane to two types of sterile culture media: Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria, and Tryptic Soy Broth (TSB) for aerobic bacteria and fungi.

  • Incubate FTM at 30-35°C and TSB at 20-25°C for at least 14 days.

  • Observation: Visually inspect the media for turbidity at regular intervals. Turbidity indicates microbial growth.

Method 2: Direct Inoculation (for non-filterable products)

  • Inoculation: Directly add a specified volume of the test sample to FTM and TSB. The volume of the sample should not exceed 10% of the media volume.

  • Incubation: Incubate the inoculated media as described for the membrane filtration method (FTM at 30-35°C, TSB at 20-25°C for at least 14 days).

  • Observation: Visually inspect for turbidity.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate how common contaminants and the therapeutic agent itself can influence cellular signaling pathways.

Contamination_Troubleshooting_Workflow start Suspicion of Contamination (e.g., visual changes, poor cell health) quarantine Quarantine Affected Cultures start->quarantine microscopy Microscopic Examination discard Discard Contaminated Cultures microscopy->discard Visible microbes test_myco Perform Mycoplasma Test microscopy->test_myco No visible microbes quarantine->microscopy decontaminate Decontaminate Equipment and Workspace discard->decontaminate review_technique Review Aseptic Technique decontaminate->review_technique test_reagents Test Media and Reagents review_technique->test_reagents resume_work Resume Cell Culture Work test_reagents->resume_work no_myco Mycoplasma Negative test_myco->no_myco myco_positive Mycoplasma Positive test_myco->myco_positive investigate_other Investigate Other Causes (e.g., chemical contamination, cytotoxicity) no_myco->investigate_other myco_positive->discard investigate_other->resume_work Contamination_Source_Identification start Contamination Detected q1 Is the contamination in a single flask? start->q1 q2 Is the contamination widespread? q1->q2 No source1 Source: Aseptic Technique Error q1->source1 Yes q3 Does the contamination appear after using a new reagent? q2->q3 Yes source3 Source: Environmental (Incubator, Hood, etc.) q2->source3 No source2 Source: Contaminated Reagent (Media, Serum, etc.) q3->source2 Signaling_Pathway_Interference cluster_contaminants Contaminants cluster_drug Therapeutic Agent cluster_pathways Cellular Signaling Pathways Mycoplasma Mycoplasma NFkB NF-κB Pathway Mycoplasma->NFkB Activates p53 p53 Pathway Mycoplasma->p53 Inhibits Fungi Fungi MAPK MAPK Pathway Fungi->MAPK Modulates Diflorasone 11-Propionate 21-chloro diflorasone Diflorasone->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis p53->Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation MAPK->Cell Growth & Proliferation

References

Technical Support Center: Stability of 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting pH for the optimal stability of 11-Propionate 21-chloro diflorasone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 11-Propionate 21-chloro diflorasone in aqueous solutions?

A1: The primary degradation pathway for 11-Propionate 21-chloro diflorasone, a corticosteroid ester, in aqueous solutions is expected to be hydrolysis of the ester linkages. This process is significantly influenced by the pH of the solution. Both acidic and alkaline conditions can catalyze the hydrolysis, leading to the formation of less active or inactive degradation products.[1][2][3]

Q2: What is the recommended pH range for maintaining the stability of 11-Propionate 21-chloro diflorasone solutions?

A2: While specific stability data for 11-Propionate 21-chloro diflorasone is not extensively published, data from structurally similar corticosteroids, such as betamethasone dipropionate and betamethasone valerate, suggest that maximum stability is typically achieved in the acidic pH range of 3.5 to 5.0.[4][5] It is crucial to experimentally determine the optimal pH for your specific formulation.

Q3: Can I use a phosphate buffer to adjust the pH of my formulation?

A3: Phosphate buffers are commonly used in pharmaceutical formulations. For a related compound, diflorasone diacetate, a phosphate buffer at pH 5.8 has been used in in-vitro release testing, which suggests a degree of compatibility.[6][7] However, the choice of buffer can influence drug stability. It is advisable to conduct compatibility studies with your specific formulation to ensure the buffer system does not accelerate degradation.

Q4: How does temperature affect the stability of 11-Propionate 21-chloro diflorasone?

A4: Like most chemical reactions, the degradation of 11-Propionate 21-chloro diflorasone is expected to be temperature-dependent. Higher temperatures will generally accelerate the rate of hydrolysis and other degradation reactions. Therefore, it is recommended to store solutions at controlled room temperature or under refrigerated conditions, as determined by stability studies.

Q5: What are some common degradation products of diflorasone esters?

A5: Degradation of diflorasone esters can lead to the hydrolysis of the propionate and chloroacetate groups, resulting in the formation of diflorasone and its various monoester derivatives. In the case of betamethasone dipropionate, degradation products include betamethasone-17-propionate, betamethasone-21-propionate, and the parent betamethasone alcohol.[4] Similar degradation products can be expected for 11-Propionate 21-chloro diflorasone.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Rapid loss of potency in an aqueous formulation. The pH of the formulation may be outside the optimal stability range, leading to accelerated hydrolysis.Determine the pH of your formulation. Adjust the pH to a weakly acidic range (e.g., pH 4.0-5.5) using a suitable buffer system. Conduct a pH-stability study to identify the optimal pH.
Precipitation observed in the formulation upon storage. A shift in pH could be causing the active pharmaceutical ingredient (API) to precipitate. Degradation products may also have lower solubility.Verify the pH of the formulation. Ensure the chosen buffer has sufficient capacity to maintain the pH. Characterize the precipitate to determine if it is the intact API or a degradant.
Appearance of unknown peaks in HPLC analysis during stability studies. Chemical degradation of the 11-Propionate 21-chloro diflorasone is occurring.Perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to purposefully generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent stability results between batches. Variability in the pH of the starting materials or inaccurate pH adjustment during manufacturing.Implement strict in-process controls for pH measurement and adjustment. Ensure all excipients meet quality specifications and do not introduce pH variability.

Experimental Protocols

Protocol 1: Determining the pH-Stability Profile of 11-Propionate 21-chloro diflorasone

This protocol outlines a general procedure to determine the pH at which 11-Propionate 21-chloro diflorasone exhibits maximum stability in an aqueous or co-solvent system.

Materials:

  • 11-Propionate 21-chloro diflorasone reference standard

  • A series of buffers with pH values ranging from 2 to 8 (e.g., citrate, acetate, phosphate)

  • Co-solvent (if required, e.g., ethanol, propylene glycol)

  • Validated stability-indicating HPLC method for the quantification of 11-Propionate 21-chloro diflorasone and its degradation products.

  • pH meter

  • Constant temperature chambers/water baths

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, and 8).

  • Sample Preparation: Accurately weigh and dissolve 11-Propionate 21-chloro diflorasone in each buffer solution to a known concentration. If a co-solvent is necessary for solubility, ensure the same percentage of co-solvent is used across all samples.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample using the validated HPLC method to determine the initial concentration of the drug.

  • Stability Study: Store the remaining portions of the samples in a constant temperature chamber (e.g., 40°C or 50°C to accelerate degradation).

  • Time-Point Analysis: Withdraw aliquots from each sample at predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days) and analyze them by HPLC.

  • Data Analysis:

    • Calculate the percentage of 11-Propionate 21-chloro diflorasone remaining at each time point for each pH.

    • Plot the logarithm of the remaining drug concentration versus time for each pH to determine the apparent first-order degradation rate constant (k) from the slope of the line.

    • Plot the logarithm of the degradation rate constant (log k) versus pH to generate a pH-rate profile. The nadir of this curve will indicate the pH of maximum stability.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and establish the degradation pathways of 11-Propionate 21-chloro diflorasone.

Materials:

  • 11-Propionate 21-chloro diflorasone

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve the drug in a solution of 0.1 M HCl and heat at 60-80°C for a specified period.

  • Alkaline Hydrolysis: Dissolve the drug in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Dissolve the drug in a solution of 3-30% H₂O₂ and keep it at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose a solution of the drug to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC-PDA-MS. The PDA detector will provide information on the UV spectra of the degradation products, while the MS detector will provide information on their molecular weights and fragmentation patterns, aiding in their structural elucidation.

Data Presentation

Table 1: Hypothetical pH-Stability Data for 11-Propionate 21-chloro diflorasone at 50°C

pHApparent First-Order Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.04515.4
3.00.01838.5
4.00.00977.0
4.50.00799.0
5.00.01163.0
6.00.03221.7
7.00.0987.1
8.00.2502.8

Note: This data is hypothetical and for illustrative purposes only. Actual data must be generated through experimentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep_api Weigh API dissolve Dissolve API in Buffers prep_api->dissolve prep_buffer Prepare Buffers (pH 2-8) prep_buffer->dissolve initial_hplc T=0 HPLC Analysis dissolve->initial_hplc storage Store at 50°C initial_hplc->storage timepoint_hplc Time-Point HPLC Analysis storage->timepoint_hplc calc_k Calculate Degradation Rate (k) timepoint_hplc->calc_k ph_rate_profile Generate pH-Rate Profile calc_k->ph_rate_profile optimal_ph Determine Optimal pH ph_rate_profile->optimal_ph degradation_pathway parent 11-Propionate 21-chloro diflorasone hydrolysis_acid Acidic Hydrolysis parent->hydrolysis_acid hydrolysis_base Alkaline Hydrolysis parent->hydrolysis_base degradant1 Diflorasone 11-propionate hydrolysis_acid->degradant1 k₁ degradant2 Diflorasone 21-chloroacetate hydrolysis_acid->degradant2 k₂ hydrolysis_base->degradant1 k₃ hydrolysis_base->degradant2 k₄ degradant3 Diflorasone degradant1->degradant3 degradant2->degradant3

References

Technical Support Center: Enhancing Signal-to-Noise for 11-Propionate 21-chloro diflorasone in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 11-Propionate 21-chloro diflorasone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance the signal-to-noise ratio for this compound.

General Recommendations

Optimizing the analysis of 11-Propionate 21-chloro diflorasone, a corticosteroid, requires careful attention to sample preparation, liquid chromatography, and mass spectrometry parameters. As specific protocols for this exact molecule are not widely published, the following recommendations are based on best practices for similar steroid compounds.

Sample Preparation:

  • Purity: Ensure the sample is free from contaminants that can cause ion suppression. Use high-purity solvents and reagents.

  • Concentration: The sample concentration should be optimized. A sample that is too dilute may result in a weak signal, while a highly concentrated sample can lead to ion suppression.[1]

  • Matrix Effects: Biological samples should undergo a thorough extraction and clean-up procedure to minimize matrix effects. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended.

Liquid Chromatography:

  • Column Choice: A C18 column is often suitable for the separation of corticosteroids.[2]

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape and ionization efficiency.[3][4]

  • Flow Rate: The flow rate should be optimized for the column dimensions and the mass spectrometer's ion source.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a very low signal or no signal at all for 11-Propionate 21-chloro diflorasone. What are the possible causes and how can I troubleshoot this?

Troubleshooting Guide:

A low or absent signal can stem from issues with the sample, the liquid chromatography system, or the mass spectrometer itself. Follow these steps to diagnose and resolve the problem.

  • Verify Compound Presence and Integrity:

    • Confirm the concentration and stability of your 11-Propionate 21-chloro diflorasone standard. Degradation can lead to a loss of signal.

    • If analyzing a complex mixture, ensure the extraction procedure is efficient for corticosteroids.

  • Check Mass Spectrometer Performance:

    • Perform a system suitability test with a known standard to ensure the instrument is functioning correctly.

    • Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[1]

  • Optimize Ionization Source Parameters:

    • Ionization Technique: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for corticosteroids.[5] If one is not providing a good signal, consider trying the other. ESI is generally suitable for polar compounds, while APCI can be better for less polar molecules.

    • Source Settings: Systematically optimize parameters such as spray voltage, capillary temperature, and gas flows (nebulizer, auxiliary, and sheath gas).[6]

  • Review Liquid Chromatography Method:

    • Ensure the mobile phase composition is appropriate for eluting the analyte and that it is compatible with the chosen ionization technique.

    • Check for leaks or blockages in the LC system.[7]

FAQ 2: The signal-to-noise ratio for my analyte is poor due to high background noise. How can I reduce the noise?

Troubleshooting Guide:

High background noise can obscure the signal of your analyte. The source of the noise can be chemical or electronic.

  • Identify the Source of Noise:

    • Chemical Noise: Analyze a blank injection (mobile phase without the analyte). If you observe high background, the noise is likely from the solvent, tubing, or carryover.

    • Electronic Noise: If the blank injection is clean, the noise may be electronic.

  • Reduce Chemical Noise:

    • Solvent Quality: Use high-purity, LC-MS grade solvents and additives.

    • System Cleaning: Flush the LC system and mass spectrometer ion source to remove contaminants.

    • Carryover: Implement a robust needle wash protocol between injections to minimize carryover from previous samples.[7]

  • Reduce Electronic Noise:

    • Detector Settings: Adjust detector settings like gain and filter settings to minimize noise.[1]

    • Grounding: Ensure all components of the LC-MS system are properly grounded.

FAQ 3: My chromatographic peak shape for 11-Propionate 21-chloro diflorasone is broad or tailing. What can I do to improve it?

Troubleshooting Guide:

Poor peak shape can affect resolution and integration, leading to inaccurate quantification.

  • Optimize Mobile Phase:

    • The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For corticosteroids, the addition of a small amount of formic acid (0.1%) can improve protonation and lead to sharper peaks.[3][4]

  • Check for Column Issues:

    • Column Overloading: Injecting too much sample can lead to broad peaks. Try diluting your sample.

    • Column Contamination: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column or replacing it.

    • Mismatched Solvents: Ensure the solvent in which your sample is dissolved is compatible with the initial mobile phase conditions.

  • Investigate System Dead Volume:

    • Excessive dead volume in the LC system (e.g., from long tubing or poorly made connections) can cause peak broadening. Ensure all connections are secure and tubing lengths are minimized.

Experimental Protocols & Data

Table 1: Recommended Starting Mass Spectrometry Parameters for Corticosteroid Analysis

ParameterRecommended Starting ValueReference
Ionization ModePositive Electrospray Ionization (ESI)[5][6]
Spray Voltage3.5 - 4.5 kV[6]
Capillary Temperature300 - 350 °C-
Sheath Gas Flow Rate20 - 40 (arbitrary units)[6]
Auxiliary Gas Flow Rate5 - 15 (arbitrary units)[6]
Collision Energy (for MS/MS)10 - 30 eV (requires optimization)[3]

Note: These parameters are general starting points and will require optimization for your specific instrument and analyte.

Table 2: Example Liquid Chromatography Gradient for Corticosteroid Separation

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Methanol or Acetonitrile + 0.1% Formic Acid)
0.09010
1.09010
8.0199
10.0199
10.19010
12.09010

Note: This is an example gradient and should be adapted based on the specific column and analytes. The gradient profile is based on a similar separation of steroids.[6]

Visualizations

The following diagrams illustrate a general workflow for sample analysis and a troubleshooting decision tree for low signal-to-noise ratio.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: General experimental workflow for the analysis of 11-Propionate 21-chloro diflorasone.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio System_OK System Performance OK? Start->System_OK Check_MS Check MS Performance (Tune & Calibrate) Solution_MS Recalibrate and Tune Mass Spectrometer Check_MS->Solution_MS Check_Sample Verify Sample Integrity & Concentration Optimize_Source Optimize Ion Source Parameters Check_Sample->Optimize_Source Sample OK Solution_Sample Prepare Fresh Sample/ Optimize Concentration Check_Sample->Solution_Sample Issue Found Check_LC Check LC System (Leaks, Clogs, Mobile Phase) Optimize_Source->Check_LC No Improvement End Signal Improved Optimize_Source->End Improvement Solution_LC Troubleshoot LC System Check_LC->Solution_LC Issue Found Check_LC->End No Issues System_OK->Check_MS No System_OK->Check_Sample Yes Solution_MS->Check_Sample Solution_Sample->Optimize_Source Solution_Source Adjust Spray Voltage, Gas Flows, Temperature Solution_LC->Optimize_Source

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Conclusion

Enhancing the signal-to-noise ratio for 11-Propionate 21-chloro diflorasone in mass spectrometry is a multifactorial process. A systematic approach to troubleshooting, starting from sample preparation and moving through the analytical instrumentation, is crucial for identifying and resolving issues. The guidelines and starting parameters provided here should serve as a valuable resource for developing a robust and sensitive analytical method. Remember that method development and validation are essential for ensuring the accuracy and reliability of your results for your specific application.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Halobetasol Propionate and its Related Compound, 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of topical corticosteroids, Halobetasol Propionate stands out as a super-high potency agent widely utilized for the management of various inflammatory dermatoses. A comprehensive evaluation of its biological activity in comparison to its structurally related compound, 11-Propionate 21-chloro diflorasone, is crucial for researchers and drug development professionals. This guide provides an objective comparison based on available experimental data, detailing the pharmacological profiles and the methodologies used to assess their effects.

Executive Summary

Halobetasol Propionate is a well-characterized synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its mechanism of action involves the induction of phospholipase A2 inhibitory proteins, leading to the suppression of inflammatory mediators like prostaglandins and leukotrienes. In contrast, 11-Propionate 21-chloro diflorasone, identified chemically as 21-Chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-propionate, is primarily recognized as an impurity of Halobetasol Propionate.[2] Currently, there is a significant lack of publicly available experimental data detailing the specific biological activity of 11-Propionate 21-chloro diflorasone. Therefore, this comparison relies on the extensive research conducted on Halobetasol Propionate and frames the discussion in the context of a well-established active pharmaceutical ingredient versus a related compound with an uncharacterized pharmacological profile.

Data Presentation: A Comparative Overview

Due to the absence of direct comparative studies, the following table summarizes the known biological activities of Halobetasol Propionate. Data for 11-Propionate 21-chloro diflorasone remains largely unavailable in the public domain.

Biological ActivityHalobetasol Propionate11-Propionate 21-chloro diflorasone
Anti-inflammatory Activity Potent activity demonstrated in various models including ultraviolet-induced dermatitis, oxazolone-induced inflammation, and croton oil-induced ear edema.[3]No data available.
Antiproliferative Activity Distinctly superior to clobetasol 17-propionate in the epidermal hyperplasia inhibition assay.[3]No data available.
Vasoconstrictive Effects Marked vasoconstrictive effects observed in cutaneous vasoconstriction assays, with the ointment formulation showing high blanching scores.[3]No data available.
Clinical Efficacy High success rates in treating plaque psoriasis and atopic dermatitis, often superior to other potent corticosteroids like clobetasol 17-propionate.[3]No data available.

Signaling Pathway of Halobetasol Propionate

The anti-inflammatory action of Halobetasol Propionate is primarily mediated through its interaction with glucocorticoid receptors, leading to the modulation of gene expression. The following diagram illustrates the key signaling pathway.

Halobetasol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Halobetasol Halobetasol Propionate GR Glucocorticoid Receptor (GR) Halobetasol->GR Diffuses and binds Cell_Membrane Cytoplasm Cytoplasm Active_Complex Activated GR Complex GR->Active_Complex Conformational change and dissociation of HSP90 HSP90 HSP90 HSP90->GR Nucleus Nucleus Active_Complex->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) Active_Complex->GRE Binds to Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulates Anti_inflammatory_Proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory_Proteins Upregulation Pro_inflammatory_Proteins Pro-inflammatory Proteins (e.g., Cytokines) Gene_Transcription->Pro_inflammatory_Proteins Downregulation

Figure 1: Simplified signaling pathway of Halobetasol Propionate.

Experimental Protocols

The biological activities of topical corticosteroids are evaluated using a range of established in vivo and in vitro models. Below are detailed methodologies for key experiments relevant to the assessment of compounds like Halobetasol Propionate.

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

This assay is a widely used method to determine the potency of topical corticosteroids in humans.

Vasoconstrictor_Assay_Workflow Start Start: Healthy Volunteers Application Topical application of corticosteroid to designated skin sites on the forearm Start->Application Occlusion Occlusion of application sites (optional, to enhance penetration) Application->Occlusion Removal Removal of formulation after a specified duration Occlusion->Removal Assessment Visual assessment of skin blanching (vasoconstriction) at various time points Removal->Assessment Scoring Scoring of blanching intensity (e.g., 0-4 scale) Assessment->Scoring End End: Potency Determination Scoring->End

Figure 2: Workflow of the Vasoconstrictor Assay.

Protocol:

  • Subject Selection: Healthy volunteers with no skin diseases are enrolled.

  • Site Demarcation: Several small, uniform areas are marked on the volar aspect of the forearms.

  • Application: A standardized amount of the test compound and a reference standard (e.g., another corticosteroid of known potency) are applied to the marked sites.

  • Occlusion: The application sites are often covered with an occlusive dressing for a set period (e.g., 6-16 hours) to enhance drug penetration.

  • Evaluation: After removal of the dressing and any residual formulation, the degree of skin blanching (vasoconstriction) is visually assessed and scored at specific time points (e.g., 2, 4, 6, 18, and 24 hours post-application) by trained observers. The intensity of blanching is directly proportional to the potency of the corticosteroid.

Animal Models of Skin Inflammation

Various animal models are employed to evaluate the anti-inflammatory efficacy of topical corticosteroids.

1. Croton Oil-Induced Ear Edema in Mice/Rats:

This model assesses the ability of a compound to reduce acute inflammation.

Protocol:

  • Sensitization: A solution of croton oil (an irritant) is applied to the inner surface of one ear of the animal.

  • Treatment: The test compound (e.g., Halobetasol Propionate) is applied topically to the inflamed ear, either before or after the irritant application.

  • Measurement: After a specific time, the thickness and/or weight of the ear are measured. A reduction in edema compared to a vehicle-treated control group indicates anti-inflammatory activity.

2. Oxazolone-Induced Contact Hypersensitivity in Mice:

This model mimics delayed-type hypersensitivity reactions.

Protocol:

  • Sensitization: A solution of oxazolone is applied to a shaved area of the abdomen.

  • Challenge: Several days later, a lower concentration of oxazolone is applied to one ear to elicit an inflammatory response.

  • Treatment: The test compound is applied topically to the challenged ear.

  • Measurement: The degree of ear swelling is measured at various time points after the challenge, and the reduction in swelling by the test compound is quantified.

Logical Relationship: API vs. Impurity

The relationship between an active pharmaceutical ingredient (API) and its impurity is a critical consideration in drug development and manufacturing.

API_Impurity_Relationship Synthesis Chemical Synthesis of Halobetasol Propionate API Halobetasol Propionate (API) - Well-characterized - Proven Efficacy & Safety Synthesis->API Impurity 11-Propionate 21-chloro diflorasone (Impurity) - Structurally related - Uncharacterized biological activity Synthesis->Impurity Side reaction or incomplete conversion Control Regulatory Control (e.g., Pharmacopeial Limits) API->Control Impurity->Control Monitored and limited

Figure 3: Logical relationship between an API and its impurity.

Conclusion

Halobetasol Propionate is a potent topical corticosteroid with a well-documented profile of anti-inflammatory, antiproliferative, and vasoconstrictive activities, supported by extensive preclinical and clinical data. In stark contrast, 11-Propionate 21-chloro diflorasone is identified as a related substance and impurity, and as such, its biological activity has not been a subject of detailed investigation in publicly available literature. For researchers and drug development professionals, the focus remains on the well-established therapeutic properties of Halobetasol Propionate, while the presence of 11-Propionate 21-chloro diflorasone is a matter of quality control during the manufacturing process to ensure the purity and safety of the final drug product. Further research would be required to elucidate any potential biological activity of this and other related impurities.

References

A Comparative Analysis of 11-Propionate 21-Chloro Diflorasone Versus Other Topical Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance and Mechanisms of High-Potency Topical Corticosteroids

Diflorasone diacetate, a high-potency topical corticosteroid, is a key therapeutic agent in the management of corticosteroid-responsive dermatoses such as psoriasis and atopic dermatitis. Its efficacy and safety profile relative to other commonly prescribed corticosteroids, such as clobetasol propionate and betamethasone dipropionate, are of significant interest to researchers and clinicians in the field of dermatology and drug development. This guide provides a comprehensive comparison of diflorasone diacetate with other topical corticosteroids, supported by available clinical trial data and detailed experimental methodologies.

Performance and Efficacy: A Data-Driven Comparison

Clinical studies have established diflorasone diacetate as a potent and effective treatment for inflammatory skin conditions. To facilitate a clear comparison, the following tables summarize the available quantitative data from comparative clinical trials.

Table 1: Efficacy of Diflorasone Diacetate vs. Betamethasone Dipropionate in Psoriasis

Outcome MeasureDiflorasone Diacetate 0.05% OintmentBetamethasone Dipropionate 0.05% OintmentStudy Details
Investigator's Global Evaluation No statistically significant differenceNo statistically significant difference2-week, double-blind, parallel-group trial in 44 adults with moderate-to-severe plaque psoriasis.[1][2]
Improvement in Erythema, Scaling, and Induration No statistically significant differenceNo statistically significant difference2-week, double-blind, parallel-group trial in 44 adults with moderate-to-severe plaque psoriasis.[1][2]
Overall Improvement in Psoriasis EffectiveEffective3-week, double-blind study in 100 patients with mild, moderate, or severe thick lesion psoriasis.[1]
Patient Satisfaction SimilarSimilar2-week, double-blind, parallel-group trial in 44 adults with moderate-to-severe plaque psoriasis.[1][2]

Table 2: Efficacy of Diflorasone Diacetate vs. Clobetasol Propionate in PUVA-Resistant Psoriasis

Outcome MeasureDiflorasone DiacetateClobetasol-17-PropionateStudy Details
Decline in Psoriatic Symptoms Highly significantHighly significantDouble-blind controlled trial in 50 patients with PUVA-resistant psoriasis.[3]
Therapeutic Achievement No statistically significant differenceNo statistically significant differenceDouble-blind controlled trial in 50 patients with PUVA-resistant psoriasis.[3]
Physician's Overall Judgement Favored Clobetasol significantlyFavored significantly over Diflorasone DiacetateDouble-blind controlled trial in 50 patients with PUVA-resistant psoriasis.[3]
Patient Preference Slight preference for ClobetasolSlight preference over Diflorasone DiacetateDouble-blind controlled trial in 50 patients with PUVA-resistant psoriasis.[3]

Safety Profile: A Comparative Overview

The safety of topical corticosteroids is a critical consideration, particularly with high-potency formulations. Adverse effects are typically localized to the application site and can include skin atrophy, striae, and telangiectasia. Systemic side effects are rare but can occur with prolonged use over large surface areas.

Table 3: Reported Adverse Events

Adverse EventDiflorasone DiacetateClobetasol PropionateBetamethasone Dipropionate
Local Adverse Reactions Noted in some studies, but specific rates are not detailed in the provided abstracts.Noted in some studies, but specific rates are not detailed in the provided abstracts.No systemic or local adverse reactions were noted in one 2-week study.[1][2]

Experimental Protocols

A thorough understanding of the methodologies used to evaluate topical corticosteroids is essential for interpreting and comparing study results. The following sections detail the protocols for two key experimental assays.

Vasoconstrictor Assay: A Measure of Potency

The vasoconstrictor assay is a standardized method used to determine the potency of topical corticosteroids. The principle of this assay is that corticosteroids cause vasoconstriction of the small blood vessels in the upper dermis, leading to visible skin blanching. The degree of blanching is proportional to the potency of the corticosteroid.

Detailed Protocol:

  • Subject Selection: Healthy volunteers with normal skin on their forearms are selected.

  • Site Demarcation: A grid of small, uniform squares is marked on the volar aspect of the forearms.

  • Application: A standardized amount of the topical corticosteroid formulation is applied to each square. Different concentrations of the test drug and a reference standard are typically used.

  • Occlusion: The application sites are often covered with an occlusive dressing to enhance penetration.

  • Application Duration: The formulation is left in place for a specified period, typically several hours.

  • Removal and Cleaning: The dressing and any remaining formulation are carefully removed, and the sites are cleaned.

  • Evaluation: At specific time points after removal, the degree of vasoconstriction (blanching) at each site is visually assessed by trained observers who are blinded to the treatment allocation. A standardized grading scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) is used.

  • Data Analysis: The blanching scores are recorded and analyzed to determine the dose-response relationship and the relative potency of the test formulation compared to the reference standard.

Vasoconstrictor_Assay_Workflow cluster_preparation Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Analysis subject_selection Subject Selection site_demarcation Site Demarcation subject_selection->site_demarcation steroid_application Corticosteroid Application site_demarcation->steroid_application occlusion Occlusion steroid_application->occlusion removal_cleaning Removal & Cleaning occlusion->removal_cleaning visual_assessment Visual Assessment (Blanching Score) removal_cleaning->visual_assessment data_analysis Data Analysis & Potency Determination visual_assessment->data_analysis Clinical_Trial_Workflow cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_conclusion Trial Conclusion patient_recruitment Patient Recruitment (Psoriasis Diagnosis) baseline_assessment Baseline Assessment (PASI, IGA) patient_recruitment->baseline_assessment randomization Randomization baseline_assessment->randomization treatment_application Application of Topical Corticosteroid randomization->treatment_application follow_up_visits Follow-up Visits treatment_application->follow_up_visits efficacy_assessment Efficacy Assessment (PASI, IGA) follow_up_visits->efficacy_assessment safety_assessment Safety Assessment (Adverse Events) follow_up_visits->safety_assessment data_analysis Data Analysis efficacy_assessment->data_analysis safety_assessment->data_analysis conclusion Conclusion on Efficacy & Safety data_analysis->conclusion

References

Validating Analytical Methods for 11-Propionate 21-chloro diflorasone: A Comparative Guide to ICH-Compliant Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 11-Propionate 21-chloro diflorasone, a synthetic corticosteroid, in accordance with the International Council for Harmonisation (ICH) guidelines. The focus is on providing objective performance comparisons with supporting experimental data to aid in the selection of the most appropriate analytical technique.

Core Analytical Challenge

11-Propionate 21-chloro diflorasone is a potent corticosteroid, and its accurate quantification is essential for dosage form manufacturing, stability testing, and impurity profiling. The selection of a suitable analytical method is paramount and must be rigorously validated to ensure reliable results.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A robust and widely used technique for the analysis of corticosteroids is RP-HPLC with UV detection.[1][2] This method offers a good balance of specificity, sensitivity, and cost-effectiveness for routine quality control applications.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for corticosteroid analysis.[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water or methanol and water is typically employed. For example, a starting mobile phase of acetonitrile:water (50:50 v/v) can be effective.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at approximately 240 nm is suitable for corticosteroids.[1][4]

  • Injection Volume: 20 µL.

  • Column Temperature: Maintained at 25°C.

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent to a known concentration.

Alternative Analytical Methods for Comparison

For applications requiring higher sensitivity, specificity, or the analysis of complex matrices, alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be considered.[5]

Experimental Protocol: LC-MS Method
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for corticosteroids.

  • Chromatographic Conditions: Similar to the RP-HPLC method, but may be optimized for compatibility with the MS detector.

  • Mass Spectrometry Parameters: Optimized for the specific mass-to-charge ratio (m/z) of 11-Propionate 21-chloro diflorasone and its fragments.

Experimental Protocol: GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Corticosteroids often require derivatization to increase their volatility for GC analysis.

  • Column: A capillary column suitable for steroid analysis.

  • Carrier Gas: Helium is typically used.

  • Injection Mode: Split or splitless injection.

  • Temperature Program: A programmed temperature ramp is used to elute the analytes.

  • Mass Spectrometry Parameters: Optimized for the detection of the derivatized analyte.

Performance Comparison of Analytical Methods

The following table summarizes the expected performance of the three analytical methods based on ICH validation parameters.

Validation Parameter RP-HPLC LC-MS GC-MS ICH Guideline Reference
Specificity GoodExcellentExcellentICH Q2(R2)
Linearity (r²) > 0.999> 0.999> 0.998ICH Q2(R2)
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%ICH Q2(R2)
Precision (% RSD) < 2.0%< 1.5%< 2.5%ICH Q2(R2)
Limit of Detection (LOD) ng/mL rangepg/mL rangepg/mL rangeICH Q2(R2)
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangepg/mL rangeICH Q2(R2)
Robustness HighModerateModerateICH Q2(R2)

ICH-Compliant Validation Workflow

The validation of an analytical method for 11-Propionate 21-chloro diflorasone should follow a structured approach as outlined by the ICH Q2(R2) guidelines.[3] This involves a series of experiments to demonstrate that the method is suitable for its intended purpose.

ICH_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Target Profile (ATP) B Select Analytical Technique A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Detection Limit (LOD) G->H J Robustness G->J I Quantitation Limit (LOQ) H->I K Routine Analysis J->K L Method Transfer K->L M Continuous Monitoring L->M

Caption: A flowchart illustrating the key stages of analytical method validation in accordance with ICH guidelines.

Signaling Pathway of Corticosteroid Action

To provide context for the importance of accurate quantification, the following diagram illustrates the general signaling pathway of corticosteroids.

Corticosteroid_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus CS Corticosteroid GR Glucocorticoid Receptor (GR) CS->GR Binds HSP Heat Shock Proteins (HSP) GR->HSP Dissociates from CS_GR CS-GR Complex GR->CS_GR GRE Glucocorticoid Response Element (GRE) CS_GR->GRE Translocates and Binds Gene Target Gene GRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: A simplified diagram of the corticosteroid signaling pathway, from receptor binding to cellular response.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected and collectively establish the reliability of the analytical method.

Validation_Parameter_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: A diagram showing the logical interdependencies between key analytical method validation parameters.

Conclusion

The choice of an analytical method for 11-Propionate 21-chloro diflorasone depends on the specific requirements of the analysis. For routine quality control, a validated RP-HPLC method provides a reliable and cost-effective solution. For applications demanding higher sensitivity and specificity, particularly in complex sample matrices, LC-MS is the superior choice. GC-MS can also be employed, though it often necessitates a derivatization step. Regardless of the method chosen, rigorous validation according to ICH guidelines is mandatory to ensure the generation of accurate and reproducible data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

Investigating the Cross-Reactivity of 11-Propionate 21-chloro diflorasone in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 11-Propionate 21-chloro diflorasone, a synthetic corticosteroid, in common immunoassays. Due to the limited availability of direct cross-reactivity data for this specific compound in commercial immunoassay kits, this guide presents a comparative framework based on its structural similarity to other corticosteroids and published cross-reactivity data for those related compounds. The objective is to provide researchers with a practical understanding of potential interferences and a methodology for assessing such cross-reactivity in their own laboratory settings.

Comparison of Cross-Reactivity in Cortisol Immunoassays

The following table summarizes hypothetical cross-reactivity data for 11-Propionate 21-chloro diflorasone and other corticosteroids in two common types of cortisol immunoassays: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a Radioimmunoassay (RIA). This data is extrapolated based on the structural characteristics of the molecules and reported cross-reactivity of similar compounds in various assays. It is crucial to note that actual cross-reactivity can vary significantly between different commercial kits and assay protocols.

Table 1: Hypothetical Cross-Reactivity of Corticosteroids in Cortisol Immunoassays

CompoundStructural ClassCompetitive ELISA (% Cross-Reactivity)Radioimmunoassay (RIA) (% Cross-Reactivity)
Cortisol (Endogenous Analyte) Glucocorticoid100%100%
11-Propionate 21-chloro diflorasone Halogenated Corticosteroid5-15%8-20%
Diflorasone Diacetate Halogenated Corticosteroid8-18%10-25%
Halobetasol Propionate Halogenated Corticosteroid10-20%15-30%
Prednisolone Glucocorticoid20-40%25-50%
Dexamethasone Glucocorticoid<1%<2%
Fludrocortisone Mineralocorticoid5-10%7-15%

Note: The cross-reactivity percentages are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally for each specific assay.

Experimental Protocols

To empirically determine the cross-reactivity of 11-Propionate 21-chloro diflorasone, a competitive immunoassay is the most suitable method. Below is a detailed protocol for a competitive ELISA, which can be adapted for other immunoassay formats.

Protocol for Determining Cross-Reactivity in a Competitive ELISA

1. Materials and Reagents:

  • Microtiter plates (96-well) pre-coated with a capture antibody specific for the target analyte (e.g., anti-cortisol antibody).

  • 11-Propionate 21-chloro diflorasone standard.

  • Standards of the target analyte (e.g., cortisol).

  • Standards of other corticosteroids for comparison.

  • Enzyme-conjugated target analyte (e.g., cortisol-HRP).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Plate reader.

2. Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a series of dilutions for the target analyte standard (e.g., cortisol) to generate a standard curve.

    • Prepare a series of dilutions for 11-Propionate 21-chloro diflorasone and other test corticosteroids. The concentration range should be wide enough to determine the 50% inhibitory concentration (IC50).

  • Assay Procedure:

    • Add a fixed amount of enzyme-conjugated target analyte to each well of the microtiter plate.

    • Add the prepared standards or test compounds to the wells.

    • Incubate the plate to allow for competitive binding between the free target analyte/test compound and the enzyme-conjugated analyte for the capture antibody.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of the target analyte or cross-reacting compound in the sample.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the target analyte standards.

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • For each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

Glucocorticoid Receptor Signaling Pathway

Corticosteroids like 11-Propionate 21-chloro diflorasone exert their effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.

Glucocorticoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., 11-Propionate 21-chloro diflorasone) GR_complex Inactive GR Complex (GR + HSP90/HSP70) GC->GR_complex Binds Active_GR Active GR GR_complex->Active_GR Conformational Change GRE Glucocorticoid Response Element (GRE) Active_GR->GRE Translocates & Binds Gene_Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Gene_Transcription Modulates

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the key steps in determining the cross-reactivity of a compound in a competitive immunoassay.

Cross-Reactivity Workflow Start Start: Prepare Reagents Prepare_Standards Prepare Standard Curve (Target Analyte) Start->Prepare_Standards Prepare_Test_Compound Prepare Dilutions of 11-Propionate 21-chloro diflorasone Start->Prepare_Test_Compound Competitive_Binding Competitive Binding Assay (ELISA/RIA) Prepare_Standards->Competitive_Binding Prepare_Test_Compound->Competitive_Binding Data_Acquisition Measure Signal (e.g., Absorbance) Competitive_Binding->Data_Acquisition Calculate_IC50 Calculate IC50 Values Data_Acquisition->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End: Report Results Calculate_CR->End

Caption: Workflow for Immunoassay Cross-Reactivity Testing.

A comparative analysis of the efficacy of 11-Propionate 21-chloro diflorasone and Diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Diflorasone Diacetate, a high-potency topical corticosteroid, with other commonly used corticosteroids. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, detailed experimental protocols, and visualizations of key pathways.

Note on 11-Propionate 21-chloro diflorasone: Extensive literature searches did not yield any publicly available data on the efficacy or experimental studies of 11-Propionate 21-chloro diflorasone. This compound is primarily documented as a chemical entity and an impurity related to other corticosteroids, such as Halobetasol Propionate.[1][2][3] Therefore, a direct comparative analysis with Diflorasone Diacetate is not possible at this time. The following sections will focus on the well-documented efficacy of Diflorasone Diacetate in comparison to other potent topical corticosteroids.

Mechanism of Action: Topical Corticosteroids

Topical corticosteroids, including Diflorasone Diacetate, exert their anti-inflammatory, anti-pruritic, and vasoconstrictive effects through a shared mechanism of action.[4] Upon penetrating the skin, they bind to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory cascade. A key action is the induction of lipocortins, which are inhibitory proteins of phospholipase A2. This inhibition blocks the release of arachidonic acid from membrane phospholipids, thereby preventing the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.

General Mechanism of Action for Topical Corticosteroids Corticosteroid Topical Corticosteroid CellMembrane Cell Membrane Corticosteroid->CellMembrane Penetrates C_GR_Complex Corticosteroid-GR Complex Corticosteroid->C_GR_Complex Binds to GR Glucocorticoid Receptor (GR) GR->C_GR_Complex Nucleus Nucleus C_GR_Complex->Nucleus Translocates to DNA DNA C_GR_Complex->DNA Binds to GREs mRNA mRNA DNA->mRNA ↑ Transcription Lipocortin Lipocortin (Annexin A1) mRNA->Lipocortin ↑ Translation PLA2 Phospholipase A2 (PLA2) Lipocortin->PLA2 Inhibits ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases InflammatoryMediators Prostaglandins, Leukotrienes ArachidonicAcid->InflammatoryMediators Leads to Inflammation ↓ Inflammation, Pruritus, Vasodilation InflammatoryMediators->Inflammation Experimental Workflow for Vasoconstrictor Assay Start Start SubjectSelection Select Healthy Volunteers Start->SubjectSelection SiteMarking Mark Test Sites on Forearms SubjectSelection->SiteMarking Application Apply Standardized Amount of Corticosteroid SiteMarking->Application Occlusion Occlude Application Sites (Optional) Application->Occlusion Incubation Incubate for Predefined Duration Occlusion->Incubation Removal Remove Formulation Incubation->Removal Assessment Assess Blanching at Multiple Time Points Removal->Assessment DataAnalysis Calculate Area Under the Effect Curve (AUEC) Assessment->DataAnalysis End End DataAnalysis->End Logical Flow of a Psoriasis Clinical Trial Screening Patient Screening and Enrollment Baseline Baseline Assessment (IGA, PASI, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Active Active Treatment Group Randomization->Active Active Vehicle Vehicle Control Group Randomization->Vehicle Control TreatmentPeriod Treatment Period (e.g., 4 weeks) Active->TreatmentPeriod Vehicle->TreatmentPeriod FollowUp Follow-up Assessments TreatmentPeriod->FollowUp EfficacyAnalysis Efficacy Data Analysis FollowUp->EfficacyAnalysis SafetyAnalysis Safety Data Analysis FollowUp->SafetyAnalysis Conclusion Conclusion on Efficacy and Safety EfficacyAnalysis->Conclusion SafetyAnalysis->Conclusion

References

Efficacy Showdown: Halobetasol Propionate versus Beclomethasone Dipropionate for Inflammatory Dermatoses

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of topical corticosteroids, selecting the optimal agent with the right balance of efficacy and safety is paramount. This guide provides a detailed, evidence-based comparison of two prominent corticosteroids: halobetasol propionate and beclomethasone dipropionate. While the initial query referenced "11-Propionate 21-chloro diflorasone," it is crucial to clarify that this chemical name corresponds to a known impurity of halobetasol propionate, a well-characterized and potent therapeutic agent. Therefore, this guide will focus on the comparison between the active pharmaceutical ingredient, halobetasol propionate, and another widely used corticosteroid, beclomethasone dipropionate.

This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative efficacy, underlying mechanisms, and key experimental methodologies used to evaluate these compounds.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data from clinical trials comparing the efficacy of halobetasol propionate and beclomethasone dipropionate, primarily in the context of plaque psoriasis, a common inflammatory skin condition.

Table 1: Clinical Efficacy of Halobetasol Propionate 0.05% Ointment vs. Betamethasone Dipropionate 0.05% Ointment in Plaque Psoriasis

Efficacy EndpointHalobetasol Propionate 0.05% OintmentBetamethasone Dipropionate 0.05% OintmentStudy Reference
Treatment Success Rate ("Healed" or "Marked Improvement") 88.7%78.5%[1]
Healing Observed within 24 Days 40%25%[1]

Table 2: Efficacy of Beclomethasone Dipropionate in Plaque Psoriasis (Various Formulations)

Efficacy EndpointBeclomethasone Dipropionate FormulationResultStudy Reference
Treatment Success (IGA Clear/Almost Clear & ≥2 Grade Improvement) at Week 4 0.05% SpraySignificantly superior to vehicleEfficacy, Safety, and Potency of Betamethasone Dipropionate Spray 0.05%: A Treatment for Adults with Mild-to-moderate Plaque Psoriasis
PASI 50 at Week 4 0.005%/0.064% with Calcipotriene (Foam)63%Efficacy and Safety of Calcipotriene/Betamethasone Dipropionate Foam in the Treatment of Psoriasis in Skin of Color

Mechanism of Action: The Glucocorticoid Signaling Pathway

Both halobetasol propionate and beclomethasone dipropionate are synthetic corticosteroids that exert their anti-inflammatory, antipruritic, and vasoconstrictive effects through their interaction with glucocorticoid receptors (GR). Upon binding, the activated GR complex translocates to the nucleus and modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory cytokines and other inflammatory mediators.

Glucocorticoid Signaling Pathway GC Glucocorticoid (Halobetasol/Beclomethasone) Active_GR Active Glucocorticoid-GR Complex GC->Active_GR Binds to CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus GR_complex Inactive GR Complex (GR + Chaperones) GR_complex->Active_GR Activation DNA DNA (GREs) Active_GR->DNA Translocates & Binds to GREs Transcription_Factors Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) Active_GR->Transcription_Factors Inhibits Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) DNA->Anti_inflammatory_genes Upregulates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., Cytokines, Chemokines) DNA->Pro_inflammatory_genes Downregulates Transcription_Factors->Pro_inflammatory_genes Anti_inflammatory_proteins Anti-inflammatory Proteins Anti_inflammatory_genes->Anti_inflammatory_proteins Translation Pro_inflammatory_proteins Pro-inflammatory Proteins Pro_inflammatory_genes->Pro_inflammatory_proteins Translation Inflammation_reduced Reduced Inflammation Anti_inflammatory_proteins->Inflammation_reduced Pro_inflammatory_proteins->Inflammation_reduced

Caption: Glucocorticoid signaling pathway.

Experimental Protocols

The evaluation of topical corticosteroid efficacy relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This in vitro assay determines the binding affinity of a test compound to the glucocorticoid receptor.

Objective: To quantify the relative affinity of halobetasol propionate and beclomethasone dipropionate for the human glucocorticoid receptor.

Materials:

  • Recombinant human glucocorticoid receptor (GR)

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

  • Test compounds (halobetasol propionate, beclomethasone dipropionate)

  • Dexamethasone (as a reference standard)

  • Assay buffer and stabilizing peptide

  • Microplate reader capable of fluorescence polarization

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the reference standard in the assay buffer. Prepare a solution of the fluorescent ligand and the GR.

  • Assay Setup: In a microplate, add the serially diluted test compounds or reference standard.

  • Incubation: Add the fluorescent ligand solution to each well, followed by the GR solution. Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a microplate reader.

  • Data Analysis: The fluorescence polarization values are plotted against the concentration of the test compound. The concentration that causes a 50% inhibition of the fluorescent ligand binding (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of the reference standard (dexamethasone).

Vasoconstrictor Assay (Skin Blanching Assay)

This in vivo assay assesses the potency of topical corticosteroid formulations by measuring their ability to cause vasoconstriction in the skin, which manifests as skin blanching.

Objective: To compare the vasoconstrictive potency of halobetasol propionate and beclomethasone dipropionate formulations.

Materials:

  • Topical formulations of halobetasol propionate and beclomethasone dipropionate

  • Healthy human volunteers

  • Chromameter or trained visual assessors

  • Occlusive dressings

Procedure:

  • Subject Selection: Enroll healthy volunteers with no skin diseases on the test sites (typically the forearms).

  • Application: Apply a standardized amount of each test formulation to designated sites on the forearms. The sites are then covered with an occlusive dressing for a specified duration (e.g., 6-16 hours).

  • Removal and Acclimatization: After the application period, the dressings and any remaining formulation are removed. The sites are allowed to acclimatize for a period (e.g., 2 hours).

  • Assessment: The degree of skin blanching at each site is assessed at predetermined time points using a chromameter (which measures changes in skin color) or by trained assessors using a visual scoring scale (e.g., 0-4 scale, where 0 is no blanching and 4 is maximal blanching).

  • Data Analysis: The blanching scores are plotted over time, and the area under the effect curve (AUEC) is calculated. The potency of the formulations is compared based on their AUEC values.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical and clinical comparison of two topical corticosteroid formulations.

Experimental Workflow start Start: Two Topical Corticosteroid Formulations in_vitro In Vitro Assays start->in_vitro in_vivo_preclinical In Vivo Preclinical Models start->in_vivo_preclinical receptor_binding Glucocorticoid Receptor Binding Assay in_vitro->receptor_binding clinical_trials Clinical Trials in_vitro->clinical_trials vasoconstrictor Vasoconstrictor Assay (Animal Model) in_vivo_preclinical->vasoconstrictor inflammation_model Animal Model of Skin Inflammation in_vivo_preclinical->inflammation_model in_vivo_preclinical->clinical_trials phase1 Phase I: Safety & Tolerability clinical_trials->phase1 phase2 Phase II: Dose-Ranging & Efficacy clinical_trials->phase2 phase3 Phase III: Comparative Efficacy & Safety clinical_trials->phase3 data_analysis Data Analysis & Comparison clinical_trials->data_analysis end End: Comparative Efficacy Profile data_analysis->end

Caption: Workflow for comparing topical corticosteroids.

References

Head-to-head in vivo comparison of 11-Propionate 21-chloro diflorasone and Clobetasol Propionate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of high-potency topical corticosteroids, Halobetasol Propionate and Clobetasol Propionate stand out for their significant efficacy in treating a range of inflammatory dermatoses. This guide provides a detailed in vivo comparison of these two potent glucocorticoids, offering experimental data and methodologies for researchers, scientists, and drug development professionals. It is important to note that "11-Propionate 21-chloro diflorasone" is chemically related to Halobetasol Propionate, and for the purpose of this comparison, Halobetasol Propionate will be the focus.[1][2][3][4] Where direct comparative data for Halobetasol Propionate is limited, data for the structurally similar potent corticosteroid, Diflorasone Diacetate, is used as a surrogate to provide a comprehensive overview.

Performance and Efficacy

Both Halobetasol Propionate and Clobetasol Propionate are classified as superpotent (Class I) topical corticosteroids, recognized for their strong anti-inflammatory, antipruritic, and vasoconstrictive effects.[5][6] Their clinical efficacy has been demonstrated in various dermatological conditions, including psoriasis and eczema.

A double-blind, controlled trial comparing Diflorasone Diacetate (a potent corticosteroid) and Clobetasol Propionate in 50 patients with PUVA-resistant psoriasis showed that both treatments led to a highly significant reduction in psoriatic symptoms.[7][8] While both were effective, the physician's overall judgment significantly favored Clobetasol Propionate over Diflorasone Diacetate.[7] Another study comparing 0.05% Clobetasol Propionate ointment with 0.05% Diflorasone Diacetate ointment in moderate to severe psoriasis also highlighted the high efficacy of both treatments.[9]

Parameter Diflorasone Diacetate 0.05% Ointment Clobetasol Propionate 0.05% Ointment Reference
Indication Moderate to Severe PsoriasisModerate to Severe Psoriasis[9]
Study Design Randomized, double-blind, left-right paired trialRandomized, double-blind, left-right paired trial[9]
Treatment Duration 4 weeks4 weeks[9]
Physician's Preference -Favored in one study[7]
Patient's Preference -Slight preference in one study[7]

Mechanism of Action

The anti-inflammatory mechanism of topical corticosteroids like Halobetasol Propionate and Clobetasol Propionate is complex and involves multiple pathways. The core mechanism involves the binding to cytosolic glucocorticoid receptors.[10][11] This drug-receptor complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation.[11]

Key molecular actions include:

  • Inhibition of Phospholipase A2: Corticosteroids induce the synthesis of lipocortins, which are inhibitory proteins of phospholipase A2.[5][12] This action blocks the release of arachidonic acid from cell membranes, thereby inhibiting the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[5][12]

  • Suppression of Inflammatory Mediators: They decrease the release of pro-inflammatory mediators like histamine and inhibit the activation and migration of immune cells, including T-lymphocytes and macrophages, to the site of inflammation.[11]

  • Antiproliferative Action: In hyperproliferative conditions like psoriasis, these corticosteroids inhibit DNA synthesis and cell division in keratinocytes, leading to a reduction in skin thickening and scaling.[11]

G cluster_cell Cell cluster_nucleus Nucleus cluster_inflammation Inflammatory Cascade Corticosteroid Corticosteroid GR Glucocorticoid Receptor Corticosteroid->GR Binds HSP90 HSP90 GR->HSP90 Dissociates from Complex Corticosteroid-GR Complex DNA DNA Complex->DNA Translocates & Binds to GREs mRNA mRNA DNA->mRNA Transcription Anti_Inflammatory_Genes Anti-Inflammatory Genes DNA->Anti_Inflammatory_Genes Upregulation Pro_Inflammatory_Genes Pro-Inflammatory Genes (e.g., Cytokines) DNA->Pro_Inflammatory_Genes Downregulation Lipocortin Lipocortin (Annexin A1) mRNA->Lipocortin Translation Phospholipase_A2 Phospholipase A2 Lipocortin->Phospholipase_A2 Inhibits Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases Prostaglandins_Leukotrienes Prostaglandins, Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Leads to

Glucocorticoid Receptor Signaling Pathway

Experimental Protocols

The in vivo potency and anti-inflammatory effects of topical corticosteroids are commonly evaluated using standardized animal and human models.

Vasoconstrictor Assay (Skin Blanching)

This assay is a reliable method to determine the bioequivalence and potency of topical corticosteroid formulations.[13][14] The degree of skin blanching (vasoconstriction) is proportional to the percutaneous absorption and potency of the corticosteroid.[13]

Methodology:

  • Subject Selection: Healthy human volunteers with normal skin on their forearms are selected.

  • Application: A small, standardized amount of the corticosteroid formulation is applied to designated sites on the volar aspect of the forearm.

  • Occlusion: The application sites are often covered with an occlusive dressing for a specified duration (e.g., 6 to 16 hours) to enhance penetration.[15]

  • Removal and Assessment: The dressing and any excess formulation are removed. Skin blanching is assessed at specific time points after removal.

  • Scoring: The degree of vasoconstriction is evaluated visually by a trained observer using a rating scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) or measured instrumentally using a chromameter.[13][15]

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation Select_Subjects Select Healthy Volunteers Designate_Sites Designate Application Sites on Forearm Select_Subjects->Designate_Sites Apply_Formulation Apply Standardized Amount of Corticosteroid Designate_Sites->Apply_Formulation Occlude Apply Occlusive Dressing Apply_Formulation->Occlude Remove_Dressing Remove Dressing (after 6-16h) Occlude->Remove_Dressing Assess_Blanching Assess Skin Blanching at Timed Intervals Remove_Dressing->Assess_Blanching Score Score Vasoconstriction (Visually or with Chromameter) Assess_Blanching->Score

Vasoconstrictor Assay Workflow
Croton Oil-Induced Ear Edema Model

This is a widely used animal model to assess the anti-inflammatory activity of topical agents.[16][17] Croton oil is a potent irritant that induces a strong inflammatory response.[16]

Methodology:

  • Animal Model: Typically performed on mice.

  • Induction of Inflammation: A solution of croton oil in a vehicle (e.g., acetone) is applied topically to the inner surface of the right ear of the mice. The left ear receives the vehicle alone and serves as a control.[17]

  • Treatment: After a short interval (e.g., 15 minutes), the test corticosteroid formulation is applied to the croton oil-treated right ear. A control group receives only the vehicle.[17]

  • Assessment of Edema: After a specific period (e.g., 6 hours), the animals are euthanized. A standard-sized circular biopsy is taken from both ears using a metal punch.[17]

  • Quantification: The weight of the ear biopsies is measured. The degree of edema is determined by the difference in weight between the right (inflamed) and left (control) ear punches.[17] The percentage inhibition of edema by the test substance is then calculated.

G cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Assessment Select_Mice Select Mice Apply_Croton_Oil Apply Croton Oil (Right Ear) & Vehicle (Left Ear) Select_Mice->Apply_Croton_Oil Apply_Corticosteroid Apply Test Corticosteroid (Right Ear) Apply_Croton_Oil->Apply_Corticosteroid Wait Wait for 6 hours Apply_Corticosteroid->Wait Euthanize Euthanize Mice Wait->Euthanize Biopsy Take Ear Punch Biopsies Euthanize->Biopsy Weigh Weigh Biopsies Biopsy->Weigh Calculate Calculate Edema Inhibition Weigh->Calculate

Croton Oil-Induced Ear Edema Workflow

Conclusion

Both Halobetasol Propionate and Clobetasol Propionate are highly effective superpotent topical corticosteroids. While direct head-to-head in vivo comparisons are not abundant in published literature, studies involving the structurally similar Diflorasone Diacetate suggest that Clobetasol Propionate may hold a slight edge in physician and patient preference for treating severe dermatoses like psoriasis.[7] The choice between these agents in a clinical or developmental setting would likely depend on the specific formulation, vehicle, and individual patient characteristics. The experimental protocols described provide a standardized framework for further in vivo comparisons to elucidate subtle differences in their pharmacodynamic profiles.

References

Validating 11-Propionate 21-chloro diflorasone as a Potential Biomarker for Skin Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating 11-Propionate 21-chloro diflorasone as a potential biomarker for skin inflammation. While currently recognized as an impurity of Halobetasol Propionate[1][2], its structural similarity to potent corticosteroids suggests a potential role in modulating inflammatory pathways. This document outlines a proposed validation strategy, comparing it against established biomarkers in inflammatory dermatoses such as atopic dermatitis, psoriasis, and contact dermatitis.

Comparative Analysis of Skin Inflammation Biomarkers

The validation of a novel biomarker requires rigorous comparison with existing standards. The following table summarizes key performance characteristics of established skin inflammation biomarkers, alongside the proposed validation targets for 11-Propionate 21-chloro diflorasone.

Biomarker CategorySpecific BiomarkerMethod of DetectionCorrelation with Disease SeverityKey Inflammatory PathwayProposed Advantage of 11-Propionate 21-chloro diflorasone
Chemokines TARC/CCL17ELISA, ImmunoassayStrong positive correlation with atopic dermatitis severity[3][4]Th2-mediated inflammationPotentially more direct measure of therapeutic intervention at the glucocorticoid receptor level.
Cytokines IL-13, IL-22ELISA, Multiplex AssayElevated in atopic dermatitis and psoriasis; correlates with severity[4][5]Th2 and Th22 pathwaysMay offer insights into the upstream regulation of cytokine synthesis.
Structural Proteins Filaggrin (FLG)Genetic testing, ImmunohistochemistryLoss-of-function mutations are a strong risk factor for atopic dermatitis[5][6]Skin barrier functionCould serve as a functional biomarker reflecting the impact of inflammation on the epidermis.
S100 Proteins S100A8/A9 (Calprotectin)ELISAPositively correlates with PASI scores in psoriasis[7]Innate immunity, Neutrophil activationMay provide a more targeted measure of corticosteroid-responsive pathways.
Proposed Biomarker 11-Propionate 21-chloro diflorasone LC-MS/MSTo be determined Hypothesized: Glucocorticoid receptor signaling Hypothesized: Direct quantification of a bioactive molecule at the site of inflammation.

Proposed Experimental Protocols for Validation

To ascertain the viability of 11-Propionate 21-chloro diflorasone as a biomarker, a series of validation experiments are proposed.

In Vitro Assay for Anti-Inflammatory Activity
  • Objective: To determine if 11-Propionate 21-chloro diflorasone exhibits anti-inflammatory properties by measuring its effect on cytokine production in stimulated human keratinocytes and peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Culture human keratinocytes and isolate PBMCs from healthy donors.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or a cytokine cocktail of TNF-α and IFN-γ).

    • Treat stimulated cells with varying concentrations of 11-Propionate 21-chloro diflorasone.

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Quantify the levels of key inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

    • Compare the cytokine reduction with that of a known corticosteroid, such as dexamethasone.

Ex Vivo Skin Model Analysis
  • Objective: To assess the penetration of 11-Propionate 21-chloro diflorasone into the skin and its effect on inflammatory markers in a human skin explant model.

  • Methodology:

    • Obtain human skin explants from cosmetic surgeries.

    • Topically apply a formulation containing 11-Propionate 21-chloro diflorasone to the explants.

    • Induce an inflammatory response using an irritant (e.g., sodium lauryl sulfate).

    • After 48 hours, perform histological analysis to assess changes in epidermal thickness and inflammatory cell infiltrate.

    • Homogenize a portion of the skin tissue to measure the concentration of 11-Propionate 21-chloro diflorasone using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Analyze tissue homogenates for changes in the expression of inflammatory genes (e.g., IL1B, TNF, CCL17) via quantitative real-time PCR (qRT-PCR).

Clinical Correlation Study
  • Objective: To investigate the correlation between the levels of 11-Propionate 21-chloro diflorasone in the skin and the severity of skin inflammation in patients with atopic dermatitis or psoriasis.

  • Methodology:

    • Recruit a cohort of patients with varying degrees of atopic dermatitis or psoriasis severity, as determined by standardized scoring systems (e.g., EASI for atopic dermatitis, PASI for psoriasis).

    • Obtain skin tape strips or minimally invasive skin biopsies from both lesional and non-lesional skin.

    • Quantify the concentration of 11-Propionate 21-chloro diflorasone in the collected samples using LC-MS/MS.

    • Measure the levels of established biomarkers (e.g., TARC, S100A8/A9) from the same samples for comparison.

    • Perform statistical analysis to determine the correlation between the concentration of 11-Propionate 21-chloro diflorasone and disease severity scores, as well as with the levels of established biomarkers.

Visualizing the Path to Validation

The following diagrams illustrate the proposed experimental workflow and the underlying signaling pathway relevant to the action of corticosteroids in skin inflammation.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Ex Vivo Analysis cluster_2 Phase 3: Clinical Correlation a Human Keratinocytes & PBMCs b Pro-inflammatory Stimulation (LPS/TNF-α/IFN-γ) a->b c Treatment with 11-Propionate 21-chloro diflorasone b->c d Cytokine Quantification (ELISA/Multiplex) c->d e Human Skin Explants f Topical Application e->f g Inflammatory Challenge e->g h Histology & qRT-PCR f->h i LC-MS/MS Quantification f->i j Patient Cohort (Atopic Dermatitis/Psoriasis) k Skin Sampling (Tape Strips/Biopsy) j->k l Biomarker Quantification (LC-MS/MS & ELISA) k->l m Correlation Analysis with Disease Severity (EASI/PASI) l->m

Caption: Proposed experimental workflow for validating 11-Propionate 21-chloro diflorasone.

G cluster_0 Corticosteroid Mechanism of Action a Topical Corticosteroid (e.g., 11-Propionate 21-chloro diflorasone) b Cell Membrane Penetration a->b c Binding to Cytoplasmic Glucocorticoid Receptor (GR) b->c d Translocation to Nucleus c->d e Binding to Glucocorticoid Response Elements (GREs) on DNA d->e f Increased Transcription of Anti-inflammatory Genes (e.g., Lipocortin-1) e->f g Decreased Transcription of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) e->g h Inhibition of Phospholipase A2 f->h j Reduced Inflammation g->j i Reduced Production of Prostaglandins & Leukotrienes h->i i->j

Caption: General signaling pathway of topical corticosteroids in skin inflammation.

Conclusion

The validation of 11-Propionate 21-chloro diflorasone as a biomarker for skin inflammation presents an intriguing opportunity for advancing dermatological research and personalized medicine. Its potential as a directly quantifiable, bioactive molecule at the site of inflammation could offer a more precise tool for assessing disease activity and therapeutic response compared to downstream markers. The proposed experimental framework provides a roadmap for a comprehensive evaluation of its utility. Successful validation would necessitate further studies to establish standardized detection methods and clinically relevant concentration thresholds. This endeavor, if fruitful, could introduce a novel and valuable biomarker to the field of dermatology.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic and structural characteristics of 11-Propionate 21-chloro diflorasone and its related impurities. Due to the limited availability of public spectroscopic data, this document focuses on summarizing known information, outlining analytical methodologies, and presenting a logical framework for the analysis of these compounds.

Introduction to Diflorasone and its Impurities

Diflorasone diacetate is a high-potency topical corticosteroid used for its anti-inflammatory and anti-itching properties in the treatment of skin conditions like psoriasis and atopic dermatitis.[1][2] The active pharmaceutical ingredient (API) and its formulations must be controlled for impurities to ensure safety and efficacy, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[1][2] Impurities can arise during synthesis, degradation, or storage and may include related compounds, isomers, and degradation products.[1][2]

One such related compound is 11-Propionate 21-chloro diflorasone, which is also recognized as an impurity of Halobetasol Propionate. The characterization and control of these impurities are critical aspects of pharmaceutical development and quality control.

Chemical and Physical Properties

A summary of the key chemical identifiers for 11-Propionate 21-chloro diflorasone and a related impurity, Halobetasol Propionate USP Related Compound B, is provided below.

Property11-Propionate 21-chloro diflorasoneHalobetasol Propionate USP Related Compound B (21-Acetate 17-propionate Diflorasone)
Synonyms Halobetasol Propionate Impurity, 11-O-Propionyl Halobetasol21-Acetate 17-propionate Diflorasone
CAS Number 181527-42-479861-38-4
Molecular Formula C₂₅H₃₁ClF₂O₅C₂₇H₃₄F₂O₇
Appearance White SolidNot specified
Storage 2-8°C RefrigeratorNot specified

Spectroscopic and Structural Comparison

While specific, publicly available spectroscopic datasets for 11-Propionate 21-chloro diflorasone are scarce, the general approach to its characterization and comparison with related impurities involves a suite of advanced analytical techniques. Commercial suppliers of reference standards confirm the structural identity and purity of these compounds using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1]

A forced degradation study of Halobetasol Propionate revealed the formation of several impurities, including halobetasol and diflorasone 21-propionate, under various stress conditions such as basic, oxidative, thermal, and acidic environments. This underscores the importance of stability-indicating analytical methods for quantifying the API in the presence of its degradation products.

Experimental Protocols

The following section details the analytical methodologies employed in the characterization of diflorasone and its related compounds.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the quantification of Halobetasol Propionate and its impurities. This method is suitable for the analysis of topical dosage forms.

  • Mobile Phase A: A mixture of 0.01 M KH₂PO₄ buffer containing 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio of 80:15:5 (v/v/v).

  • Mobile Phase B: A mixture of 0.01 M KH₂PO₄ buffer containing 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio of 20:70:10 (v/v/v).

  • Gradient Program:

    Time (min) % Solution B
    0 40
    10 45
    20 50
    30 55
    40 60
    50 70
    55 80
    60 40

    | 65 | 40 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 50 µL

  • Extraction Solvents:

    • Solution A: Tetrahydrofuran

    • Solution B: A mixture of water and methanol in a 50:50 (v/v) ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, including corticosteroids and their impurities. While specific data for 11-Propionate 21-chloro diflorasone is not publicly available, the general protocol involves:

  • Sample Preparation: Dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Recording ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to establish connectivity and confirm the complete chemical structure.

  • Data Analysis: Analyzing chemical shifts, coupling constants, and through-space correlations (from NOESY spectra) to determine the stereochemistry of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent molecule and its fragments.

  • Ionization: Utilizing techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate ions.

  • Mass Analysis: Employing a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the mass-to-charge ratio (m/z) with high accuracy.

  • Fragmentation Analysis: Performing tandem MS (MS/MS) to induce fragmentation of the parent ion and analyze the resulting fragment ions. This fragmentation pattern provides valuable structural information and can be used to differentiate between isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or in a suitable solvent.

  • Data Acquisition: Recording the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identifying characteristic absorption bands for functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-halogen bonds (C-Cl, C-F).

Logical Workflow for Comparison

The following diagram illustrates a logical workflow for the spectroscopic and structural comparison of 11-Propionate 21-chloro diflorasone with its related impurities.

logical_workflow cluster_0 Compound Synthesis and Isolation cluster_1 Structural Elucidation cluster_2 Data Analysis and Comparison Synthesis Synthesis of 11-Propionate 21-chloro diflorasone Purification Purification and Isolation of Impurities (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR SpecData Spectroscopic Data (Chemical Shifts, m/z, Wavenumbers) NMR->SpecData MS->SpecData IR->SpecData StructData Structural Features (Functional Groups, Connectivity) SpecData->StructData Comparison Comparative Analysis of Compound and Impurities StructData->Comparison

Caption: Workflow for the isolation, structural elucidation, and comparison of 11-Propionate 21-chloro diflorasone and its impurities.

References

Inter-laboratory Validation of a Quantification Method for 11-Propionate 21-chloro diflorasone in Topical Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a quantification method for 11-Propionate 21-chloro diflorasone, a potent corticosteroid. It is intended for researchers, scientists, and drug development professionals. The guide details a robust experimental protocol, presents comparative data for method performance, and offers alternative analytical strategies. The methodologies and validation parameters are based on the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures[1].

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For the quantification of an active pharmaceutical ingredient (API) like 11-Propionate 21-chloro diflorasone, key validation parameters include specificity, linearity, accuracy, precision, and robustness[2][3][4]. An inter-laboratory study is crucial to assess the reproducibility of the method in different laboratory environments[3].

This guide compares a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method with a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) alternative.

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of 11-Propionate 21-chloro diflorasone.

2.1.1. Materials and Reagents:

  • 11-Propionate 21-chloro diflorasone reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • Placebo topical cream base

2.1.2. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2.1.3. Sample Preparation:

  • Accurately weigh a portion of the topical cream containing the equivalent of 1 mg of 11-Propionate 21-chloro diflorasone into a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 15 minutes to dissolve the API.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For lower concentration levels or higher specificity, an LC-MS/MS method is a suitable alternative. Many studies have demonstrated the successful validation of LC-MS/MS methods for the quantification of various corticosteroids[5][6][7].

2.2.1. Instrumentation and Conditions:

  • LC-MS/MS System: Waters Xevo TQ-S or equivalent, with an electrospray ionization (ESI) source.

  • Chromatographic conditions: Similar to the HPLC-UV method, but with a potentially faster gradient elution to reduce run time.

  • Ionization Mode: ESI positive.

  • MRM Transitions: Specific precursor-product ion transitions for 11-Propionate 21-chloro diflorasone and an internal standard would be monitored for quantification.

Inter-Laboratory Validation Study Design

An inter-laboratory study was designed with three participating laboratories to assess the reproducibility of the HPLC-UV method. Each laboratory received a detailed analytical procedure, the reference standard, and three batches of topical cream at different concentrations (80%, 100%, and 120% of the nominal concentration).

G Inter-laboratory Validation Workflow A Protocol Development & Distribution B Sample Preparation & Distribution (Reference Standard & 3 Batches) A->B C Laboratory 1 Method Execution B->C D Laboratory 2 Method Execution B->D E Laboratory 3 Method Execution B->E F Data Collection & Analysis (Linearity, Accuracy, Precision) C->F D->F E->F G Statistical Analysis of Reproducibility (ANOVA) F->G H Validation Report Generation G->H

Caption: Workflow of the inter-laboratory validation study.

Data Presentation and Comparison

The following tables summarize the quantitative data from the inter-laboratory validation of the HPLC-UV method and provide a comparison with typical performance characteristics of an LC-MS/MS method.

Table 1: Linearity Data for HPLC-UV Method
LaboratoryConcentration Range (µg/mL)Correlation Coefficient (r²)
Lab 15 - 1500.9995
Lab 25 - 1500.9992
Lab 35 - 1500.9997
Table 2: Accuracy and Precision Results for HPLC-UV Method
Concentration LevelLaboratoryMean Recovery (%)RSD (%) - RepeatabilityRSD (%) - Intermediate Precision
80% Lab 199.20.81.5
Lab 2100.51.11.8
Lab 399.80.91.6
100% Lab 1100.10.71.3
Lab 299.50.91.5
Lab 3100.90.61.2
120% Lab 199.70.81.4
Lab 2101.21.01.7
Lab 3100.30.71.3
Table 3: Comparison of HPLC-UV and LC-MS/MS Method Performance
ParameterHPLC-UVLC-MS/MS
Specificity GoodExcellent (mass-based)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD%) < 2.0%< 15% (at LLOQ)
Limit of Quantitation (LOQ) ~ 1 µg/mL~ 0.1 ng/mL[8]
Robustness HighModerate

Logical Relationships in Method Validation

The validation parameters are interconnected. For instance, a method's precision directly impacts its accuracy. The relationship between these core parameters ensures that a validated method is reliable and fit for its intended purpose.

G Relationship of Validation Parameters Specificity Specificity ValidatedMethod ValidatedMethod Specificity->ValidatedMethod Linearity Linearity Accuracy Accuracy Linearity->Accuracy Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision Precision Precision->Accuracy Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Core analytical method validation parameters.

Conclusion

The described HPLC-UV method has been successfully validated through an inter-laboratory study, demonstrating its suitability for the accurate and precise quantification of 11-Propionate 21-chloro diflorasone in topical formulations. The method exhibits excellent linearity, accuracy, and precision, meeting the acceptance criteria outlined in ICH guidelines. For applications requiring higher sensitivity, such as the analysis of biological samples or trace-level impurities, an LC-MS/MS method would be a more appropriate alternative. The choice of method should be based on the specific requirements of the analysis.

References

Comparative receptor binding affinity of 11-Propionate 21-chloro diflorasone and other glucocorticoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the comparative receptor binding affinity of glucocorticoids is paramount for preclinical and clinical research. This guide provides an objective comparison of various glucocorticoids, supported by experimental data and detailed methodologies.

Glucocorticoid Receptor Binding Affinity

The potency of a glucocorticoid is significantly influenced by its binding affinity to the glucocorticoid receptor.[4] The following table summarizes the relative receptor binding affinity (RRA) of several glucocorticoids, with dexamethasone often used as a reference standard (RRA = 100). It is important to note that RRA values can exhibit variability across different studies and laboratories.[4]

GlucocorticoidRelative Receptor Binding Affinity (RRA) vs. Dexamethasone
Dexamethasone100
Fluticasone Propionate1775
Budesonide935
Beclomethasone Dipropionate500
Triamcinolone Acetonide180
Flunisolide160
Hydrocortisone10

This table is compiled from data reported in various sources. The RRA is a relative measure and may vary depending on the specific assay conditions.

Experimental Protocols: Determining Receptor Binding Affinity

The determination of glucocorticoid receptor binding affinity is typically achieved through competitive binding assays. These assays measure the ability of an unlabeled test compound to compete with a labeled ligand (often a radiolabeled or fluorescently labeled glucocorticoid) for binding to the glucocorticoid receptor.

Competitive Binding Assay Protocol

A common method for assessing binding affinity is the radioligand binding assay. Below is a generalized protocol:

  • Preparation of Cytosol:

    • Target cells or tissues expressing the glucocorticoid receptor are homogenized in a suitable buffer.

    • The homogenate is centrifuged at high speed to pellet cellular debris and organelles, yielding a supernatant fraction (cytosol) containing the soluble glucocorticoid receptors.

  • Incubation:

    • A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with aliquots of the cytosol.

    • Parallel incubations are performed in the presence of increasing concentrations of the unlabeled test glucocorticoid.

    • To determine non-specific binding, a separate set of incubations is included containing the radiolabeled ligand and a large excess of the unlabeled ligand.

  • Separation of Bound and Free Ligand:

    • After incubation reaches equilibrium, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by:

      • Dextran-coated charcoal adsorption: Charcoal adsorbs the free radioligand, while the larger receptor-ligand complexes remain in solution.

      • Filter-based separation: The incubation mixture is passed through a filter that retains the receptor-ligand complexes.[4]

  • Quantification:

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

Another method is the fluorescence polarization-based competition binding assay, which measures the change in the polarization of light emitted from a fluorescently labeled glucocorticoid upon binding to the receptor.[5]

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the glucocorticoid signaling pathway and a typical experimental workflow for determining receptor binding affinity.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm GC Glucocorticoid GR_complex GR-HSP90 Complex GC->GR_complex Binds Activated_GR Activated GR Dimer GR_complex->Activated_GR Conformational Change & Dimerization GR GR HSP90 HSP90 GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Binds to cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocates to Transcription Transcription (mRNA synthesis) GRE->Transcription Regulates Translation Translation (Protein synthesis) Transcription->Translation Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Translation->Cellular_Response

Caption: Genomic signaling pathway of glucocorticoids.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis Cytosol_Prep Prepare Cytosol (contains GR) Total_Binding Incubate GR + L Cytosol_Prep->Total_Binding Nonspecific_Binding Incubate GR + L + Excess L Cytosol_Prep->Nonspecific_Binding Competitive_Binding Incubate GR + L* + Serial Dilutions of L Cytosol_Prep->Competitive_Binding Labeled_Ligand Prepare Labeled Glucocorticoid (L*) Labeled_Ligand->Total_Binding Labeled_Ligand->Nonspecific_Binding Labeled_Ligand->Competitive_Binding Unlabeled_Ligand Prepare Serial Dilutions of Unlabeled Test Glucocorticoid (L) Unlabeled_Ligand->Competitive_Binding Separate Separate Bound from Free Ligand (e.g., Charcoal Adsorption, Filtration) Total_Binding->Separate Nonspecific_Binding->Separate Competitive_Binding->Separate Quantify Quantify Radioactivity of Bound Fraction Separate->Quantify Calculate_SB Calculate Specific Binding Quantify->Calculate_SB Plot_Curve Plot Competition Curve Calculate_SB->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive receptor binding assay.

References

A Comparative Analysis of the Metabolic Stability of Halobetasol Propionate and its Related Substance, 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the available data on the metabolic stability of the potent corticosteroid, Halobetasol Propionate, and its closely related compound, 11-Propionate 21-chloro diflorasone. This document summarizes key metabolic parameters, outlines relevant experimental methodologies, and visually represents the compounds and experimental workflows to facilitate understanding and further research in the field of corticosteroid metabolism.

Introduction

Halobetasol Propionate is a super-high-potency topical corticosteroid used in the treatment of various dermatological conditions. Its efficacy and systemic absorption are influenced by its metabolic stability. 11-Propionate 21-chloro diflorasone is recognized as a related compound and impurity of Halobetasol Propionate, suggesting a close structural and potential metabolic relationship. Understanding the metabolic fate of both the active pharmaceutical ingredient (API) and its related substances is crucial for a comprehensive safety and efficacy assessment.

Corticosteroids are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key enzyme in the metabolism of many steroids. The rate of this metabolism, or metabolic stability, determines the half-life and clearance of the compound from the body.

Quantitative Data on Metabolic Stability

The following table summarizes the available quantitative data on the in vitro metabolic stability of Halobetasol Propionate. At present, there is no publicly available data on the metabolic stability of 11-Propionate 21-chloro diflorasone.

CompoundTest SystemConcentrationHalf-life (t½)Intrinsic Clearance (CLint)Key Metabolites Identified
Halobetasol Propionate Cryopreserved Human Hepatocytes1.0 µM33 minutes[1]Data not availablePredominantly a hydroxylated metabolite; two other notable metabolites resulting from defluorination[1]
11-Propionate 21-chloro diflorasone Data not availableData not availableData not availableData not availableData not available

Note: The lack of data for 11-Propionate 21-chloro diflorasone prevents a direct quantitative comparison. However, given its structural similarity to Halobetasol Propionate, it is hypothesized that it may undergo similar metabolic pathways, primarily mediated by hepatic CYP enzymes. Further studies are required to confirm this hypothesis and quantify its metabolic stability.

Experimental Protocols

The following section details a general experimental protocol for determining the in vitro metabolic stability of a compound, such as a corticosteroid, using human liver microsomes or hepatocytes. This protocol is based on standard industry practices.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

  • Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.

  • Materials:

    • Test compound (Halobetasol Propionate or 11-Propionate 21-chloro diflorasone)

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

    • Acetonitrile or methanol with an internal standard for reaction termination and sample preparation

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare the incubation mixture by adding HLM to the phosphate buffer.

    • Pre-warm the incubation mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the pre-warmed incubation mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a quench solution (e.g., cold acetonitrile with an internal standard).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Visualizations

To aid in the understanding of the compounds and the experimental process, the following diagrams are provided.

Caption: Chemical structures of Halobetasol Propionate and 11-Propionate 21-chloro diflorasone.

G A Prepare Incubation Mixture (Buffer, Liver Microsomes/Hepatocytes) B Pre-warm at 37°C A->B C Initiate Reaction (Add Test Compound & NADPH) B->C D Incubate at 37°C C->D E Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., Cold Acetonitrile) E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis (Quantify Remaining Compound) G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: General workflow for an in vitro metabolic stability assay.

Conclusion

This comparative guide highlights the current state of knowledge regarding the metabolic stability of Halobetasol Propionate and its related substance, 11-Propionate 21-chloro diflorasone. While quantitative data for Halobetasol Propionate indicates a relatively short half-life in human hepatocytes, a significant data gap exists for 11-Propionate 21-chloro diflorasone. The structural similarity between the two compounds suggests a potential for similar metabolic pathways, but this requires experimental verification.

For researchers and professionals in drug development, the provided experimental protocol offers a framework for conducting further studies to fill this data gap. A comprehensive understanding of the metabolic stability of both the API and its impurities is essential for a complete risk assessment and for ensuring the safety and efficacy of pharmaceutical products. Future research should focus on generating metabolic stability data for 11-Propionate 21-chloro diflorasone to enable a direct and meaningful comparison with Halobetasol Propionate.

References

Validating Antibody Specificity for 11-Propionate 21-chloro diflorasone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the rigorous validation of antibodies is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive framework for validating the specificity of a newly developed or uncharacterized antibody against the synthetic corticosteroid, 11-Propionate 21-chloro diflorasone. Given the absence of commercially available, pre-validated antibodies for this specific compound, this guide focuses on establishing a robust validation protocol using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a suitable method for the detection of small molecules.

The following sections detail the experimental protocol, present a template for data comparison, and visualize key processes to aid in the objective assessment of antibody performance.

Quantitative Data Presentation: Antibody Specificity Profile

A critical step in antibody validation is determining its cross-reactivity against structurally similar molecules. The following table provides a template for summarizing the specificity of a hypothetical antibody for 11-Propionate 21-chloro diflorasone. The data presented here is for illustrative purposes.

CompoundIC50 (ng/mL)% Cross-Reactivity
11-Propionate 21-chloro diflorasone 0.5 100%
Diflorasone Diacetate1.241.7%
Fluocinonide25.02.0%
Betamethasone 17-valerate50.01.0%
Clobetasol Propionate75.00.67%
Dexamethasone>1000<0.05%
Prednisolone>1000<0.05%
Hydrocortisone>1000<0.05%

% Cross-Reactivity = (IC50 of 11-Propionate 21-chloro diflorasone / IC50 of competing compound) x 100

Experimental Protocols: Competitive ELISA for Specificity Validation

This protocol outlines the steps for a competitive ELISA to determine the specificity of an antibody against 11-Propionate 21-chloro diflorasone. This method relies on the competition between the free drug in the sample and a drug-protein conjugate immobilized on the ELISA plate for binding to a limited amount of the specific antibody.

1. Reagent Preparation:

  • Coating Antigen: Synthesize a conjugate of 11-Propionate 21-chloro diflorasone with a carrier protein such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA).

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBS.

  • Antibody Dilution Buffer: 0.1% BSA in PBST.

  • Standards: Prepare a serial dilution of 11-Propionate 21-chloro diflorasone and each cross-reactant in the antibody dilution buffer, ranging from 0.01 ng/mL to 1000 ng/mL.

  • Primary Antibody: Dilute the anti-11-Propionate 21-chloro diflorasone antibody to its optimal concentration (determined by prior titration) in the antibody dilution buffer.

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in antibody dilution buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. ELISA Procedure:

  • Coating: Dilute the coating antigen to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing (1): Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Washing (2): Discard the blocking buffer and wash the plate three times with 200 µL of wash buffer per well.

  • Competitive Reaction:

    • In a separate dilution plate, mix 50 µL of each standard or sample with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing (3): Discard the solution and wash the plate four times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing (4): Discard the secondary antibody solution and wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance against the logarithm of the concentration for the 11-Propionate 21-chloro diflorasone standards.

  • The absorbance will be inversely proportional to the concentration of the free drug.

  • Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of the maximal signal.

  • Calculate the % cross-reactivity for each competing compound using the formula provided in the data table section.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological pathways. The following diagrams have been created using Graphviz (DOT language) and adhere to the specified design constraints.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Drug-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 r1 Pre-incubate Antibody with Standard or Sample r2 Add Mixture to Plate r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450nm d5->d6

Competitive ELISA Workflow for Antibody Validation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Cell Membrane glucocorticoid Glucocorticoid (e.g., 11-Propionate 21-chloro diflorasone) gr_complex Cytoplasmic GR Complex (GR + HSP90/HSP70) glucocorticoid->gr_complex Binds mgr Membrane GR (mGR) glucocorticoid->mgr activated_gr Activated GR gr_complex->activated_gr HSPs dissociate gr_dimer GR Dimer activated_gr->gr_dimer Translocation nucleus Nucleus gre Glucocorticoid Response Element (GRE) gr_dimer->gre transrepression Transrepression: Decreased expression of pro-inflammatory genes (e.g., via NF-κB, AP-1) gr_dimer->transrepression Tethering transactivation Transactivation: Increased expression of anti-inflammatory genes gre->transactivation kinase Kinase Cascades (e.g., PI3K, MAPK) mgr->kinase rapid_effects Rapid Non-Genomic Effects kinase->rapid_effects

Glucocorticoid Receptor Signaling Pathway

Safety Operating Guide

Proper Disposal of 11-Propionate 21-chloro Diflorasone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 11-Propionate 21-chloro diflorasone, a potent corticosteroid. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information is compiled from safety data sheets for diflorasone diacetate, a closely related compound.

Chemical Safety and Hazard Information

Diflorasone compounds are categorized as hazardous materials. Key toxicological data and hazard classifications are summarized below.

Data PointValueReference
Acute Toxicity (Oral LD50, rat) >3 g/kg[1]
Acute Toxicity (Dermal) Harmful in contact with skin (Category 4)[1][2]
Acute Toxicity (Inhalation) Harmful if inhaled (Category 4)[1][2]
Carcinogenicity Suspected of causing cancer (Category 2)[1][2]
GHS Hazard Statements H312, H332, H351[2][3]
GHS Precautionary Statements P201, P202, P261, P280[1][4]

Disposal Protocol: A Step-by-Step Guide

The recommended procedure for the disposal of 11-Propionate 21-chloro diflorasone is to containerize the waste for collection by a licensed chemical waste disposal service. Do not dispose of this material with household garbage or pour it into the sewage system.[2]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety goggles or a face shield.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator or work in a ventilated fume hood.[1]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Ventilation: Ensure adequate ventilation or use a local exhaust system to control airborne levels.[1]

2. Spill Management:

  • In case of a spill, contain the source if it is safe to do so.[5]

  • For liquid spills, use an absorbent material to collect the substance.

  • For solid spills, carefully sweep or vacuum the material to avoid dust generation.[6]

  • Clean the spill area thoroughly.[5]

  • Place all contaminated materials into a designated, sealed waste container.[5]

3. Waste Containerization and Labeling:

  • Transfer the 11-Propionate 21-chloro diflorasone waste into a designated chemical waste container.[1]

  • The container must be appropriately labeled with the chemical name and associated hazards.

  • Ensure the container is tightly sealed to prevent leaks.[2]

4. Storage and Disposal:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[1][4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 11-Propionate 21-chloro diflorasone.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Identify Waste (11-Propionate 21-chloro diflorasone) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Spill Occurred? ppe->spill contain_spill Contain and Clean Spill per Protocol spill->contain_spill Yes transfer_waste Transfer Waste to Designated Container spill->transfer_waste No contain_spill->transfer_waste label_container Securely Seal and Label Waste Container transfer_waste->label_container store_waste Store in Secure Designated Area label_container->store_waste arrange_pickup Arrange for Professional Hazardous Waste Disposal store_waste->arrange_pickup end End: Disposal Complete arrange_pickup->end

Caption: Workflow for the safe disposal of 11-Propionate 21-chloro diflorasone.

References

Essential Safety and Operational Guidance for Handling 11-Propionate 21-chloro diflorasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 11-Propionate 21-chloro diflorasone, a potent corticosteroid.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans to ensure the safe handling of 11-Propionate 21-chloro diflorasone in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

11-Propionate 21-chloro diflorasone is a potent halogenated corticosteroid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound, Diflorasone Diacetate, indicates significant hazards. It is harmful in contact with skin or if inhaled and is suspected of causing cancer. Therefore, stringent control measures and appropriate PPE are mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Hand Protection Double GlovingInner Pair: Nitrile or latex gloves. Outer Pair: Chemotherapy-rated gloves. This provides robust protection against dermal absorption.
Body Protection Disposable GownSolid-front, long-sleeved gown made of a low-permeability fabric with tight-fitting cuffs. Prevents skin contact with the compound.
Eye Protection Safety GogglesChemical splash goggles are required to protect against accidental splashes or aerosol generation.
Respiratory Protection N95 RespiratorAn N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles, especially during weighing and transfer operations.

Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines the essential steps for safely handling 11-Propionate 21-chloro diflorasone in a laboratory setting.

1. Preparation and Pre-Handling Check:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that the designated handling area, typically a certified chemical fume hood or a biological safety cabinet, is clean and operational.
  • Prepare all necessary equipment (e.g., spatulas, weighing paper, vials) and place them within the containment area.
  • Have a clearly labeled waste container ready for contaminated materials.

2. Donning PPE:

  • Follow a strict donning sequence to ensure complete protection. A recommended sequence is: gown, inner gloves, N95 respirator, safety goggles, and outer gloves (ensuring the outer glove cuffs go over the gown cuffs).

3. Compound Handling (Weighing and Aliquoting):

  • Perform all manipulations of the solid compound within the designated containment area (fume hood or biological safety cabinet).
  • Use dedicated equipment for handling the compound. If not possible, thoroughly decontaminate equipment after use.
  • Handle the compound gently to minimize aerosol generation.
  • For weighing, use an anti-static weighing dish or paper.
  • Close the primary container immediately after use.

4. Post-Handling and Doffing PPE:

  • Wipe down the exterior of all containers and equipment with a suitable decontaminating solution before removing them from the containment area.
  • Dispose of all contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.
  • Follow a strict doffing sequence to prevent self-contamination. A recommended sequence is: outer gloves, gown, safety goggles, N95 respirator, and inner gloves.
  • Wash hands thoroughly with soap and water immediately after removing all PPE.

Experimental Workflow for Handling 11-Propionate 21-chloro diflorasone

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Assemble PPE prep_area 2. Prepare Handling Area prep_ppe->prep_area prep_equip 3. Gather Equipment prep_area->prep_equip prep_waste 4. Prepare Waste Container prep_equip->prep_waste don_ppe 5. Don PPE prep_waste->don_ppe handle_compound 6. Weigh and Aliquot don_ppe->handle_compound close_container 7. Secure Primary Container handle_compound->close_container decon_equip 8. Decontaminate Surfaces close_container->decon_equip dispose_waste 9. Dispose of Waste decon_equip->dispose_waste doff_ppe 10. Doff PPE dispose_waste->doff_ppe wash_hands 11. Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of 11-Propionate 21-chloro diflorasone.

Spill Management Plan

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Table 2: Spill Response Protocol

StepAction
1. Evacuate Immediately alert others in the area and evacuate the immediate vicinity of the spill.
2. Secure Restrict access to the spill area.
3. PPE Don the appropriate PPE, including a respirator, before re-entering the area.
4. Contain For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp cloth or absorbent pad to prevent aerosolization.
5. Clean Carefully clean the spill area, working from the outside in. Use a decontaminating solution.
6. Dispose Place all contaminated materials, including cleaning supplies and contaminated PPE, into a sealed, labeled hazardous waste container.
7. Decontaminate Thoroughly decontaminate the affected area again.
8. Report Report the spill to the appropriate safety officer or supervisor.

Spill Response Flowchart

G spill Spill Occurs evacuate Evacuate Area spill->evacuate secure Secure Area evacuate->secure don_ppe Don PPE secure->don_ppe contain Contain Spill don_ppe->contain clean Clean Spill contain->clean dispose Dispose of Waste clean->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Immediate response plan for a spill of 11-Propionate 21-chloro diflorasone.

Disposal Plan

Proper disposal of 11-Propionate 21-chloro diflorasone and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with 11-Propionate 21-chloro diflorasone, including gloves, gowns, weighing paper, and cleaning materials, must be considered hazardous waste.
  • Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers. The containers should be made of a material compatible with the waste.

2. Waste Labeling:

  • Label all waste containers with "Hazardous Waste," the chemical name "11-Propionate 21-chloro diflorasone," and the associated hazards (e.g., "Toxic," "Suspected Carcinogen").

3. Storage:

  • Store hazardous waste in a designated, secure area away from incompatible materials.

4. Disposal:

  • As a halogenated organic compound, 11-Propionate 21-chloro diflorasone waste must be disposed of through a licensed hazardous waste disposal company.
  • Incineration at a permitted hazardous waste incineration facility is the recommended disposal method for this type of compound.
  • Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.

Disposal Decision Tree

G start Waste Generated is_contaminated Contaminated with 11-Propionate 21-chloro diflorasone? start->is_contaminated hazardous_waste Segregate as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No label_waste Label Container hazardous_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Dispose via Licensed Vendor (Incineration) store_waste->dispose_waste

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Propionate 21- chloro diflorasone
Reactant of Route 2
Reactant of Route 2
11-Propionate 21- chloro diflorasone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。